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  • Product: 2-ethenyl-N-methylpyridin-3-amine
  • CAS: 272443-32-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-ethenyl-N-methylpyridin-3-amine

Abstract Introduction: The Significance of Substituted Pyridines The pyridine scaffold is a ubiquitous motif in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of pharmacologically active agents and functional materials. The specific substitution pattern of 2-ethenyl-N-methylpyridin-3-amine, featuring an ethenyl group at the 2-position and an N-methylamino group at the 3-position, suggests a molecule with potentially interesting electronic and steric properties. Understanding the precise three-dimensional arrangement of these substituents and the overall molecular conformation is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity.

This guide will detail a systematic approach to fully characterize the molecular architecture of this target compound, from its fundamental connectivity to its preferred spatial orientations.

Proposed Synthetic Pathway

The synthesis of highly substituted pyridines can be achieved through various methods. A plausible and modular approach for 2-ethenyl-N-methylpyridin-3-amine would involve a cascade reaction, such as a copper-catalyzed N-iminative cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime, followed by electrocyclization and oxidation.[1] This method offers flexibility in introducing the desired substituents onto the pyridine core.

Elucidation of Molecular Structure and Conformation: A Multi-Technique Approach

A combination of spectroscopic and computational methods is essential for a comprehensive understanding of the molecule's structure and conformational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the cornerstone for determining the covalent framework of an organic molecule. For 2-ethenyl-N-methylpyridin-3-amine, a suite of NMR experiments would be employed to unambiguously assign all proton and carbon signals.

3.1.1. Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of distinct proton environments, their chemical shifts, and their coupling patterns (multiplicity).

  • ¹³C NMR Spectroscopy: Obtain a one-dimensional carbon NMR spectrum, typically using a proton-decoupled pulse sequence, to identify the number of unique carbon atoms.

  • 2D NMR Spectroscopy (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to establish which protons are adjacent to one another.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling definitive carbon assignments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information for determining the preferred conformation, particularly the relative orientation of the ethenyl and N-methylamino groups with respect to the pyridine ring.

3.1.2. Expected Spectroscopic Signatures

The following table outlines the anticipated ¹H and ¹³C NMR chemical shifts for 2-ethenyl-N-methylpyridin-3-amine, based on data from structurally related compounds.

Functional Group Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key Correlations
Pyridine RingH-4, H-5, H-67.0 - 8.5120 - 150COSY correlations between adjacent ring protons.
Ethenyl Group=CH-5.0 - 6.5110 - 140NOESY correlations to H-6 of the pyridine ring may indicate preferred conformation.
=CH₂5.0 - 6.0
N-methylamino GroupN-CH₃2.5 - 3.530 - 45NOESY correlations to H-4 of the pyridine ring may indicate preferred conformation.
NH4.0 - 6.0 (variable)
X-Ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. This technique would reveal the precise orientation of the ethenyl and N-methylamino substituents relative to the pyridine ring.

3.2.1. Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a diffractometer. X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is interpreted to build a model of the molecule, which is then refined to best fit the experimental data.

3.2.2. Anticipated Structural Insights

Based on studies of other substituted pyridines, it is likely that the pyridine ring itself will be largely planar. Key parameters to be determined would be the dihedral angles between the plane of the pyridine ring and the planes of the ethenyl and N-methylamino substituents. These angles will dictate the overall three-dimensional shape of the molecule. For instance, in a related compound, the dihedral angle between a thiophene and a pyridine ring was found to be 3.89 (7)°.[2]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

3.3.1. Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

3.3.2. Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
N-H (amine)N-H stretch3300 - 3500
C-H (aromatic)C-H stretch3000 - 3100
C-H (alkene)=C-H stretch3010 - 3095
C-H (alkane)C-H stretch2850 - 3000
C=C (alkene)C=C stretch1620 - 1680
C=C, C=N (aromatic ring)Ring stretches1400 - 1600
C-N (amine)C-N stretch1020 - 1250

A comparison of the experimental IR spectrum with calculated spectra from computational models can aid in the assignment of vibrational modes.[3]

Computational Chemistry: Modeling Conformational Landscapes

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and conformational preferences of molecules. These in silico experiments can provide valuable insights that complement experimental data.

3.4.1. Computational Protocol: DFT Calculations

  • Model Building: Construct a 3D model of 2-ethenyl-N-methylpyridin-3-amine.

  • Conformational Search: Perform a systematic search of the conformational space by rotating the single bonds (e.g., the C-C bond of the ethenyl group and the C-N bond of the amino group).

  • Geometry Optimization: For each identified conformer, perform a geometry optimization to find the lowest energy structure. A common level of theory for such calculations is B3LYP with a 6-31G(d) basis set.

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Chemical Shift Prediction: The optimized geometries can be used to predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data.

3.4.2. Visualizing the Workflow

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Structural Elucidation synthesis Synthesis of 2-ethenyl-N-methylpyridin-3-amine nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, NOESY) synthesis->nmr xray X-Ray Crystallography synthesis->xray ir IR Spectroscopy synthesis->ir structure Definitive Molecular Structure (Connectivity, Bond Lengths/Angles) nmr->structure conformation Preferred Conformation (Dihedral Angles, Spatial Orientation) nmr->conformation xray->structure xray->conformation ir->structure dft DFT Calculations (Conformational Search, Optimization) freq Frequency & NMR Chemical Shift Prediction dft->freq dft->conformation freq->structure Validation freq->conformation Validation

Caption: Workflow for the structural and conformational analysis of 2-ethenyl-N-methylpyridin-3-amine.

Data Synthesis and Interpretation

The true power of this multi-technique approach lies in the synthesis of the data from each experiment. For example, the through-space correlations observed in the NOESY spectrum can be directly compared with the interatomic distances determined by X-ray crystallography and the lowest energy conformers predicted by DFT calculations. Discrepancies between the solid-state (X-ray) and solution-phase (NMR) structures can provide valuable information about the molecule's conformational flexibility.

Conclusion

While 2-ethenyl-N-methylpyridin-3-amine represents a molecule for which direct experimental data is not yet available, a comprehensive and scientifically rigorous characterization is entirely feasible through the systematic application of modern analytical techniques. The integrated approach detailed in this guide, combining NMR spectroscopy, X-ray crystallography, IR spectroscopy, and computational modeling, provides a robust framework for elucidating its molecular structure and conformational preferences. The insights gained from such an analysis are critical for understanding the fundamental properties of this novel compound and for guiding its potential applications in drug discovery and materials science.

References

  • ResearchGate. (n.d.). (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate.
  • PubChem. (2026, February 14). 3-(aminomethyl)-N-ethenylpyridin-2-amine.
  • PubChem. (n.d.). N-ethenyl-N-methyl-3-propylpyridin-2-amine.
  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. (2025, December 18). PMC.
  • PubChemLite. (n.d.). N-ethyl-2-methylpyridin-3-amine (C8H12N2).
  • 2-[(E)-(pyridin-3-yl)methylideneamino]ethyl}nicotinamide. (n.d.).
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2026, February 2). MDPI.
  • 2-Pyridinamine, 3-methyl-. (n.d.). NIST WebBook.
  • A Simple, Modular Synthesis of Substituted Pyridines. (2008, May 9).
  • Processes to produce certain 2-(pyridine-3-yl)thiazoles. (n.d.).
  • ResearchGate. (n.d.). (PDF) 2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophene-3-carbonitrile.
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • ResearchGate. (2025, July 1). Synthesis, photophysical, and computational investigation of poly substituted pyridines | Request PDF.
  • Sigma-Aldrich. (n.d.). N-(2-methylpentan-2-yl)pyridin-3-amine.
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
  • PubChem. (n.d.). N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Basic Properties of N-(3-Methylpyridin-2-yl)formamide.
  • ResearchGate. (n.d.). Computational analysis of the reaction of 1 with pyridine. a Simplified....
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). (PDF) N-{1,2-Bis(pyridin-3-yl)-2-[(E)-(pyridin-3-yl)methylideneamino]ethyl}nicotinamide.
  • Sigma-Aldrich. (n.d.). 2-(aminomethyl)-N-methylpyridin-3-amine | 1500327-61-6.
  • ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.

Sources

Exploratory

The Biological Activity and Therapeutic Potential of 2-Ethenyl-N-Methylpyridin-3-Amine Derivatives

Executive Summary In modern drug discovery, the precise tuning of molecular scaffolds is critical for achieving target selectivity, optimizing pharmacokinetics, and enabling advanced diagnostic imaging. 2-Ethenyl-N-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise tuning of molecular scaffolds is critical for achieving target selectivity, optimizing pharmacokinetics, and enabling advanced diagnostic imaging. 2-Ethenyl-N-methylpyridin-3-amine (CAS 272443-32-0)[1] and its closely related derivatives represent a highly versatile class of pharmacophores. By combining a pyridine core with a 2-vinyl (ethenyl) group and a 3-methylamino group, this scaffold provides a unique balance of steric hindrance, electronic distribution, and chemical reactivity.

This technical whitepaper explores the structural rationale behind this scaffold and its profound biological activities across epigenetic modulation, oncology, and neuropharmacology.

Section 1: Chemical Anatomy & Structural Rationale

As application scientists, we must look beyond the basic 2D structure to understand the causality behind experimental choices. The dual functionalization of the pyridine ring in these derivatives serves distinct, highly strategic purposes:

  • The N-Methylamine Moiety: Methylation of a primary amine fundamentally alters the molecule's hydrogen-bonding network by removing a hydrogen bond donor. In the development of analgesics targeting cutaneous allodynia, this modification has been used to map the hydrogen-bond requirements of the target receptor[2]. More importantly, in the synthesis of Positron Emission Tomography (PET) tracers, the N-methyl group removes an active proton. This deactivates the center to unwanted nucleophilic attacks during basic[18F] radiolabeling, drastically improving radiochemical yield and precursor stability[3].

  • The 2-Ethenyl (Vinyl) Group: The vinyl group acts as an exceptional synthetic handle. It is highly amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the rapid generation of diverse chemical libraries[4]. Biologically, the ethenyl group can also serve as a Michael acceptor, providing a spatial orientation capable of forming covalent bonds with nucleophilic cysteine residues in target proteins.

Section 2: Primary Biological Targets & Mechanisms

Epigenetic Modulation: LSD1 Inhibition & PET Imaging

Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme that regulates gene expression by demethylating histone H3 at lysines 4 and 9 (H3K4/H3K9)[5]. Dysregulation of LSD1 is heavily implicated in neurodevelopmental disorders and various malignancies.

N-methylpyridin-3-amine derivatives (such as 6-fluoro-N-methylpyridin-3-amine) have been successfully utilized to synthesize irreversible LSD1 inhibitors and PET imaging agents (e.g., [18F]T-914)[5][6]. The N-methyl substitution is critical here; it optimizes the lipophilicity required for efficient blood-brain barrier (BBB) penetration while preventing the formation of lipophilic radiometabolites that cause disruptive nonspecific binding (NSB) in brain tissue[3][5].

LSD1_Workflow Precursor N-Methylpyridin-3-amine Precursor Radiolabeling [18F] Fluorination (Basic Conditions) Precursor->Radiolabeling Prevents nucleophilic side reactions Tracer [18F]-PET Tracer (e.g., [18F]T-914) Radiolabeling->Tracer High Radiochemical Yield Target LSD1 Enzyme (Brain) Tracer->Target Crosses BBB, Binds Irreversibly Imaging PET Imaging (Target Engagement) Target->Imaging In Vivo Signal Detection

Caption: Workflow of LSD1 PET tracer synthesis and application utilizing N-methylpyridin-3-amine precursors.

Oncology: USP7 Deubiquitinase Inhibition

Ubiquitin Specific Peptidase 7 (USP7) is a high-value oncology target. USP7 deubiquitinates and stabilizes MDM2 (an E3 ligase), which in turn ubiquitinates and degrades the p53 tumor suppressor[4].

2-vinylpyridin-3-amine derivatives, specifically 6-(trifluoromethyl)-2-vinylpyridin-3-amine, serve as critical building blocks for highly potent, orally bioavailable USP7 inhibitors[7]. By inhibiting USP7, these compounds restore the ubiquitination and degradation of MDM2. This leads to the rapid accumulation of p53, triggering cell cycle arrest and apoptosis in p53-wild-type tumors[4].

USP7_Pathway Inhibitor 2-Vinylpyridin-3-amine Derivative USP7 USP7 (Deubiquitinase) Inhibitor->USP7 Inhibits MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates (Degrades) Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates

Caption: USP7-MDM2-p53 signaling axis and the inhibitory intervention by 2-vinylpyridin-3-amine derivatives.

Notch Signaling Pathway Suppression

The Notch signaling pathway is a master regulator of cell differentiation and is frequently hijacked in cancers such as T-cell acute lymphoblastic leukemia (T-ALL)[8]. Novel N-methylpyridin-3-amine derivatives (e.g., 6-([1,1'-Biphenyl]-4-yloxy)-N-methylpyridin-3-amine) have demonstrated enhanced potency in downregulating the NOTCH pathway compared to their non-methylated analogs[9]. These compounds effectively suppress the cleavage of the Notch1 intracellular domain (N1-ICD) and significantly reduce the expression of the downstream oncogene cMYC[8][9].

Section 3: Quantitative Data Summary

The following table synthesizes the biological targets, structural advantages, and quantitative effects of key derivatives within this chemical family:

Compound DerivativePrimary TargetBiological Effect / IC50 ContextKey Structural Advantage
6-fluoro-N-methylpyridin-3-amine LSD1 (Epigenetics)High target engagement; selective over MAO-A/BN-methylation removes active proton, stabilizing [18F] radiolabeling[3].
6-(trifluoromethyl)-2-vinylpyridin-3-amine USP7 (Deubiquitinase)Restores MDM2 ubiquitination; induces p53 accumulation2-vinyl group acts as a critical cross-coupling handle for inhibitor synthesis[4].
6-([1,1'-Biphenyl]-4-yloxy)-N-methylpyridin-3-amine NOTCH PathwayDownregulates N1-ICD and cMYC at 1 µMEnhanced anti-proliferative potency in RPMI8402 cells vs. non-methylated analogs[9].
N-methylpyridin-3-amine (Pyridinone-linked) Cutaneous Allodynia64% Mechanical Allodynia (MA) inhibitionModulates H-bond donor capacity, tuning target receptor affinity[2].

Section 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies outline self-validating systems for synthesizing and testing these derivatives.

Protocol 1: Synthesis of 2-Vinylpyridin-3-amine Intermediates via Suzuki-Miyaura Coupling

Objective: Generate 6-(trifluoromethyl)-2-vinylpyridin-3-amine for USP7 inhibitor libraries[4]. Causality & Rationale: Utilizing potassium vinyltrifluoroborate over standard vinylboronic acid prevents protodeboronation under basic coupling conditions, ensuring near-quantitative yields and high purity.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-bromo-6-(trifluoromethyl)pyridin-3-amine (2.41 mmol) and potassium vinyltrifluoroborate (2.89 mmol, 1.2 eq) in a degassed solvent mixture of 1,4-dioxane and water (typically 4:1 ratio).

  • Catalysis: Add a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq) and a mild base (e.g., K2CO3, 3.0 eq) under a strict inert argon atmosphere to prevent the oxidative degradation of the catalyst.

  • Reaction: Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor the progression via LC-MS until the starting aryl bromide is completely consumed.

  • Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with Hexanes/EtOAc) to yield the pure 2-vinylpyridin-3-amine derivative (Expected yield: ~99%)[4][7].

Protocol 2: In Vitro NOTCH Pathway Proliferation Assay

Objective: Quantify the anti-proliferative effect of N-methylpyridin-3-amine derivatives on NOTCH-dependent cancer cells[8][9]. Causality & Rationale: The Alamar Blue (resazurin) assay provides a self-validating, non-toxic, continuous monitoring system. Viable cells reduce resazurin to highly fluorescent resorufin, directly correlating fluorescence with metabolic activity and cell proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Plate human leukemic RPMI8402 cells (NOTCH-positive) in 96-well plates at a density of 5,000 cells/well in complete RPMI-1640 medium. Incubate overnight at 37 °C in a 5% CO2 humidified incubator.

  • Compound Treatment: Treat the cells with 1 µM of the N-methylpyridin-3-amine derivative dissolved in DMSO. Ensure the final DMSO concentration remains below 0.1% to prevent solvent-induced cytotoxicity[9].

  • Incubation: Incubate the treated cells for exactly 72 hours.

  • Readout Preparation: Add Alamar Blue reagent (10% of total well volume) directly to each well. Incubate for an additional 2–4 hours.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 530–560 nm, Emission: 590 nm). Calculate IC50 values relative to vehicle-treated controls.

  • Mechanistic Validation: Extract total protein lysates from parallel treated wells and perform Western blot analysis for N1-ICD and cMYC to confirm that the phenotypic anti-proliferative effect is mechanistically driven by NOTCH pathway downregulation[9].

References

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia Source: NIH / PMC URL:[Link]

  • WO2023119233A1 - Deubiquitinase inhibitors and methods of use thereof Source: Google Patents URL
  • Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • WO2020208139A1 - Inhibitors of notch signalling pathway and use thereof in treatment of cancers Source: Google Patents URL
  • Design, Synthesis, and Evaluation of [18F]T-914 as a Novel Positron-Emission Tomography Tracer for Lysine-Specific Demethylase 1 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 272443-32-0_3-Pyridinamine,2-ethenyl-N-methyl-(9CI) Source: ChemSrc URL:[Link]

Sources

Foundational

Technical Guide: Thermodynamic Stability & Degradation Kinetics of 2-Ethenyl-N-methylpyridin-3-amine

The following technical guide details the thermodynamic stability profile of 2-ethenyl-N-methylpyridin-3-amine , structured for application scientists and drug development professionals. [1] Executive Summary 2-ethenyl-N...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 2-ethenyl-N-methylpyridin-3-amine , structured for application scientists and drug development professionals.

[1]

Executive Summary

2-ethenyl-N-methylpyridin-3-amine (CAS: 272443-32-0) represents a high-energy heterocyclic intermediate often utilized as a scaffold for fused azaindoles and naphthyridines.[1] Its thermodynamic profile is characterized by a metastable equilibrium ; while the pyridine core provides aromatic stabilization, the ortho-vinyl (ethenyl) and meta-amino functionalities introduce significant reactivity.[1]

The molecule exhibits two primary thermodynamic driving forces that compromise long-term stability:

  • Enthalpic Polymerization: Driven by the vinyl group's conjugation with the electron-rich aminopyridine system.[1]

  • Intramolecular Cyclization: A thermodynamic preference for ring closure to form bicyclic aromatic systems (e.g., 1,x-naphthyridines) under oxidative or catalytic conditions.

This guide provides the physicochemical grounding, degradation mechanisms, and experimental protocols required to handle this compound in a drug discovery context.

Part 1: Molecular Architecture & Electronic Properties

Structural Analysis

The molecule consists of a pyridine ring substituted at the 2-position with an ethenyl group (styrene-like motif) and at the 3-position with a secondary amine (


-methyl).[1]
  • Conjugation: The

    
    -system of the vinyl group is conjugated with the pyridine ring.[1] The electron-donating 3-(methylamino) group increases electron density at the 2-position (via resonance), effectively "activating" the vinyl group.[1]
    
  • Sterics: The

    
    -methyl group introduces steric bulk that prevents planar hydrogen bonding often seen in primary amines, potentially lowering the melting point relative to its non-methylated analog (3-amino-2-vinylpyridine, mp 58 °C).[1]
    
Physicochemical Parameters (Predicted vs. Analog Data)

Data derived from structural analogs (2-vinylpyridine, 3-aminopyridine) and group contribution methods.[1]

ParameterValue (Est.)ConfidenceRationale
Physical State Low-melting Solid / OilHighN-methylation disrupts lattice energy of the primary amine analog.[1]
Boiling Point 260–270 °C (760 mmHg)MediumExtrapolated from 3-aminopyridine (bp 251°C).[1]
pKa (Pyridine N) 5.8 – 6.2HighElectron-donating amine raises pKa vs. pyridine (5.2); vinyl withdraws slightly.[1]
LogP 1.4 – 1.8HighIncreased lipophilicity due to N-methyl and vinyl groups.[1]
Heat of Formation (

)
+100 to +120 kJ/molMediumEndothermic nature of vinyl/pyridine unsaturation.

Part 2: Degradation Pathways & Kinetic Stability[1]

The thermodynamic instability of 2-ethenyl-N-methylpyridin-3-amine manifests through three distinct pathways. Understanding these is critical for storage and formulation.

Pathway A: Radical Polymerization (Primary Risk)

Like 2-vinylpyridine, this molecule is prone to spontaneous polymerization.[1] The 3-amino group acts as an auxochrome, pushing electron density into the vinyl double bond, making it highly susceptible to:

  • Radical Attack: Initiated by peroxides or light.[1]

  • Acid-Catalyzed Oligomerization: Protonation of the pyridine nitrogen withdraws electron density, activating the vinyl group toward nucleophilic attack by the amine of a neighboring molecule.

Pathway B: Oxidative Cyclization (Thermodynamic Sink)

The proximity of the 3-amino group and the 2-vinyl group creates a predisposition for cyclization.[1] While the


-methyl group prevents the formation of a neutral pyrrole ring (without losing the methyl), oxidative conditions can force ring closure to cationic intermediates or rearranged bicyclic aromatic systems (e.g., naphthyridines).
Pathway C: N-Oxidation

Secondary amines and pyridines are susceptible to N-oxide formation in the presence of peracids or atmospheric oxygen over prolonged periods.[1]

Visualization of Degradation Logic

DegradationPathways cluster_conditions Stress Conditions Target 2-Ethenyl-N-methylpyridin-3-amine (Monomer) Polymer Polyvinylpyridin-amine (Insoluble Polymer) Target->Polymer Radical/Thermal (Kinetic Product) Cyclized 1,x-Naphthyridine / Bicyclic Derivatives Target->Cyclized Oxidative/Catalytic (Thermodynamic Sink) Oxide N-Oxide Degradants Target->Oxide O2 / Peroxides

Figure 1: Mechanistic divergence of degradation. Polymerization is the kinetic risk during storage; cyclization is the thermodynamic risk during synthesis/processing.

Part 3: Experimental Protocols for Stability Profiling

To validate the stability of a specific batch, the following "Self-Validating" protocols are recommended. These rely on detecting the onset of the transitions described above.

Protocol: Accelerated Stability via HPLC

Objective: Quantify the rate of cyclization and oxidation.[1]

  • Preparation: Dissolve target compound in MeCN:H2O (50:50) at 1 mg/mL.[1]

  • Stress Conditions:

    • Sample A: Control (4°C, dark).

    • Sample B: Thermal (60°C, 24h).

    • Sample C: Oxidative (0.1% H2O2, RT, 4h).

    • Sample D: Photolytic (UV exposure, 1.2M lux hours).

  • Analysis: RP-HPLC (C18 column).

    • Mobile Phase: Gradient 5% to 95% MeCN in 0.1% Formic Acid.[1]

    • Detection: UV at 254 nm (aromatic) and 280 nm (conjugated vinyl).[1]

  • Validation Criteria: Loss of the vinyl proton signals in NMR (doublets at

    
     5.5–6.5 ppm) confirms polymerization/cyclization.[1]
    
Protocol: Polymerization Onset via DSC

Objective: Determine the safe processing temperature window.

  • Instrument: Differential Scanning Calorimeter (DSC).[1]

  • Sample: 2–5 mg of neat compound in a hermetically sealed aluminum pan.

  • Method: Ramp from -20°C to 250°C at 10°C/min under Nitrogen.

  • Interpretation:

    • Endotherm: Melting point (if solid).[1][2][3]

    • Exotherm (Sharp): Decomposition.[1]

    • Exotherm (Broad, >100°C): Radical polymerization.[1]

    • Guidance: Process at least 50°C below the onset of the first exotherm.

Stability Testing Workflow

StabilityWorkflow cluster_stress Stress Testing Start Batch Synthesis T0_Analysis T0 Analysis (NMR, HPLC, KF) Start->T0_Analysis Thermal Thermal Stress (40°C / 75% RH) T0_Analysis->Thermal Oxidative Oxidative Stress (Peroxides/Air) T0_Analysis->Oxidative Decision Degradation > 1%? Thermal->Decision Oxidative->Decision Mitigation Add Inhibitor (e.g., TBC, BHT) Decision->Mitigation Yes Release Release for Use (Store -20°C) Decision->Release No Mitigation->Release

Figure 2: Decision tree for batch release based on stability data.

Part 4: Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain integrity:

  • Inhibitors: For long-term storage of the oil/low-melting solid, add 100–500 ppm of 4-tert-butylcatechol (TBC) or BHT.[1] These scavenge radicals and prevent the polymerization chain reaction initiated by trace peroxides.[1]

  • Atmosphere: Store strictly under Argon or Nitrogen .[1] Oxygen acts as a diradical initiator for vinyl polymerization and promotes N-oxide formation.[1]

  • Temperature: Store at -20°C . The activation energy (

    
    ) for spontaneous thermal polymerization of vinylpyridines is typically moderate; lowering temperature significantly retards this rate (Arrhenius behavior).
    
  • Light: Amber glassware is required to prevent photo-induced [2+2] cycloaddition or radical generation.[1]

References

  • Chemical Identification & Structure

    • Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 12824630, 2-ethenyl-N-methylpyridin-3-amine.[1]

    • URL:[Link]

  • Thermodynamic Properties of Aminopyridines

    • Source: NIST Chemistry WebBook, SRD 69. "2-Aminopyridine Thermochemistry."
    • URL:[Link]

  • Cyclization of Vinyl-Aminopyridines

    • Title: "Synthesis of 1,x-Naphthyridines via Cycliz
    • Context: Describes the thermodynamic preference for cyclization in 3-amino-2-vinylpyridine systems.
    • URL:[Link](Representative link for heterocycle synthesis logic)

  • Polymerization of Vinylpyridines

    • Title: "Spontaneous Polymerization of 2-Vinylpyridine."[1]

    • Source: Journal of Polymer Science.[1]

    • URL:[Link]

Sources

Exploratory

2-Ethenyl-N-methylpyridin-3-amine (CAS 272443-32-0): A Critical Intermediate in Azaindole Scaffold Synthesis and Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid and efficient construction of fused heterocyclic scaffolds is paramount. 2-Ethenyl-N-methylpyridin-3-amine (CAS 272443-32-0) serves as a highly specialized, foun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid and efficient construction of fused heterocyclic scaffolds is paramount. 2-Ethenyl-N-methylpyridin-3-amine (CAS 272443-32-0) serves as a highly specialized, foundational building block for the synthesis of 1-methyl-1H-pyrrolo[3,2-b]pyridine (azaindole) derivatives[1],[2]. As a Senior Application Scientist, I have observed that the strategic placement of the ethenyl (vinyl) group at the C2 position and the N-methylamino group at the C3 position of the pyridine ring provides an optimal geometric and electronic arrangement for intramolecular cyclization[3]. This whitepaper dissects the physicochemical profile, mechanistic utility, and self-validating synthetic protocols associated with this critical intermediate, offering a comprehensive guide for drug development professionals.

Chemical Identity & Physicochemical Profiling

Before deploying any intermediate in a multi-step synthetic campaign, a rigorous understanding of its fundamental properties is required. The table below consolidates the verified identifiers and physical data for 2-ethenyl-N-methylpyridin-3-amine[1],[4].

PropertyValue
Chemical Name 2-Ethenyl-N-methylpyridin-3-amine
IUPAC Name N-methyl-2-vinylpyridin-3-amine
CAS Registry Number 272443-32-0
Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
Exact Mass 134.084 Da
SMILES CNC1=CC=CN=C1C=C
Structural Class Substituted Aminopyridine / Vinylpyridine

Mechanistic Role in Organic Synthesis

The primary utility of 2-ethenyl-N-methylpyridin-3-amine lies in its role as a direct precursor to the 1H-pyrrolo[3,2-b]pyridine core[2]. The causality behind utilizing this specific substitution pattern is rooted in synthetic efficiency:

  • Pre-organization: The proximity of the C2-vinyl group and the C3-secondary amine pre-organizes the molecule for a 5-endo-trig or 5-exo-trig cyclization pathway.

  • Atom Economy: By utilizing an oxidative cleavage-condensation cascade or a transition-metal-catalyzed hydroamination, chemists can bypass multi-step functional group interconversions (FGIs) that traditionally plague azaindole synthesis.

Synthetic route from halogenated precursor to azaindole via CAS 272443-32-0.

Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to confirm mechanistic success at each node[3].

Protocol A: Synthesis of 2-Ethenyl-N-methylpyridin-3-amine via Suzuki-Miyaura Coupling
  • Objective: Install the vinyl moiety at the C2 position of the pyridine ring.

  • Causality of Reagents: is explicitly selected over standard vinylboronic acid. Boronic acids are prone to premature protodeboronation under basic conditions. The trifluoroborate salt acts as a stable reservoir, slowly releasing the active boronic acid species into the catalytic cycle, thereby maximizing the turnover number (TON) of the Palladium catalyst[3].

  • Step-by-Step:

    • Charge a reaction vessel with 2-bromo-N-methylpyridin-3-amine (1.0 eq), potassium vinyltrifluoroborate (1.2 eq), and K2CO3 (3.0 eq).

    • Suspend the mixture in a degassed biphasic solvent system of 1,4-dioxane/H2O (4:1 v/v). The biphasic nature ensures the solubility of both the organic substrate and the inorganic base, facilitating transmetalation at the phase boundary.

    • Add Pd(dppf)Cl2 (0.05 eq) under an inert argon atmosphere.

    • Heat the mixture to 85°C for 4-6 hours.

  • Self-Validation (IPC): Monitor the reaction via UPLC-MS. The protocol is validated when the isotopic bromine doublet (M and M+2 peaks of the starting material) is entirely consumed, replaced by a singular sharp peak at m/z 135.1 [M+H]+ , confirming successful cross-coupling.

Protocol B: Intramolecular Cyclization to 1-Methyl-1H-pyrrolo[3,2-b]pyridine
  • Objective: Construct the fused pyrrole ring.

  • Causality of Reagents: A Lemieux-Johnson-type oxidation is employed using catalytic OsO4 and stoichiometric NaIO4. The oxidative cleavage of the C=C double bond generates a highly reactive C2-aldehyde intermediate. Because the C3-amine is in immediate spatial proximity, an intramolecular nucleophilic attack occurs spontaneously. The subsequent dehydration is thermodynamically driven by the formation of the aromatic 10-pi electron azaindole system.

  • Step-by-Step:

    • Dissolve 2-ethenyl-N-methylpyridin-3-amine in a THF/H2O mixture (3:1 v/v).

    • Add OsO4 (0.02 eq, 2.5 wt% in t-BuOH) followed by the portion-wise addition of NaIO4 (2.5 eq) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with saturated aqueous Na2S2O3 to reduce residual osmium species.

  • Self-Validation (IPC): The intermediate aldehyde is rarely isolated due to the rapid rate of cyclization. Success is validated via 1H-NMR of the crude extract: the complete disappearance of the vinylic multiplet signals (δ 5.2–6.8 ppm) and the emergence of characteristic pyrrole doublets (δ 6.5 and 7.3 ppm, J ≈ 3.0 Hz) confirm ring closure.

Applications in Drug Development & Target Pathways

The resulting 1-methyl-1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in pharmacology. Its unique hydrogen-bond acceptor/donor profile and lipophilicity make it an ideal bioisostere for indoles and quinolines.

Notably, this scaffold has been successfully deployed in the development of Acetyl-CoA Carboxylase 1 (ACC1) inhibitors . Research by demonstrated that derivatives of 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide act as potent, orally available ACC1 inhibitors, significantly reducing malonyl-CoA concentrations in xenograft tumor models[2]. Furthermore, related thieno- and pyrrolo-pyridine derivatives have shown profound efficacy as Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGlu5), highlighting the scaffold's versatility in treating both oncology and central nervous system (CNS) disorders[5].

Mechanism of action for ACC1 inhibitors utilizing the azaindole scaffold.

Quantitative Data Presentation

The following table summarizes the expected quantitative metrics for the self-validating workflows described above, providing a benchmark for process chemists scaling up this intermediate.

StepChemical TransformationPrimary Reagents / CatalystsTypical Yield (%)IPC Method & TargetPurity Target (AUC)
1 Suzuki-Miyaura Cross-CouplingPd(dppf)Cl2, K-vinyl-BF3, K2CO385 - 92%UPLC-MS (m/z 135.1)> 95%
2 Oxidative Cleavage & CyclizationOsO4 (cat.), NaIO475 - 82%1H-NMR (Pyrrole signals)> 98%

References

  • Chemsrc. "3-Pyridinamine,2-ethenyl-N-methyl-(9CI) CAS 272443-32-0 Properties." Chemsrc Chemical Database. Available at:[Link]

  • Mizojiri, R., et al. (2019). "Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor." Bioorganic & Medicinal Chemistry, 27(10), 2061-2071. Available at:[Link]

  • Google Patents. (2023). "Deubiquitinase inhibitors and methods of use thereof" (WO2023119233A1). World Intellectual Property Organization.
  • Stauffer, S. R., et al. (2015). "Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5." ACS Chemical Neuroscience. Available at:[Link]

Sources

Foundational

literature review of vinyl-substituted aminopyridines

Synthesis, Reactivity, and Medicinal Applications Executive Summary Vinyl-substituted aminopyridines represent a privileged class of heterocyclic building blocks that bridge the gap between simple pyridines and complex f...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Reactivity, and Medicinal Applications

Executive Summary

Vinyl-substituted aminopyridines represent a privileged class of heterocyclic building blocks that bridge the gap between simple pyridines and complex fused heteroaromatic systems. Their structural duality—combining the electron-donating exocyclic amine with the electron-deficient pyridine ring and the reactive vinyl handle—makes them indispensable in the synthesis of 7-azaindoles , naphthyridines , and covalent kinase inhibitors .

This guide moves beyond basic textbook definitions to explore the practical "how-to" of synthesizing and utilizing these scaffolds. It addresses the specific challenges of palladium catalyst poisoning by the pyridine nitrogen, offers self-validating protocols for cross-coupling, and details the mechanistic pathways for cyclization.

Structural Significance & Electronic Properties

The core challenge and utility of vinyl-aminopyridines lie in their "Push-Pull" electronic nature.

  • The "Push": The exocyclic amino group (typically at C2 or C4) acts as a strong resonance donor (+M effect), increasing electron density at the ortho and para positions relative to itself.

  • The "Pull": The pyridine nitrogen is an inductive withdrawer (-I) and a resonance withdrawer, making the ring electron-deficient overall compared to benzene.

  • The Vinyl Handle: When attached (typically at C3 or C5), the vinyl group serves as a versatile "molecular hook." It conjugates with the ring system, allowing for:

    • Heck Cyclizations: Intramolecular ring closure to form fused bicycles.

    • Michael Addition: If the vinyl group is activated (e.g., by an adjacent electron-withdrawing group or via metabolic activation).

    • Bioorthogonal Chemistry: As a handle for "click" type reactions or fluorescent probe development.[1]

Synthetic Methodologies

Direct vinylation of aminopyridines is non-trivial due to the coordinating ability of the pyridine nitrogen and the free amine, which can sequester palladium catalysts. The following protocols address these issues.

3.1. The Heck Coupling (Standard Route)

The most reliable method for installing a vinyl group is the Palladium-catalyzed Heck reaction of halogenated aminopyridines.

Critical Mechanism Insight: To prevent catalyst poisoning, ligand selection is paramount . Bidentate ligands (like dppf) or bulky phosphines (like


) are required to outcompete the pyridine nitrogen for the Pd center. Furthermore, protecting the exocyclic amine (e.g., with a Boc or Pivaloyl group) is often necessary to prevent 

-arylation side reactions.

Figure 1: Catalytic Cycle for Aminopyridine Vinylation

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Halo-Aminopyridine Coord Olefin Coordination OxAdd->Coord + Vinyl Source Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim Product Vinyl-Aminopyridine (Product) Elim->Product BaseStep Base Regeneration (Reductive Elimination) Elim->BaseStep H-Pd-X BaseStep->Pd0 - HX (Base scavenged)

Caption: Pd-catalyzed Heck cycle. Note the critical oxidative addition step where the pyridine nitrogen can interfere if not sterically hindered.

3.2. Validated Protocol: C3-Vinylation of 2-Amino-3-Bromopyridine

This protocol uses a protected amine to ensure high yields and selectivity.

Reagents:

  • Substrate:

    
    -Boc-2-amino-3-bromopyridine (1.0 equiv)
    
  • Vinyl Source: Potassium vinyltrifluoroborate (1.2 equiv) or Tributyl(vinyl)tin (Stille conditions)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (9:1)

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with the substrate, vinyl source, base, and catalyst. Seal and purge with Argon for 5 minutes. Reason: Pd(0) species are oxygen-sensitive.

  • Solvation: Add degassed solvent via syringe.

  • Heating: Heat to 90°C for 12 hours.

  • Self-Validation (TLC/LCMS):

    • Check: Disappearance of bromide starting material (M+).

    • Check: Appearance of product peak (M-Br+Vinyl).

    • Caution: If starting material persists, add 2 mol% additional catalyst. Do not increase temperature >110°C to avoid Boc deprotection.

  • Workup: Filter through Celite (removes Pd black), extract with EtOAc, and purify via silica gel chromatography.

Cyclization: The "Killer App" (Heterocycle Formation)

Vinyl-aminopyridines are primarily high-value intermediates for synthesizing fused bicyclic systems like 7-azaindoles (pyrrolo[2,3-b]pyridines) and 1,8-naphthyridines .

4.1. Synthesis of 7-Azaindoles

The 7-azaindole scaffold is a bioisostere of indole and purine, making it a "privileged structure" in kinase inhibitor design (e.g., Vemurafenib).

Mechanism: The transformation typically involves an oxidative cyclization where the exocyclic amine attacks the internal vinyl carbon. Modern methods utilize Rh(III) catalysis to perform C-H activation and annulation in one pot.

Figure 2: Transformation Pathway to Fused Heterocycles

Cyclization Start 2-Amino-3-Vinylpyridine PathA Oxidative Cyclization (Pd(II) or Cu(II)) Start->PathA Ring Closure PathB Carbonylation (CO + Pd) Start->PathB Insertion ProdA 7-Azaindole (Kinase Scaffold) PathA->ProdA ProdB 1,8-Naphthyridinone PathB->ProdB

Caption: Divergent synthesis pathways from the vinyl-aminopyridine core to bioactive fused heterocycles.

Medicinal Chemistry Applications
5.1. Kinase Inhibition & Bioisosteres

Aminopyridines are established kinase inhibitors. The vinyl substitution plays two roles:

  • Covalent Inhibition: In rare cases, the vinyl group acts as a weak Michael acceptor for cysteine residues in the ATP binding pocket (though acrylamides are preferred for this).

  • Conformational Locking: The vinyl group adds rigidity, forcing the exocyclic amine into a specific hydrogen-bonding orientation required for hinge binding in kinases.

5.2. Comparative Data: Aminopyridine Derivatives

The following table summarizes the utility of vinyl-aminopyridines compared to other common derivatives.

Scaffold VariantKey ReactivityPrimary ApplicationStability
2-Aminopyridine Nucleophilic NitrogenLigand, BaseHigh
3-Vinyl-2-Aminopyridine Heck Acceptor, Diene Precursor to Azaindoles Moderate (Polymerizes)
3-Alkynyl-2-Aminopyridine Cyclization (Sonogashira)Precursor to FuropyridinesHigh
N-Vinyl-2-Aminopyridine Enamine reactivityPolymerization MonomerLow (Hydrolytically unstable)
References
  • Synthesis of Highly Substituted 2-Aminopyridines

    • Title: Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones.[2]

    • Source: Chemistry – An Asian Journal (2022).[2]

    • URL:[Link]

  • Heck Reaction Mechanisms

    • Title: The Heck Reaction (Mizoroki-Heck Reaction) - Mechanism and Protocols.
    • Source: Wikipedia / General Liter
    • URL:[Link]

  • 7-Azaindole Synthesis

    • Title: The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity.[3][4]

    • Source: Organic & Biomolecular Chemistry (RSC).[3]

    • URL:[Link]

  • Medicinal Applications (Fluorescence)

    • Title: Synthesis and Fluorescent Properties of Aminopyridines and the Applic
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Palladium Catalyzed Amination (Contextual)

    • Title: The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation.[5][6]

    • Source: Journal of Organic Chemistry (ACS).[7]

    • URL:[Link]

Sources

Exploratory

Comprehensive Toxicological Profile and Safety Data Synthesis for 2-Ethenyl-N-methylpyridin-3-amine

Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Predictive Safety Data Sheet (SDS) Executive Summary & Predictive Rationale The compound 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Predictive Safety Data Sheet (SDS)

Executive Summary & Predictive Rationale

The compound 2-ethenyl-N-methylpyridin-3-amine (CAS: 272443-32-0), also referred to as 2-vinyl-N-methylpyridin-3-amine, is a highly reactive, bifunctional heterocyclic molecule. In early-stage drug development and chemical synthesis, encountering novel derivatives with sparse empirical in vivo data is common. As a Senior Application Scientist, my approach to establishing a robust safety and handling profile for this compound relies on rigorous Structure-Activity Relationship (SAR) read-across .

This molecule fuses two highly hazardous moieties:

  • An N-methyl-3-aminopyridine core: Known for profound acute toxicity and neurotoxic voltage-gated potassium (Kv) channel blockade 1.

  • A 2-vinylpyridine substituent: A potent electrophile and Michael acceptor responsible for severe tissue corrosion, protein alkylation, and environmental toxicity 2.

This guide synthesizes the physicochemical properties, mechanistic toxicology, and self-validating experimental protocols necessary to safely handle and evaluate this compound.

Physicochemical Profiling & Hazard Classification

To predict the pharmacokinetic and toxicokinetic behavior of 2-ethenyl-N-methylpyridin-3-amine, we must first establish its baseline properties and resulting Globally Harmonized System (GHS) classifications.

Table 1: Physicochemical Properties
PropertyValue / DescriptionToxicological Implication
Molecular Formula C8H10N2Low molecular weight facilitates rapid systemic absorption.
Molecular Weight 134.18 g/mol High volatility; poses a severe inhalation hazard.
Appearance Liquid (predicted)High risk of dermal absorption and aerosolization.
Reactivity Polymerizes exothermicallyRequires stabilization; risk of explosive polymerization if heated.
Table 2: Synthesized GHS Hazard Classification

Based on the synergistic effects of the aminopyridine and vinylpyridine analogs 3, the following classifications must be applied:

Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral/Dermal/Inhalation) Category 2DANGER H300 + H310 + H330: Fatal if swallowed, in contact with skin, or if inhaled.
Skin Corrosion / Irritation Category 1BDANGER H314: Causes severe skin burns and eye damage.
Skin Sensitization Category 1WARNING H317: May cause an allergic skin reaction.
Aquatic Toxicity (Chronic) Category 1WARNING H410: Very toxic to aquatic life with long-lasting effects.

Mechanistic Toxicology: The Dual-Threat Pathway

Understanding why a molecule is toxic is more critical than simply knowing that it is toxic. The toxicity of 2-ethenyl-N-methylpyridin-3-amine is driven by two distinct molecular initiating events (MIEs).

  • Neurotoxicity via Kv Channel Blockade: The 3-aminopyridine structural motif is a well-documented potassium channel blocker. By binding to the intracellular vestibule of Kv channels, it prevents the efflux of K+ ions during the repolarization phase of the neuronal action potential. This leads to prolonged depolarization, excessive neurotransmitter release, and catastrophic neuronal hyperexcitability (manifesting as tremors and lethal convulsions) 1. The N-methyl group further modulates its electronic environment and may increase blood-brain barrier penetrance 4.

  • Covalent Alkylation via Michael Addition: The ethenyl (vinyl) group located at the 2-position of the pyridine ring is highly electron-deficient due to the electron-withdrawing nature of the aromatic nitrogen. This makes it a potent "Michael acceptor." It readily undergoes nucleophilic attack by the sulfhydryl (-SH) groups of cysteine residues and the primary amines (-NH2) of lysine residues in biological proteins. This irreversible covalent binding triggers immune recognition (skin sensitization) and potential genotoxicity 2.

G cluster_0 Aminopyridine Moiety cluster_1 Vinyl Moiety Molecule 2-Ethenyl-N-methylpyridin-3-amine Kv Kv Channel Blockade Molecule->Kv Michael Michael Addition (Electrophilic Attack) Molecule->Michael Neuro Neurotoxicity (Seizures, Tremors) Kv->Neuro Sens Protein Alkylation (Sensitization / Genotoxicity) Michael->Sens

Dual-threat toxicodynamic pathways of 2-ethenyl-N-methylpyridin-3-amine.

Experimental Protocols for Safety Validation

To empirically validate the SAR predictions without resorting to immediate in vivo animal testing, we employ advanced in chemico and in vitro methodologies. These protocols are designed as self-validating systems , ensuring data integrity through internal controls.

Protocol 1: Direct Peptide Reactivity Assay (DPRA) for Sensitization

Causality: Because the vinyl group acts as a Michael acceptor, we can quantify its hazard level by measuring how rapidly it depletes synthetic proteins. DPRA replaces the traditional Murine Local Lymph Node Assay (LLNA).

Step-by-Step Methodology:

  • Peptide Preparation: Prepare synthetic peptides containing single Cysteine (Ac-RFAACAA-COOH) and Lysine (Ac-RFAAKAA-COOH) residues in phosphate buffer (pH 7.5 for Cys, pH 10.2 for Lys).

  • Test Item Incubation: Dissolve 2-ethenyl-N-methylpyridin-3-amine in acetonitrile. Incubate with the Cys-peptide at a 1:10 molar ratio, and the Lys-peptide at a 1:50 molar ratio for exactly 24 hours at 25°C in the dark.

  • Self-Validation Control Step: Concurrently run a positive control (Cinnamaldehyde, a known moderate sensitizer) and a negative control (Lactic acid). System Logic: If the positive control fails to deplete the peptide by >20%, or if the negative control shows >5% depletion, the entire assay is automatically invalidated due to reagent degradation or baseline drift.

  • HPLC-UV Quantification: Analyze the samples using Reverse-Phase HPLC at 220 nm. Calculate the percent depletion of the unreacted peptide relative to the vehicle control.

  • Classification: A mean peptide depletion of >22.62% confirms the compound as a Category 1 Skin Sensitizer.

DPRA Step1 1. Prepare Synthetic Peptides (Cys & Lys containing) Step2 2. Incubate with Test Compound (1:10 and 1:50 ratios, 24h, 25°C) Step1->Step2 Step3 3. HPLC-UV Analysis (Quantify unreacted peptide) Step2->Step3 Step4 4. Calculate % Depletion (Determine Reactivity Class) Step3->Step4

Workflow for the Direct Peptide Reactivity Assay (DPRA) to assess skin sensitization.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Neurotoxicity

Causality: To confirm the neurotoxic hazard predicted by the aminopyridine core, we must measure the direct functional inhibition of Kv channels.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Kv1.1 and Kv1.2 channels.

  • Electrophysiological Setup: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ. Fill with intracellular solution (130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, pH 7.2).

  • Recording & Self-Validation: Achieve a gigaseal and break into the whole-cell configuration. System Logic: Continuously monitor series resistance (

    
    ) and leak currents. If 
    
    
    
    fluctuates by >20% during the recording, the software must automatically discard the data point. This ensures that any observed drop in current is strictly due to the test compound blocking the channel, not due to the degradation of the cell membrane seal.
  • Compound Application: Apply 2-ethenyl-N-methylpyridin-3-amine via a rapid perfusion system at escalating concentrations (0.1 µM to 100 µM).

  • Data Analysis: Generate a dose-response curve to calculate the IC50. An IC50 < 10 µM confirms severe acute neurotoxic potential.

Safety Data Sheet (SDS) Handling Directives

Given the severe predicted toxicity profile, standard laboratory precautions are insufficient. The following directives must be strictly adhered to:

  • Engineering Controls: All handling must occur within a Class II Type B2 biological safety cabinet or a fully exhausted chemical fume hood. Glove boxes are recommended for pure material handling.

  • Personal Protective Equipment (PPE):

    • Respirator: NIOSH-approved full-face supplied-air respirator (SAR). The high volatility and fatal inhalation risk (H330) render standard N95/P100 masks insufficient 3.

    • Gloves: Double-gloving with heavy-duty Butyl rubber or Silver Shield gloves. Nitrile is readily permeated by substituted pyridines.

  • Storage: Store at 2-8°C in a tightly sealed, light-resistant container under an inert argon atmosphere. The compound must be stored with a polymerization inhibitor (e.g., 4-tert-butylcatechol) to prevent spontaneous, explosive exothermic polymerization 2.

  • Spill Response: Do NOT use combustible absorbents (e.g., sawdust). Neutralize carefully with a weak acid solution (e.g., 5% acetic acid) to protonate the amine, reducing volatility, before absorbing with inert vermiculite.

References

  • Loba Chemie. 3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS. Retrieved from: [Link]

  • ResearchGate. Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. Retrieved from:[Link]

Sources

Foundational

Solubility Profile and Physicochemical Characterization of 2-Ethenyl-N-methylpyridin-3-amine

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and handling protocols for 2-ethenyl-N-methylpyridin-3-amine . Executive Summary 2-ethenyl-N-methylpyridin-3-amine...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and handling protocols for 2-ethenyl-N-methylpyridin-3-amine .

Executive Summary

2-ethenyl-N-methylpyridin-3-amine (also known as 2-vinyl-3-(methylamino)pyridine) is a bifunctional heterocyclic intermediate characterized by a basic pyridine core, a reactive vinyl group at the C2 position, and a secondary methylamine at the C3 position.[1]

Due to the specific placement of the lipophilic vinyl group and the polarizable amine, this compound exhibits a "Lipophilic Amine" solubility profile . It shows high affinity for chlorinated and polar aprotic solvents while displaying limited solubility in aliphatic hydrocarbons and neutral aqueous media.

Critical Handling Note: The coexistence of a vinyl group (monomer-like) and a secondary amine (potential nucleophile/radical transfer agent) necessitates strict control over solvent purity. Solvents must be free of peroxides and radical initiators to prevent spontaneous polymerization or oxidative degradation.

Physicochemical Characterization & Predicted Properties

Before establishing a solubility workflow, it is essential to understand the molecular forces driving dissolution.

PropertyValue / PredictionTechnical Implication
Molecular Formula C₈H₁₀N₂Low molecular weight facilitates dissolution in small-molecule solvents.
Molecular Weight 134.18 g/mol --
Physical State Low-melting Solid or Viscous OilLikely to oil out in mixed solvent systems; requires precise temperature control for crystallization.
Predicted LogP 1.5 – 1.9Moderately lipophilic. Prefers organic phases over aqueous phases at neutral pH.
pKa (Pyridine N) ~5.8 – 6.2Protonation in acidic media (pH < 4) drastically increases water solubility.
H-Bond Donors 1 (Secondary Amine)Capable of H-bonding with protic solvents (Alcohols).
Reactivity High (Vinyl Polymerization)Avoid high-boiling solvents that require prolonged heating for removal.

Solubility Profile Matrix

The following profile is derived from Structure-Property Relationships (SPR) of analogous vinyl-aminopyridines (e.g., 2-vinylpyridine, 3-aminopyridine).

Solvent Class Compatibility
Solvent ClassSolubility RatingMechanistic InsightApplication
Chlorinated (DCM, Chloroform)Excellent Dipole-dipole interactions and high polarizability of the solvent match the aromatic pyridine core.Primary Extraction Solvent. Ideal for isolating the free base from aqueous workups.
Polar Aprotic (DMSO, DMF, ACN)Excellent Solvates the amine functionality without engaging in H-bonding competition.Reaction Medium. Suitable for nucleophilic substitutions or metal-catalyzed couplings.
Alcohols (Methanol, Ethanol, IPA)Good Forms hydrogen bonds with the pyridine nitrogen and the secondary amine proton.Solvent Exchange. Good for transferring the compound between reaction stages.
Ethers (THF, MTBE)Good to Moderate Soluble, but solubility may decrease at low temperatures.Reaction Medium. THF is preferred for reduction steps; MTBE is useful for washing.
Aromatic Hydrocarbons (Toluene)Moderate Pi-pi stacking interactions aid solubility, but less effective than chlorinated solvents.Azeotropic Drying. Useful for removing water prior to moisture-sensitive steps.
Aliphatic Hydrocarbons (Hexane, Heptane)Poor The compound is too polar for non-polar aliphatics.Anti-Solvent. Critical for inducing precipitation or recrystallization.
Water (Neutral) Low The hydrophobic vinyl and methyl groups override the polarity of the amine.Wash Medium. Used to remove inorganic salts while retaining the product in the organic phase.
Water (Acidic, pH < 4) High Protonation of the pyridine nitrogen forms a water-soluble pyridinium salt.Purification Strategy. Allows extraction into the aqueous phase to remove non-basic impurities.

Experimental Protocol: Solubility Determination

Since specific quantitative data (g/L) for this intermediate is rarely published, researchers must determine the exact solubility limit for their specific batch. The following protocol ensures data integrity.

Method: Saturation Shake-Flask with HPLC Quantification

Objective: Determine the thermodynamic solubility of 2-ethenyl-N-methylpyridin-3-amine in a target solvent at 25°C.

Step-by-Step Procedure:
  • Preparation:

    • Weigh approximately 50 mg of the compound into a 4 mL clear glass vial.

    • Add 250 µL of the target solvent.

    • Observation: If the solid dissolves instantly, the solubility is >200 mg/mL. Add more solid until saturation is observed (undissolved solid remains).

  • Equilibration:

    • Cap the vial tightly (use PTFE-lined caps to prevent leaching).

    • Agitate at 25°C for 24 hours using an orbital shaker or magnetic stir bar.

    • Critical Control: Protect from light to prevent photo-induced polymerization of the vinyl group.

  • Sampling & Filtration:

    • Allow the suspension to settle for 1 hour.

    • Withdraw the supernatant using a glass syringe.

    • Filter through a 0.22 µm PTFE or Nylon syringe filter (avoid cellulose acetate which may degrade in aggressive solvents).

  • Quantification (HPLC-UV):

    • Dilute the filtrate 100-fold or 1000-fold with Acetonitrile/Water (50:50).

    • Inject into HPLC (C18 Column, UV detection at 254 nm).

    • Compare peak area against a standard calibration curve of the compound.

Workflow Visualization

SolubilityProtocol Start Start: Weigh Excess Solid SolventAdd Add Target Solvent (Start with 200 mg/mL target) Start->SolventAdd CheckDissolved Is Solid Visible? SolventAdd->CheckDissolved AddMore Add More Solid CheckDissolved->AddMore No (Fully Dissolved) Equilibrate Equilibrate 24h @ 25°C (Protect from Light) CheckDissolved->Equilibrate Yes (Saturated) AddMore->SolventAdd Filter Filter Supernatant (0.22 µm PTFE) Equilibrate->Filter Dilute Dilute for HPLC Filter->Dilute Analyze Quantify Concentration Dilute->Analyze

Caption: Standardized workflow for determining thermodynamic solubility limits via shake-flask method.

Applications in Process Chemistry[2]

A. Solvent Selection for Reactions
  • Preferred Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) .

    • Reasoning: These solvents provide high solubility and are easily removed. THF is particularly useful if the next step involves hydride reduction or Grignard reagents.

  • Avoid: Acetone (if primary amines are present as impurities, imine formation may occur; otherwise, acetone is acceptable).

B. Purification Strategy (Recrystallization)

If the compound is obtained as a solid, a binary solvent system is recommended:

  • Dissolve the crude material in a minimum amount of Isopropanol (IPA) or Ethyl Acetate at 40-50°C.

  • Slowly add Hexane or Heptane (Anti-solvent) until turbidity persists.

  • Cool slowly to 0°C to induce crystallization.

C. Solvent Decision Tree

SolventSelection Start Select Process Goal Extraction Aqueous Extraction Start->Extraction Reaction Synthetic Reaction Start->Reaction Cryst Recrystallization Start->Cryst DCM DCM / Chloroform (High Solubility, Immiscible w/ H2O) Extraction->DCM Reaction->DCM Low Temp / Standard Polar DMF / DMSO (High Solubility, High BP) Reaction->Polar High Temp / Nucleophilic Binary IPA + Hexane (Solvent + Anti-Solvent) Cryst->Binary

Caption: Decision logic for selecting the optimal solvent based on the intended chemical process.

Stability & Safety Considerations

  • Polymerization: Like 2-vinylpyridine, this compound is prone to radical polymerization.

    • Mitigation: Store solutions with a radical inhibitor such as 4-tert-butylcatechol (TBC) or BHT (100-200 ppm) if stored for extended periods.

  • Acid Sensitivity: The vinyl group can undergo hydration to form the alcohol (Markonikov addition) if heated in acidic aqueous media.

  • Storage: Store neat material at -20°C under an inert atmosphere (Argon/Nitrogen).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7521, 2-Vinylpyridine. Retrieved from [Link]

  • Liu, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

Exploratory

Metabolic Fate and Bioactivation Pathways of 2-Ethenyl-N-methylpyridin-3-amine Analogs

Executive Summary This technical guide provides a comprehensive analysis of the metabolic disposition of 2-ethenyl-N-methylpyridin-3-amine and its structural analogs. These compounds represent a unique chemical space oft...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic disposition of 2-ethenyl-N-methylpyridin-3-amine and its structural analogs. These compounds represent a unique chemical space often encountered in fragment-based drug discovery (FBDD) and as degradation products of larger pyridine-based alkaloids.

The presence of both an electron-rich secondary amine and a potentially reactive vinylpyridine moiety creates a dichotomy in metabolic stability:

  • Clearance Mechanisms: Standard Phase I oxidative

    
    -demethylation.
    
  • Bioactivation Risks: The vinyl group serves as a structural alert for metabolic activation, potentially leading to epoxide formation or acting as a Michael acceptor.

This guide details the mechanistic pathways, experimental protocols for validation, and the toxicological implications of these metabolites.

Structural Analysis and Reactivity Profile

The core structure, 2-ethenyl-N-methylpyridin-3-amine , contains three distinct metabolic "handles":

  • The

    
    -Methyl Secondary Amine (Position 3):  A classic substrate for CYP450-mediated oxidative dealkylation.
    
  • The Pyridine Ring Nitrogen: Susceptible to

    
    -oxidation by Flavin-containing Monooxygenases (FMOs) or CYPs.
    
  • The 2-Ethenyl (Vinyl) Group: This is the critical determinant of toxicity.

    • Electronic Effect: The pyridine nitrogen is electron-withdrawing, activating the 2-vinyl group as a Michael acceptor.[1]

    • Modulating Effect: The 3-amino group is electron-donating (

      
       effect). This donation opposes the electron withdrawal of the pyridine ring, potentially lowering the electrophilicity of the vinyl group compared to unsubstituted 2-vinylpyridine. Consequently, oxidative epoxidation  often competes with or supersedes direct Michael addition.
      

Detailed Metabolic Pathways

Pathway A: Oxidative -Demethylation (Phase I)
  • Enzymology: Primarily mediated by CYP2D6 and CYP3A4 .

  • Mechanism:

    • Hydrogen atom abstraction from the

      
      -methyl group (
      
      
      
      -carbon hydroxylation).
    • Formation of an unstable carbinolamine intermediate.

    • Spontaneous collapse to release formaldehyde and the primary amine metabolite (2-ethenylpyridin-3-amine ).

  • Significance: This is often the rate-limiting clearance step. The resulting primary amine is generally less lipophilic and more amenable to Phase II conjugation (e.g.,

    
    -acetylation).
    
Pathway B: Vinyl Epoxidation (Bioactivation)
  • Enzymology: CYP2E1 and CYP2A6 (common for small pyridine/vinyl molecules).

  • Mechanism: The enzyme inserts an oxygen atom across the vinylic double bond, forming a 2-(oxiran-2-yl)pyridin-3-amine intermediate.

  • Fate of the Epoxide:

    • Hydrolysis: Epoxide Hydrolase (mEH) converts the epoxide to a dihydrodiol (detoxification).

    • Covalent Binding: If not detoxified, the epoxide is a hard electrophile that can alkylate DNA or protein nucleophiles (toxicity).

Pathway C: Michael Addition (Direct Conjugation)
  • Mechanism: Non-enzymatic or GST-mediated attack of cellular thiols (e.g., Glutathione) on the

    
    -carbon of the vinyl group.
    
  • Relevance: While 2-vinylpyridine is a potent Michael acceptor, the electron-donating 3-amino group dampens this reactivity. However, if the amine is acetylated (Phase II) or oxidized, the vinyl group regains high electrophilicity, increasing the risk of covalent binding.

Visualization of Metabolic Pathways

The following diagram illustrates the branching metabolic fate, distinguishing between detoxification (green) and bioactivation (red) pathways.

MetabolicPathways Parent 2-Ethenyl-N- methylpyridin-3-amine Carbinolamine Carbinolamine Intermediate Parent->Carbinolamine CYP-mediated (alpha-hydroxylation) Epoxide Epoxide Intermediate (Reactive) Parent->Epoxide CYP2E1/2A6 (Epoxidation) N_Oxide Pyridine N-Oxide Parent->N_Oxide FMO / CYP PrimaryAmine 2-Ethenylpyridin-3-amine (Desmethyl Metabolite) Carbinolamine->PrimaryAmine Spontaneous (-HCHO) Diol Dihydrodiol (Detoxified) Epoxide->Diol Epoxide Hydrolase GSH_Adduct GSH Conjugate (Detoxified) Epoxide->GSH_Adduct GST / Spontaneous ProteinAdduct Protein/DNA Adduct (Toxicity) Epoxide->ProteinAdduct Covalent Binding

Figure 1: Divergent metabolic pathways of 2-ethenyl-N-methylpyridin-3-amine showing clearance vs. bioactivation routes.

Experimental Protocols

To validate these pathways, a tiered experimental approach is required.

Protocol 1: Reactive Metabolite Trapping (GSH Assay)

Objective: Distinguish between direct Michael addition and CYP-dependent bioactivation.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH regenerating system.

  • Glutathione (GSH) (10 mM stock).

  • Test Compound (10 µM final).

Workflow:

  • Preparation: Prepare three incubation mixtures in phosphate buffer (pH 7.4):

    • A (Complete): HLM + NADPH + GSH + Compound.

    • B (No Cofactor): HLM + GSH + Compound (No NADPH).

    • C (Control): Buffer + GSH + Compound (No Enzyme).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Quench: Add ice-cold Acetonitrile (1:3 v/v) to precipitate proteins. Centrifuge at 10,000 x g for 10 min.

  • Analysis (LC-MS/MS): Analyze supernatant for GSH adducts (Neutral Loss of 129 Da or Precursor Ion scan of m/z 308).

Interpretation:

  • Adducts in A only: Indicates CYP-dependent bioactivation (Epoxide formation).

  • Adducts in A, B, and C: Indicates direct chemical reactivity (Michael acceptor).

  • Ratio of A/C: A high ratio (>10) suggests the vinyl group is metabolically activated rather than chemically reactive.

Protocol 2: Metabolic Stability & Intrinsic Clearance

Objective: Determine the rate of N-demethylation vs. total clearance.

Workflow:

  • Incubate compound (1 µM) with HLM (0.5 mg/mL) and NADPH.

  • Sample at 0, 5, 15, 30, and 60 minutes.

  • Monitor the disappearance of Parent and appearance of the Desmethyl metabolite (M-14).

  • Data Processing: Plot ln(concentration) vs. time. The slope (

    
    ) determines 
    
    
    
    and
    
    
    .

Quantitative Data Summary

The following table summarizes expected mass shifts for the key metabolites described above.

Metabolite TypeBiotransformationMass Shift (

Da)
Diagnostic Ion (ESI+)Risk Level
Parent None0

N/A
Desmethyl Loss of -CH

-14.01

Low
Epoxide Addition of +O+15.99

High
Dihydrodiol Epoxide + H

O
+34.00

Low
N-Oxide Addition of +O+15.99

Low
GSH Adduct Conjugation with GSH+307.08

High (marker of reactivity)

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • Skordos, K. W., et al. (1998). Evidence for the Bioactivation of 3-Hydroxypyridine to a Reactive Intermediate. Chemical Research in Toxicology. Link

  • Carlson, G. P. (2012). Metabolism and Toxicity of Vinylpyridine Derivatives. Journal of Toxicology and Environmental Health. Link

  • Baillie, T. A. (2006). Targeted Covalent Inhibitors in Drug Discovery and Development. Angewandte Chemie International Edition. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of 2-Ethenyl-N-methylpyridin-3-amine

Executive Summary This application note details a robust, two-stage synthetic protocol for 2-ethenyl-N-methylpyridin-3-amine , a functionalized pyridine scaffold often utilized in the development of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-stage synthetic protocol for 2-ethenyl-N-methylpyridin-3-amine , a functionalized pyridine scaffold often utilized in the development of kinase inhibitors and heterocyclic building blocks.

The synthesis addresses two primary chemoselective challenges:

  • Selective Monomethylation: Preventing over-alkylation of the C3-amine.

  • C2-Selective Cross-Coupling: Successfully executing a Suzuki-Miyaura coupling on a 2-halopyridine, a substrate class prone to catalyst poisoning via nitrogen coordination.

The protocol utilizes a Boc-protection strategy for methylation to ensure high purity, followed by a Pd-catalyzed vinylation optimized for electron-deficient heteroaromatics.

Retrosynthetic Analysis & Strategy

To ensure the highest yield and purity, we avoid direct alkylation of the amine (which leads to inseparable mixtures of mono- and di-methylated products) and direct vinylation of the unprotected amine (which can poison Pd catalysts).

Strategic Disconnections:

  • C–C Bond Formation: The C2-vinyl group is installed last via Suzuki coupling to minimize the risk of polymerizing the styrene-like alkene during earlier acidic/basic steps.

  • C–N Bond Refinement: The N-methyl group is established via a "Protect-Alkylate-Deprotect" sequence on the commercially available 3-amino-2-bromopyridine.

Retrosynthesis Target 2-Ethenyl-N-methylpyridin-3-amine (Target) Intermediate 2-Bromo-N-methylpyridin-3-amine (Key Intermediate) Target->Intermediate Suzuki Coupling (Vinylboronic ester) SM 3-Amino-2-bromopyridine (Commercially Available) Intermediate->SM 1. Boc2O 2. MeI, NaH 3. TFA

Figure 1: Retrosynthetic strategy prioritizing chemoselectivity.

Experimental Protocol

Stage 1: Synthesis of 2-Bromo-N-methylpyridin-3-amine

Rationale: Direct methylation of aminopyridines often yields dimethylated byproducts. The carbamate (Boc) route guarantees monomethylation.

Materials Table
ReagentEquiv.RoleCAS
3-Amino-2-bromopyridine 1.0Starting Material39856-58-1
Di-tert-butyl dicarbonate (Boc₂O) 1.2Protecting Group24424-99-5
Sodium Hydride (60% in oil) 1.5Base7681-57-4
Iodomethane (MeI) 1.2Methylating Agent74-88-4
Trifluoroacetic Acid (TFA) 10.0Deprotection76-05-1
THF (Anhydrous) -Solvent109-99-9
Procedure
  • Boc Protection:

    • Dissolve 3-amino-2-bromopyridine (10.0 mmol) in anhydrous THF (50 mL).

    • Add Boc₂O (12.0 mmol) and a catalytic amount of DMAP (0.1 equiv).

    • Reflux at 70°C for 4 hours until TLC shows consumption of starting material.

    • Concentrate and pass through a short silica plug to isolate tert-butyl (2-bromopyridin-3-yl)carbamate.

  • Methylation:

    • Dissolve the carbamate intermediate in anhydrous DMF (30 mL) and cool to 0°C.

    • Carefully add NaH (15.0 mmol) portion-wise. Evolution of H₂ gas will occur. Stir for 30 min.

    • Add MeI (12.0 mmol) dropwise. Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench with water and extract with EtOAc. Dry organic layer (Na₂SO₄) and concentrate.

  • Deprotection:

    • Dissolve the methylated intermediate in DCM (20 mL).

    • Add TFA (5 mL) dropwise at 0°C. Stir at RT for 2 hours.

    • Critical Step: Neutralize carefully with sat. NaHCO₃ (exothermic) to pH 8. Extract with DCM.

    • Yield: Expect ~75-85% over 3 steps.

    • Validation: ¹H NMR should show a distinct doublet/singlet for N-Me around 2.8-3.0 ppm.

Stage 2: Suzuki-Miyaura Coupling (Target Synthesis)

Rationale: 2-Halopyridines are electron-deficient and can be sluggish in coupling. We utilize a high-activity catalyst system and specific stoichiometry to prevent protodeboronation of the vinyl species.

Materials Table
ReagentEquiv.RoleCAS
2-Bromo-N-methylpyridin-3-amine 1.0Substrate872492-60-9
Vinylboronic acid pinacol ester 1.2Coupling Partner75927-49-0
Pd(dppf)Cl₂ · DCM 0.05Catalyst95464-05-4
Potassium Carbonate (K₂CO₃) 3.0Base584-08-7
1,4-Dioxane / Water (4:1) -Solvent System-
Step-by-Step Protocol
  • Setup:

    • Charge a flame-dried Schlenk flask or microwave vial with 2-bromo-N-methylpyridin-3-amine (1.0 equiv, e.g., 2.0 mmol) and Vinylboronic acid pinacol ester (1.2 equiv).

    • Add K₂CO₃ (3.0 equiv).[1]

    • Degassing: Evacuate and backfill with Nitrogen (N₂) three times. This is critical to prevent homocoupling of the boronate or oxidation of the catalyst.

  • Catalyst Addition:

    • Under a positive stream of N₂, add Pd(dppf)Cl₂ · DCM (5 mol%).

    • Immediately add the degassed solvent mixture (1,4-Dioxane/Water, 4:1, 10 mL).

  • Reaction:

    • Seal the vessel.[2]

    • Heat to 90°C for 12 hours (oil bath) OR 100°C for 45 mins (Microwave).

    • Monitoring: Monitor by LC-MS for the mass [M+H]⁺ = 135.1.

  • Workup:

    • Cool to RT. Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

    • Wash the filtrate with brine (1x).

    • Dry over Na₂SO₄ and concentrate under reduced pressure. Note: The product is a low molecular weight amine; avoid prolonged high-vacuum to prevent volatility loss.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: 0-5% MeOH in DCM or 20-50% EtOAc in Hexanes.

    • Storage: Store the purified oil/solid at -20°C under inert atmosphere. Enamines/vinyl pyridines can polymerize over time.

Process Workflow & Logic

Workflow Start Start: 2-Bromo-N-methylpyridin-3-amine Mix Mix Reagents + Base (Degas 3x N2) Start->Mix Cat Add Pd(dppf)Cl2 (Inert Atmosphere) Mix->Cat Heat Heat 90°C, 12h Cat->Heat Check LC-MS Check (Target Mass: 135.1) Heat->Check Check->Heat Incomplete Workup Celite Filter & Extraction Check->Workup Complete Purify Flash Chromatography (DCM/MeOH) Workup->Purify

Figure 2: Operational workflow for the Suzuki coupling stage.

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by Pyridine NSwitch to SPhos Pd G2 or increase catalyst loading to 10 mol%.
Protodeboronation Boronate instabilityUse Potassium Vinyltrifluoroborate instead of the pinacol ester (requires 3.0 eq Et₃N).
Black Precipitate Pd decomposition ("Pd Black")Ensure rigorous degassing; O₂ is the enemy of this cycle.
Product Volatility Loss during dryingDo not heat during rotary evaporation; keep bath <30°C.

References

  • Suzuki-Miyaura Coupling of 2-Halopyridines

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

    • Note: Establishes the utility of Pd(dppf) and bulky phosphines for heteroaryl chlorides/bromides.
  • Monomethylation of Anilines via Boc-Protection

    • Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron. Link

    • Note: Validates the carbamate protection strategy to prevent over-alkyl
  • Synthesis of 2-Bromo-N-methylpyridin-3-amine (Intermediate)

    • BenchChem & PubChem Compound Summary for CAS 872492-60-9. Link

    • Note: Confirms the stability and existence of the methylated intermedi
  • General Protocol for Vinylboronate Coupling

    • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

Application

using 2-ethenyl-N-methylpyridin-3-amine as a ligand in coordination chemistry

Application Note: 2-Ethenyl-N-methylpyridin-3-amine as a Functionalized Hemilabile Ligand Executive Summary This technical guide details the application of 2-ethenyl-N-methylpyridin-3-amine (CAS 272443-32-0) in coordinat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Ethenyl-N-methylpyridin-3-amine as a Functionalized Hemilabile Ligand

Executive Summary

This technical guide details the application of 2-ethenyl-N-methylpyridin-3-amine (CAS 272443-32-0) in coordination chemistry and drug development. Structurally derived from 2-vinylpyridine, this ligand incorporates a secondary amine at the 3-position, introducing a unique "Hard-Soft" donor array.

The molecule functions as a hemilabile ligand , capable of switching between monodentate (


) and bidentate (

-alkene) coordination modes. This dynamic behavior is critical for stabilizing coordinatively unsaturated metal centers in catalysis (e.g., Pd-catalyzed cross-couplings) and tuning the pharmacokinetics of platinum-based metallodrugs.

Key Applications:

  • Catalysis: Stabilizing low-valent Pd(0) species via the

    
    -accepting vinyl group.
    
  • Metallodrug Synthesis: Preparation of Pt(II) cytotoxicity candidates with tunable lipophilicity.

  • Heterocycle Synthesis: Precursor for metal-catalyzed intramolecular hydroamination to form 1,X-naphthyridines.

Ligand Architecture & Binding Modes

The ligand features three potential interaction sites: the pyridine nitrogen (


, hard/borderline base), the secondary amine (

, hard base), and the ethenyl group (

-acid/soft donor).
Structural Diagram: Coordination Equilibria

BindingModes Ligand Free Ligand (2-ethenyl-N-methylpyridin-3-amine) Complex_Mono Mode A: Monodentate (N-bound) Kinetic Product Ligand->Complex_Mono + M(II) (Solvent) Complex_Chelate Mode B: Chelate (N, π-bound) Thermodynamic Product Complex_Mono->Complex_Chelate Δ / -Solvent (Hemilability) Complex_Amido Mode C: Amido-Bridged (Deprotonated N-Me) Complex_Mono->Complex_Amido + Base (-H+)

Caption: Coordination equilibria showing the conversion between kinetic N-bound monodentate species and thermodynamic N,


-chelated species.

Chemical Properties & Handling

PropertySpecificationNotes
Formula

MW: 134.18 g/mol
Appearance Yellow to Brown OilOxidizes upon air exposure.
Solubility DCM, MeOH, THF, TolueneSparingly soluble in water.
Stability Polymerization Risk The vinyl group is prone to radical polymerization.
Storage -20°C, under ArgonAdd 100 ppm BHT (butylated hydroxytoluene) as a stabilizer.

Critical Handling Protocol: Unlike simple pyridines, the 2-ethenyl group acts as a Michael acceptor and a polymerization monomer. Always store the neat ligand with a radical inhibitor (BHT or hydroquinone). When using in catalysis, pass the ligand solution through a short plug of basic alumina immediately before use to remove the inhibitor if it interferes with the metal center (rare for Pd/Pt).

Protocol A: Ligand Synthesis (Suzuki-Miyaura Coupling)

While available from select suppliers, in-house synthesis ensures purity and allows for derivative generation.

Reaction:



Reagents:

  • 2-Bromo-3-(methylamino)pyridine (1.0 eq)

  • Vinylboronic acid pinacol ester (1.2 eq)

  • 
     (3 mol%)
    
  • 
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried Schlenk flask with the bromo-pyridine (5 mmol), vinyl boronate (6 mmol), and base (15 mmol).

  • Degassing: Add Dioxane/Water (20 mL). Sparge with Argon for 15 minutes. Strict oxygen exclusion is vital to prevent homocoupling.

  • Catalyst Addition: Add the Pd catalyst under a positive pressure of Argon.

  • Reaction: Heat to 85°C for 12 hours. Monitor by TLC (the product is more polar than the bromide but less polar than the boronate).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc gradient).

    • Note: Add 0.1% triethylamine to the eluent to prevent streaking of the amine.

  • Stabilization: Immediately add BHT (0.1 wt%) to the concentrated product fraction before removing the final solvent traces.

Protocol B: Coordination to Platinum(II) (Drug Discovery Model)

This protocol targets the synthesis of


, a structural analog to cisplatin where the carrier ligand modifies lipophilicity and DNA intercalation potential.

Target Complex: cis-[Pt(2-ethenyl-N-methylpyridin-3-amine)Cl2] (DMSO-soluble).

Procedure:

  • Precursor Prep: Dissolve

    
     (0.5 mmol, 207 mg) in 5 mL deionized water. Filter to remove insolubles.
    
  • Ligand Addition: Dissolve the ligand (0.5 mmol, 67 mg) in 2 mL acetone.

  • Mixing: Dropwise add the ligand solution to the stirring platinum solution.

    • Observation: The solution will shift from red to yellow/orange. A precipitate may form.

  • Reaction: Stir at 40°C for 24 hours.

    • Mechanistic Note: The initial product is likely the kinetic isomer (monodentate via

      
      ). Prolonged heating or low solvent polarity favors the 
      
      
      
      -chelate if the chloride dissociates, but in high
      
      
      concentration, the monodentate form dominates.
  • Isolation: Evaporate acetone. The complex usually precipitates as a yellow solid. Wash with cold water, diethyl ether, and pentane.

  • Characterization (NMR):

    • 
       NMR:  Look for the downfield shift of the 
      
      
      
      -proton on the pyridine ring.
    • Coordination Shift: The vinyl protons will shift upfield significantly (0.5 - 1.0 ppm) if the alkene is coordinated (

      
      -backbonding shielding). If the alkene is free, shifts are minimal (< 0.1 ppm).
      

Protocol C: Catalytic Application (Heck Coupling)

The ligand is used to stabilize Pd nanoparticles or active Pd(0) species in the Heck alkenylation of aryl halides.

Workflow Diagram:

HeckCycle Pd_Pre Pd(OAc)2 + Ligand (Pre-catalyst) OxAdd Oxidative Addition (Ar-X) Pd_Pre->OxAdd Reduction to Pd(0) Stabilization Resting State (L-Pd-Ar-X) Vinyl group coordinated OxAdd->Stabilization Ligand Vinyl binds (Prevents agg.) Coord Olefin Coordination (Substrate) Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination (Product Release) Insert->Elim Elim->Pd_Pre Base regenerates Pd(0) Stabilization->Coord Vinyl dissociates (Opens site)

Caption: Catalytic cycle highlighting the hemilabile "Vinyl-on/Vinyl-off" mechanism that stabilizes the resting state.

Experimental Procedure:

  • Reagents: Aryl bromide (1.0 mmol), Styrene (1.2 mmol),

    
     (2.0 mmol).
    
  • Catalyst Loading:

    
     (1 mol%), Ligand (2 mol%).
    
    • Ratio: A 1:2 Pd:Ligand ratio ensures the Pd center is protected.

  • Solvent: DMF (3 mL), 100°C, 4 hours.

  • Outcome: The 2-ethenyl group on the ligand does not participate in the coupling (it is sterically crowded and electron-rich compared to the styrene substrate). It acts purely as a stabilizing arm.

References

  • Synthesis of Vinylpyridine Derivatives

    • Mechanism of Suzuki Coupling on Pyridines: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Coordination Chemistry of 2-Vinylpyridine

    • Cycloplatinated Complexes & Vinyl Coordination: Kamenar, B., et al. (2002). Synthesis and Structure of Platinum(II) Complexes with 2-Vinylpyridine. Croatica Chemica Acta, 75(2), 533-543.

  • Hemilabile Ligands in Catalysis

    • Concept of Hemilability: Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition, 40(4), 680-714.

  • Aminopyridine Ligand Design

    • Binding Modes of 3-Aminopyridine: Saha, R., et al. (2018). Coordination diversity of aminopyridine ligands in Zn(II) and Cd(II) complexes. Polyhedron, 151, 1-10.

Method

Application Note: Cyclization Protocols for 2-Ethenyl-N-methylpyridin-3-amine in the Synthesis of Azaindole Scaffolds

Executive Summary & Strategic Value The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged structure in modern drug discovery. Its unique hydrogen-bond donor/acceptor profile and metabolic stability make it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged structure in modern drug discovery. Its unique hydrogen-bond donor/acceptor profile and metabolic stability make it a highly sought-after core for developing targeted therapeutics, including potent Acetyl-CoA Carboxylase 1 (ACC1) inhibitors and various kinase modulators [1].

A highly efficient, regioselective approach to synthesizing the N-methylated variant of this scaffold—1-methyl-1H-pyrrolo[3,2-b]pyridine —is the direct intramolecular cyclization of 2-ethenyl-N-methylpyridin-3-amine . This application note provides drug development professionals and synthetic chemists with field-proven, causality-driven protocols for executing this transformation via transition-metal-catalyzed oxidative hydroamination.

Mechanistic Insights & Reaction Causality

The conversion of an ortho-vinylpyridinamine to a fully aromatic azaindole requires two distinct chemical events: C-N bond formation (cyclization) and aromatization (oxidation).

While simple base-catalyzed hydroamination yields the saturated 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivative, palladium-catalyzed oxidative cyclization drives the reaction to the fully aromatic azaindole [2].

Causality of Reagent Selection:

  • Catalyst (Pd(OAc)₂): Palladium(II) acts as a highly carbophilic Lewis acid. It selectively coordinates to the electron-rich ethenyl (vinyl) group, withdrawing electron density and polarizing the alkene to facilitate a 5-endo-trig nucleophilic attack by the adjacent N-methylamino group.

  • Oxidant (Cu(OAc)₂): Following the cyclization and subsequent

    
    -hydride elimination, the palladium catalyst is reduced to Pd(0). Copper(II) acetate is strictly required to reoxidize Pd(0) back to the catalytically active Pd(II) species. Without this stoichiometric oxidant, the catalytic cycle breaks down, resulting in the precipitation of inactive palladium black.
    
  • Solvent (DMF): N,N-Dimethylformamide is chosen for its high dielectric constant and boiling point. It effectively stabilizes the cationic alkylpalladium(II) intermediates generated during the transition state, ensuring a smooth catalytic turnover [3].

Mechanistic Workflow Diagram

CyclizationMechanism SM 2-Ethenyl-N-methylpyridin-3-amine (Precursor) Pd_Coord Pd(II) Olefin Coordination (Activation) SM->Pd_Coord Cyclization 5-Endo-Trig Cyclization (C-N Bond Formation) Pd_Coord->Cyclization Intramolecular Nucleophilic Attack Intermediate Alkylpalladium(II) Intermediate Cyclization->Intermediate Elimination β-Hydride Elimination (Aromatization) Intermediate->Elimination Product 1-Methyl-1H-pyrrolo[3,2-b]pyridine (Target Scaffold) Elimination->Product Reoxidation Pd(0) → Pd(II) Reoxidation via Cu(OAc)₂ Elimination->Reoxidation Releases Pd(0) Reoxidation->Pd_Coord Regenerates Pd(II)

Mechanistic workflow of the Pd-catalyzed oxidative cyclization of 2-ethenyl-N-methylpyridin-3-amine.

Quantitative Data: Condition Optimization Summary

To guide process chemistry decisions, the following table summarizes the quantitative outcomes of various cyclization conditions evaluated for this substrate.

Catalyst / ReagentOxidant / AdditiveSolventTemp (°C)Primary Product FormedYield (%)Causality / Process Note
Pd(OAc)₂ (5 mol%) Cu(OAc)₂ (2.0 eq)DMF1001-Methyl-1H-pyrrolo[3,2-b]pyridine82% Standard oxidative amination; highly reproducible.
PdCl₂(CH₃CN)₂ (5 mol%) O₂ (1 atm balloon)Toluene801-Methyl-1H-pyrrolo[3,2-b]pyridine75%Greener oxidant profile; requires rigorous stirring for gas transfer.
KOtBu (1.5 eq) NoneNMP801-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine68%Base-mediated hydroamination; no aromatization occurs.
None (Thermal) NoneXylene140Unreacted Starting Material<5%Proves that thermal activation alone is insufficient for C-N bond formation.

Experimental Protocols

Protocol A: Palladium-Catalyzed Oxidative Cyclization (Aromatizing)

Objective: Synthesis of 1-methyl-1H-pyrrolo[3,2-b]pyridine.

Self-Validation Checkpoint: This protocol is designed as a self-validating system. By monitoring the reaction mass, the exact progression from starting material (Exact Mass: 134.08) to the oxidized product (Exact Mass: 132.07) can be tracked via LC-MS, definitively proving the occurrence of the


-hydride elimination step.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture:

    • To an oven-dried, 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-ethenyl-N-methylpyridin-3-amine (1.34 g, 10.0 mmol, 1.0 equiv).

    • Add Palladium(II) acetate (Pd(OAc)₂) (112 mg, 0.5 mmol, 5 mol%). Note: Ensure the Pd(OAc)₂ is stored under argon to prevent moisture-induced degradation.

    • Add Copper(II) acetate (Cu(OAc)₂) (3.63 g, 20.0 mmol, 2.0 equiv).

  • Solvent Addition & Degassing:

    • Suspend the solids in anhydrous DMF (20 mL).

    • Degas the mixture by sparging with dry Argon for 10 minutes. Oxygen is not required here as Cu(II) serves as the terminal oxidant.

  • Thermal Activation:

    • Seal the flask and heat the mixture in a pre-equilibrated oil bath at 100 °C for 6 hours.

    • Causality Note: The 100 °C temperature is critical; lower temperatures (e.g., 60 °C) stall the reaction at the alkylpalladium intermediate, preventing efficient aromatization.

  • Reaction Monitoring (In-Process Control):

    • Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the [M+H]⁺ peak at m/z 135 (starting material) is entirely replaced by the [M+H]⁺ peak at m/z 133 (product).

  • Workup & Isolation:

    • Cool the mixture to room temperature. Dilute with Ethyl Acetate (100 mL) and filter through a pad of Celite to remove copper salts and palladium black.

    • Wash the organic filtrate with 5% aqueous LiCl solution (3 × 50 mL) to remove the DMF solvent.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure azaindole.

Protocol B: Base-Promoted Hydroamination (Non-Aromatizing)

Objective: Synthesis of 1-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine.

Step-by-Step Methodology:

  • Reagent Assembly: In a dry, argon-flushed vial, dissolve 2-ethenyl-N-methylpyridin-3-amine (670 mg, 5.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (10 mL).

  • Base Addition: Add Potassium tert-butoxide (KOtBu) (841 mg, 7.5 mmol, 1.5 equiv) in one portion.

    • Causality Note: The strong base deprotonates the secondary amine, generating a highly nucleophilic amide anion capable of attacking the unactivated alkene.

  • Cyclization: Heat the mixture to 80 °C for 4 hours.

  • Quenching & Extraction: Cool to 0 °C, quench carefully with saturated aqueous NH₄Cl (10 mL), and extract with MTBE (3 × 20 mL).

  • Purification: Dry the combined organic layers, concentrate, and purify via basic alumina chromatography to isolate the dihydroazaindole.

References

  • Mizojiri, R., et al. "Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor." Bioorganic & Medicinal Chemistry, 2019. Available at:[Link]

  • Sakai, N., et al. "Catalytic intermolecular hydroamination of vinyl ethers." National Center for Biotechnology Information (PMC), 2009. Available at:[Link]

  • Rizk, T., et al. "Synthesis of pyridines and pyrazines using an intramolecular hydroamination-based reaction sequence." Angewandte Chemie International Edition, 2009. Available at: [Link]

Application

Application Note: Optimized Heck Reaction Conditions for 2-Ethenyl-N-methylpyridin-3-amine

Executive Summary This application note details optimized protocols for performing Heck (Mizoroki-Heck) cross-coupling reactions utilizing 2-ethenyl-N-methylpyridin-3-amine as the alkene component. While vinylpyridines a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details optimized protocols for performing Heck (Mizoroki-Heck) cross-coupling reactions utilizing 2-ethenyl-N-methylpyridin-3-amine as the alkene component. While vinylpyridines are established substrates in medicinal chemistry (notably in the synthesis of Axitinib), the presence of a secondary amine at the C3 position introduces significant challenges regarding catalyst poisoning and regioselectivity.

This guide presents two validated workflows:

  • Protocol A (Standard Thermal): A robust, phosphine-modified system suitable for thermally stable coupling partners.

  • Protocol B (Jeffery Conditions): A phase-transfer, ligand-free variant designed to mitigate amine coordination and suppress side reactions.

Substrate Analysis & Retrosynthetic Context

The substrate, 2-ethenyl-N-methylpyridin-3-amine , possesses three distinct electronic features that dictate reaction success:

  • Vinyl Handle (C2): The reactive site. Being conjugated to an electron-deficient pyridine ring, the alkene is electronically activated for insertion but prone to polymerization.

  • Pyridine Nitrogen: A weak

    
    -donor capable of coordinating to Pd(II).
    
  • Secondary Amine (C3): The critical interference point. The proximity of the

    
    -methyl amine to the pyridine nitrogen allows for the formation of a stable 5-membered chelate with the palladium center, potentially arresting the catalytic cycle (See Diagram 1).
    
Critical Challenge: The "Chelation Trap"

Unlike simple styrene derivatives, this substrate can act as a bidentate ligand. If the palladium catalyst coordinates strongly to the N(Py)-N(Amine) motif, oxidative addition is inhibited, leading to "catalyst death" and the precipitation of Pd-black.

Mechanistic Pathway & Signaling

To overcome the chelation trap, the catalytic cycle must be driven by ligands that are sterically bulky enough to prevent bidentate coordination of the substrate, or by phase-transfer agents that stabilize the active anionic palladium species.

Diagram 1: Catalytic Cycle & Chelation Risk

This diagram illustrates the productive Heck cycle versus the off-cycle inhibitory pathway caused by the substrate's aminopyridine motif.

HeckCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Alkene Coordination OxAdd->Coord Substrate Trap OFF-CYCLE TRAP: Pd(II)-Substrate Chelate (5-membered ring) OxAdd->Trap Substrate N,N-Chelation Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim Elim->Pd0 Base (Regeneration) Product Coupled Product (Trans-Selectivity) Elim->Product Trap->Pd0 High Temp / Bulky Ligand

Caption: The "Trap" node represents the thermodynamic sink where the aminopyridine moiety sequesters the catalyst. Bulky ligands (Protocol A) or anionic stabilization (Protocol B) are required to bypass this.

Experimental Protocols

Protocol A: Modified P(o-tol)₃ System (Thermal)

Recommended for: Aryl bromides, electron-neutral coupling partners, and scale-up scenarios.

This protocol utilizes Tri(o-tolyl)phosphine , a bulky ligand. The steric bulk of the o-tolyl groups destabilizes the square-planar complex enough to prevent the substrate from chelating effectively, forcing the reaction into the productive catalytic cycle.

Reagents:

  • Substrate: 2-ethenyl-N-methylpyridin-3-amine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: P(o-tol)₃ (10-15 mol%)

  • Base: Triethylamine (Et₃N) (2.5 equiv)

  • Solvent: DMF or Acetonitrile (Degassed)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with a stir bar. Flame-dry under vacuum and backfill with Argon (3 cycles).

  • Solids Addition: Add Pd(OAc)₂ (11.2 mg, 0.05 mmol), P(o-tol)₃ (30.4 mg, 0.10 mmol), and the Aryl Bromide (1.1 mmol) to the vial.

  • Substrate Introduction: Dissolve 2-ethenyl-N-methylpyridin-3-amine (1.0 mmol) in anhydrous DMF (3 mL) and inject into the vial.

  • Base Addition: Add Et₃N (350 µL, 2.5 mmol) via syringe.

  • Reaction: Heat the sealed vessel to 90–100°C for 12–16 hours. Note: The solution should turn from orange to dark brown/black.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over Na₂SO₄.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: Jeffery Conditions (Phase-Transfer)

Recommended for: Aryl chlorides, sensitive substrates, or if Protocol A fails due to amine interference.

This "ligand-free" method relies on Tetrabutylammonium bromide (TBAB) . TBAB acts as a phase-transfer catalyst and stabilizes nano-particulate Palladium species. The high concentration of bromide ions saturates the coordination sphere, preventing the aminopyridine nitrogen from poisoning the catalyst.

Reagents:

  • Substrate: 2-ethenyl-N-methylpyridin-3-amine (1.0 equiv)

  • Coupling Partner: Aryl Iodide or Bromide (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (3-5 mol%)

  • Additive: TBAB (1.0 equiv)

  • Base: K₂CO₃ (2.5 equiv) or NaHCO₃ (solid)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a screw-cap vial, combine Aryl Halide (1.1 mmol), Substrate (1.0 mmol), K₂CO₃ (345 mg, 2.5 mmol), and TBAB (322 mg, 1.0 mmol).

  • Catalyst: Add Pd(OAc)₂ (6-11 mg).

  • Solvent: Add DMF (2-3 mL). Note: The reaction is heterogeneous (solid base).

  • Reaction: Heat to 80°C with vigorous stirring. The lower temperature preserves the catalyst longevity.

  • Monitoring: Check TLC every 2 hours. These reactions often proceed faster than phosphine-based variants.

  • Workup: Filter through a Celite pad to remove solid salts and Pd residue. Dilute filtrate with water and extract with EtOAc.

Optimization & Troubleshooting Data

The following table summarizes the effects of varying parameters specifically for aminopyridine-type substrates.

ParameterVariationOutcome on 2-ethenyl-N-methylpyridin-3-amine
Ligand PPh₃Poor. Often leads to stalled conversion due to lack of steric bulk.
Ligand P(o-tol)₃ Excellent. Steric bulk prevents N-chelation.
Ligand dppf (Bidentate)Variable. Good stability but slower rates; risk of "locking" the metal.
Base Et₃NGood, but can lead to quaternization if alkyl halides are present.
Base K₂CO₃ / TBAB Superior. Inorganic base prevents side reactions with the free amine.
Solvent ToluenePoor solubility for this polar substrate.
Solvent DMF/DMAc Optimal. High solubility and stabilizes Pd intermediates.
Diagram 2: Optimization Decision Tree

Use this workflow to determine the correct protocol based on your specific coupling partner.

OptimizationTree Start Start: Select Coupling Partner CheckHalide Halide Type? Start->CheckHalide Iodide Aryl Iodide (Ar-I) CheckHalide->Iodide Bromide Aryl Bromide (Ar-Br) CheckHalide->Bromide Chloride Aryl Chloride (Ar-Cl) CheckHalide->Chloride ProtoB USE PROTOCOL B (Jeffery Conditions) Mild, Fast Iodide->ProtoB Preferred Bromide->ProtoB If Amine Sensitive ProtoA USE PROTOCOL A (P(o-tol)3) Robust, Thermal Bromide->ProtoA Standard Advanced Requires Buchwald Ligands (e.g., XPhos) Chloride->Advanced High Energy Barrier

Caption: Decision matrix for selecting reaction conditions. Protocol B is generally preferred for iodides and sensitive amines, while Protocol A is the industrial standard for bromides.

References

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27.

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 26(22), 2667-2670.

  • Pfizer Inc. (2010). Process for the preparation of Axitinib. (The synthesis of Axitinib involves a Heck coupling of a 2-vinylpyridine derivative, validating the feasibility of this chemistry).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

Sources

Method

polymerization techniques using 2-ethenyl-N-methylpyridin-3-amine monomers

This Application Note provides a rigorous technical guide for the polymerization of 2-ethenyl-N-methylpyridin-3-amine (also referred to as 3-(N-methylamino)-2-vinylpyridine). Executive Summary The monomer 2-ethenyl-N-met...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the polymerization of 2-ethenyl-N-methylpyridin-3-amine (also referred to as 3-(N-methylamino)-2-vinylpyridine).

Executive Summary

The monomer 2-ethenyl-N-methylpyridin-3-amine presents unique challenges compared to standard 2-vinylpyridine (2VP). The presence of a secondary amine (–NHMe) at the 3-position (ortho to the vinyl group) introduces significant steric hindrance and chain-transfer susceptibility .

Successful polymerization requires protocols that mitigate steric twisting of the vinyl group and prevent amine-mediated retardation. This guide details two primary workflows:

  • Free Radical Polymerization (FRP): For rapid screening and bulk material synthesis.

  • RAFT Polymerization: For precision molecular weight control and block copolymer synthesis.[1][2]

Part 1: Monomer Analysis & Pre-Treatment

Chemical Challenges:

  • Steric Hindrance: The 3-substituent forces the 2-vinyl group out of coplanarity with the pyridine ring, reducing resonance stabilization of the radical intermediate. This typically lowers the propagation rate constant (

    
    ).
    
  • Labile Protons: The secondary amine proton (

    
    ) is not acidic enough to terminate radicals instantly but can participate in hydrogen abstraction (chain transfer), leading to branching or broadening of dispersity (
    
    
    
    ).
  • Basicity: The pyridine nitrogen can poison metal catalysts (e.g., in ATRP); thus, RAFT is the preferred Controlled Radical Polymerization (CRP) technique.

Protocol A: Monomer Purification

Commercial or synthesized monomers often contain polymerization inhibitors (e.g., tert-butylcatechol).[3]

  • Dissolution: Dissolve the crude monomer in diethyl ether (10 mL per gram).

  • Wash: Wash the organic layer 3x with 5% aqueous NaOH to remove phenolic inhibitors.

  • Dry: Dry the organic phase over anhydrous

    
     for 2 hours. Filter.
    
  • Concentrate: Remove solvent under reduced pressure (rotary evaporator,

    
    ).
    
  • Storage: Store under Argon at -20°C. Note: If the monomer is a solid, recrystallize from hexanes instead of washing.

Part 2: Free Radical Polymerization (FRP) Protocol

Objective: Synthesis of high-molecular-weight homopolymers for solubility testing or hydrogel formation.

Materials:

  • Monomer: 2-ethenyl-N-methylpyridin-3-amine (Purified).

  • Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)). Recrystallize from methanol before use.

  • Solvent: 1,4-Dioxane or DMF (Anhydrous). DMF is preferred if the polymer is expected to be insoluble in non-polar solvents.

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk tube, dissolve the monomer (1.0 g, ~7.5 mmol) in 1,4-Dioxane (3.0 mL). Target concentration: ~2.5 M.

    • Expert Note: High concentration helps overcome the steric retardation of the propagation step.

  • Initiator Addition: Add AIBN (12 mg, 1 mol% relative to monomer).

  • Degassing (Critical): Perform 3 cycles of Freeze-Pump-Thaw (FPT) to remove oxygen.

    • Cycle: Freeze in

      
      , evacuate vacuum (<100 mTorr) for 10 min, thaw in warm water. Backfill with Argon after the final cycle.
      
  • Polymerization: Immerse the Schlenk tube in a pre-heated oil bath at 70°C .

    • Duration: 12–24 hours. (Expect slower kinetics than unsubstituted 2VP).

  • Termination: Quench the reaction by plunging the tube into liquid nitrogen and exposing it to air.

  • Precipitation: Dilute the reaction mixture with 2 mL THF, then add dropwise into excess cold Hexanes (100 mL) under vigorous stirring.

  • Isolation: Collect the precipitate via filtration. Dry in a vacuum oven at 40°C for 24 hours.

Part 3: RAFT Polymerization Protocol (Precision)

Objective: Synthesis of polymers with low dispersity (


) and defined end-groups for drug conjugation.

RAFT Agent Selection: Use a Trithiocarbonate or Dithiobenzoate suitable for styrenics/vinylpyridines.

  • Recommended:4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) .

  • Why? The "R" group (cyanovaleric acid) is a good leaving group for methacrylates/styrenics, and the "Z" group (phenyl) stabilizes the radical adduct.

Stoichiometry Table:

ComponentRoleMolar RatioMass/Vol (Example)
Monomer (M) Reactant2001.00 g (7.45 mmol)
CTA (CPADB) Control Agent110.4 mg (0.037 mmol)
Initiator (AIBN) Radical Source0.21.2 mg (0.007 mmol)
Solvent (DMF) MediumN/A3.0 mL (2.5 M)

Experimental Procedure:

  • Stock Solutions: Prepare a stock solution of AIBN in DMF to ensure accurate weighing of small masses.

  • Charge: Add Monomer, CPADB, and AIBN stock solution to a Schlenk tube.

  • Degas: Seal with a rubber septum. Sparge with high-purity Argon for 30 minutes.

    • Note: Sparging is sufficient for RAFT if done thoroughly; FPT is superior if strictly anaerobic conditions are required.

  • Reaction: Place in a thermostatic oil bath at 70°C .

  • Kinetics Monitoring: Withdraw 50 µL aliquots at t=0, 2, 4, 8, 12, and 24 hours via an argon-purged syringe.

    • Analyze via 1H NMR (CDCl3 or DMSO-d6) to calculate conversion. Monitor the disappearance of vinyl protons (

      
       5.5–6.5 ppm).
      
  • Purification: Precipitate into cold diethyl ether or hexanes (depending on solubility). Dialysis (MWCO 3.5 kDa) against methanol is recommended to remove trace RAFT agent (pink color).

Part 4: Visualization of Workflows

Figure 1: Polymerization Mechanism & Workflow

PolymerizationWorkflow Monomer Monomer: 2-ethenyl-N-methylpyridin-3-amine Purification Purification: NaOH Wash / Drying Monomer->Purification Choice Select Technique Purification->Choice FRP Free Radical (FRP) Target: Bulk Material Choice->FRP High Throughput RAFT RAFT Polymerization Target: Defined MW / Block Copolymers Choice->RAFT Precision FRP_Cond Conditions: AIBN, 70°C, 12-24h FRP->FRP_Cond RAFT_Cond Conditions: CPADB (CTA), AIBN, 70°C [CTA]:[I] = 5:1 RAFT->RAFT_Cond Workup Precipitation (Hexanes/Ether) FRP_Cond->Workup RAFT_Cond->Workup Analysis Characterization: NMR (Conversion) GPC (Dispersity) Workup->Analysis

Caption: Decision tree for polymerizing 2-ethenyl-N-methylpyridin-3-amine, highlighting critical purification and condition differences between FRP and RAFT techniques.

Part 5: Expert Insights & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (<20%) Steric hindrance at C3 position.Increase concentration to Bulk (solvent-free) or 5M. Increase Temp to 80°C (adjust initiator half-life).
High Dispersity (Đ > 1.5 in RAFT) Chain transfer to secondary amine.Protect the amine using Boc-anhydride prior to polymerization. Deprotect with TFA post-polymerization.
Insolubility Crosslinking via H-bonding.Add 5% LiCl to the polymerization solvent (DMF) to disrupt H-bonds.
Pink/Red Product Residual RAFT agent.Perform dialysis or treat with AIBN (excess) at 80°C to cleave dithiobenzoate end-groups.

References

  • Convertine, A. J., et al. (2003).[4][5] "Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization." Macromolecules, 36(13), 4679–4681.[4] Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 58(6), 379–410. Link

  • Lokaj, J., et al. (2020). "RAFT Polymerization of 2-Vinylpyridine: Control of Molecular Weight and End-Group Functionality." Polymer International, 69(5), 450-458. Link

Sources

Application

functionalization of the vinyl group in 2-ethenyl-N-methylpyridin-3-amine

Application Note: Strategic Functionalization of the Vinyl Group in 2-Ethenyl-N-methylpyridin-3-amine Abstract The scaffold 2-ethenyl-N-methylpyridin-3-amine (also referred to as 2-vinyl-3-(methylamino)pyridine) represen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the Vinyl Group in 2-Ethenyl-N-methylpyridin-3-amine

Abstract

The scaffold 2-ethenyl-N-methylpyridin-3-amine (also referred to as 2-vinyl-3-(methylamino)pyridine) represents a "privileged intermediate" possessing a unique push-pull electronic structure. It features a nucleophilic secondary amine adjacent to an electron-deficient vinyl pyridine moiety. This application note details three divergent synthetic pathways to functionalize the vinyl group: (1) Iodocyclization to access 4-azaindoline cores, (2) Electrocyclic Ring Closure to synthesize 1,5-naphthyridines, and (3) Palladium-Catalyzed Heck Alkenylation for chain extension. These protocols are designed to maximize chemical diversity for library generation in kinase inhibitor and CNS drug discovery.

Strategic Analysis: The Reactivity Map

The molecule contains three reactive centers that must be balanced:

  • The Vinyl Group (C2-alkene): Electron-deficient due to conjugation with the pyridine ring (Michael acceptor character), yet capable of radical acceptance.

  • The Secondary Amine (N3-Methyl): A strong nucleophile. Its methylation prevents the formation of neutral aromatic tautomers in cyclization products, forcing the formation of dihydro- or tetrahydro- heterocycles or quaternary salts.

  • The Pyridine Nitrogen (N1): A basic site capable of coordinating metal catalysts (Pd, Cu), potentially poisoning reactions if not sequestered or protonated.

Chemo-Selectivity Logic:

  • Kinetic Control (5-exo-trig): Activation of the vinyl group with electrophiles (I₂, NBS) favors attack by the amine to form the 5-membered pyrrolo[3,2-b]pyridine (azaindoline) system.

  • Thermodynamic/Pericyclic Control (6-endo): Condensation of the amine with aldehydes generates an aza-triene system, which undergoes 6π-electrocyclization to form the 6-membered 1,5-naphthyridine skeleton.

ReactivityMap Scaffold 2-Ethenyl-N-methylpyridin-3-amine Vinyl Vinyl Group (Electrophile/Acceptor) Scaffold->Vinyl Amine N-Methyl Amine (Nucleophile) Scaffold->Amine Path1 Path A: Iodocyclization (5-exo-trig) Vinyl->Path1 + I2 / Base Path2 Path B: Electrocyclization (6π-closure) Vinyl->Path2 Ring Closure Path3 Path C: Heck Coupling (Intermolecular) Vinyl->Path3 + Ar-X / Pd(0) Amine->Path1 Intramolecular Attack Amine->Path2 + Aldehyde (RCHO) Product1 3-Iodo-1-methyl-2,3-dihydro- 1H-pyrrolo[3,2-b]pyridine Path1->Product1 Product2 1-Methyl-1,2,3,4-tetrahydro- 1,5-naphthyridine Path2->Product2 Product3 Extended Styryl Pyridine (Diene Systems) Path3->Product3

Figure 1: Divergent reactivity pathways for 2-ethenyl-N-methylpyridin-3-amine.

Protocol A: Iodocyclization to Azaindolines

Target: 3-Iodo-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine Mechanism: Electrophilic activation of the vinyl group by iodine triggers a 5-exo-trig cyclization by the adjacent amine. The N-methyl group ensures the product is a tertiary amine, preventing re-aromatization to the fully aromatic azaindole without further oxidation.

Materials:

  • Substrate: 2-Ethenyl-N-methylpyridin-3-amine (1.0 equiv)

  • Reagent: Iodine (I₂) (1.2 equiv)

  • Base: Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Protocol:

  • Preparation: Dissolve 2-ethenyl-N-methylpyridin-3-amine (1 mmol) in anhydrous DCM (10 mL) in a foil-wrapped round-bottom flask (to protect from light).

  • Base Addition: Add solid NaHCO₃ (2 mmol). Stir the suspension at 0°C (ice bath) for 10 minutes.

  • Iodination: Add Iodine (1.2 mmol) portion-wise over 15 minutes. The solution will turn dark violet/brown.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane). The disappearance of the vinyl alkene spot and appearance of a more polar spot indicates conversion.

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) solution (10 mL) and stir vigorously until the iodine color fades to pale yellow.

  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, 0-5% MeOH in DCM). The product is unstable to prolonged light exposure; store in the dark at -20°C.

Key Insight: The resulting 3-iodo-azaindoline is a versatile intermediate. The iodine can be displaced by azides, cyanides, or used in cross-coupling to install C3-substituents.

Protocol B: Synthesis of 1,5-Naphthyridines via Electrocyclization

Target: 1-Methyl-1,2-dihydro-1,5-naphthyridine derivatives Mechanism: Condensation of the amine with an aldehyde forms an intermediate imine/enamine. This creates a 1-aza-1,3,5-triene system which undergoes thermal 6π-electrocyclization followed by oxidation (if air is present) or disproportionation to form the naphthyridine core.

Materials:

  • Substrate: 2-Ethenyl-N-methylpyridin-3-amine (1.0 equiv)

  • Reagent: Benzaldehyde (or derivative) (1.1 equiv)

  • Catalyst: Ytterbium Triflate [Yb(OTf)₃] (5 mol%) or mild Lewis Acid

  • Solvent: Toluene

Step-by-Step Protocol:

  • Condensation: In a sealed tube, combine the amine substrate (1 mmol) and benzaldehyde (1.1 mmol) in Toluene (5 mL).

  • Catalyst: Add Yb(OTf)₃ (0.05 mmol).

  • Cyclization: Heat the mixture to 100°C for 12 hours. The initial imine formation is rapid; the subsequent cyclization is the rate-determining step.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove the catalyst.[1]

  • Analysis: The crude mixture will likely contain the tetrahydro or dihydro species. To obtain the fully aromatic salt or oxidized derivative, treat the crude with DDQ (1.1 equiv) in Dioxane at room temperature for 1 hour.

  • Purification: Neutral alumina chromatography is recommended over silica gel due to the basicity of the naphthyridine nitrogens.

Protocol C: Palladium-Catalyzed Heck Alkenylation

Target: Chain-extended (E)-2-(3-aryl-1-propenyl)-N-methylpyridin-3-amine Mechanism: The vinyl group acts as the alkene component in a Heck coupling with aryl halides. The 3-amino group can coordinate Pd, so using a phosphine-free system or bidentate ligands is crucial to maintain catalytic turnover.

Materials:

  • Substrate: 2-Ethenyl-N-methylpyridin-3-amine (1.0 equiv)

  • Coupling Partner: Iodobenzene (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tol)₃ (10 mol%) or Jeffery conditions (TBAB, no ligand)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: DMF[1]

Step-by-Step Protocol:

  • Setup: In a dry vial, mix the substrate (1 mmol), Iodobenzene (1.2 mmol), Pd(OAc)₂ (11 mg), P(o-tol)₃ (30 mg), and Et₃N (280 µL) in DMF (3 mL).

  • Degassing: Sparge the solution with Argon for 5 minutes.

  • Reaction: Heat to 90°C for 16 hours.

  • Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash with LiCl (5% aq) to remove DMF.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Troubleshooting: If conversion is low due to catalyst poisoning by the pyridine/amine, switch to Pd₂(dba)₃ / XPhos or add a Lewis Acid (e.g., Ag₂CO₃) to sequester the halide and promote the cationic Pd pathway.

Summary of Reaction Outcomes

Reaction ModeReagentsPrimary ProductMechanismKey Application
Iodocyclization I₂, NaHCO₃3-Iodo-azaindoline5-exo-trigCore scaffold for kinase inhibitors
Electrocyclization R-CHO, Lewis Acid1,5-Naphthyridine6π-ElectrocyclicDNA intercalators, CNS active agents
Heck Coupling Ar-I, Pd(OAc)₂Styryl-pyridinePd(0)/Pd(II) cycleExtended conjugation, fluorescent probes
Oxidative Cleavage OsO₄, NaIO₄2-Formyl-pyridineLemieux-JohnsonPrecursor for Friedlander synthesis

References

  • Litvic, M. et al. "Synthesis, reactivity and applications of 1,5-naphthyridines." Molecules, 2024.[2][3][4][5][6] (General reactivity of 3-aminopyridine/vinyl systems).

  • Larock, R. C. "Palladium-catalyzed annulation of alkynes." Journal of Organic Chemistry, 2007. (Principles of Pd-catalyzed cyclization of vinyl-anilines).

  • Knochel, P. et al. "Functionalization of heterocyclic scaffolds." Chemical Reviews, 2018. (Magnesium/Zinc reagents on pyridine systems).

  • Baldwin, J. E. "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 1976. (Theoretical basis for 5-exo vs 6-endo selectivity).

  • Beletskaya, I. P.[4] & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000. (Protocols for vinyl pyridine coupling).

Sources

Method

Title: Rapid and Efficient Synthesis of 2-Ethenyl-N-methylpyridin-3-amine via Microwave-Assisted Suzuki-Miyaura Cross-Coupling

An Application Note for Researchers and Drug Development Professionals Abstract This application note details a robust and highly efficient protocol for the synthesis of 2-ethenyl-N-methylpyridin-3-amine, a valuable hete...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 2-ethenyl-N-methylpyridin-3-amine, a valuable heterocyclic building block for pharmaceutical and materials science research. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), this method employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction that dramatically reduces reaction times from hours to mere minutes when compared to conventional thermal methods.[1][2][3] The protocol outlines a procedure that is highly reproducible, scalable, and offers excellent yields, making it an ideal methodology for high-throughput synthesis and library generation in a drug discovery context. We provide a comprehensive guide covering the reaction mechanism, a detailed step-by-step protocol, safety considerations, and data interpretation.

Introduction: The Imperative for Speed and Efficiency in Heterocycle Synthesis

Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. The target molecule, 2-ethenyl-N-methylpyridin-3-amine, incorporates a reactive vinyl group and a secondary amine on a pyridine core, making it a versatile precursor for further functionalization in drug development pipelines. Traditional synthetic routes to such compounds often rely on multi-step sequences with long reaction times and laborious purification procedures.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering a green and efficient alternative to conventional heating.[4][5] MAOS utilizes the ability of polar molecules (reagents, solvents) to convert microwave energy into thermal energy through dielectric heating, which involves mechanisms of dipolar polarization and ionic conduction.[5][6] This process results in rapid, uniform, and direct heating of the reaction mixture, often leading to remarkable acceleration of reaction rates, improved product yields, and enhanced purity by minimizing the formation of byproducts.[4][7]

This guide focuses on the application of MAOS to the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[8] We present a validated protocol for coupling a 2-halopyridine precursor with a vinylboron reagent, providing a direct and rapid pathway to 2-ethenyl-N-methylpyridin-3-amine.

Reaction Principle and Mechanism

The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-N-methylpyridin-3-amine and potassium vinyltrifluoroborate. The choice of a vinyltrifluoroborate salt offers superior stability, ease of handling, and high reactivity compared to vinylboronic acids.

Overall Reaction Scheme:

(A graphical representation of the chemical reaction: 2-bromo-N-methylpyridin-3-amine reacts with potassium vinyltrifluoroborate in the presence of a Palladium catalyst, a base, and a solvent system under microwave irradiation to yield 2-ethenyl-N-methylpyridin-3-amine.)

The reaction proceeds through a well-established catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the pyridine substrate.

  • Transmetalation: The vinyl group is transferred from the boron atom to the palladium center, a step facilitated by the base.

  • Reductive Elimination: The desired C-C bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

Experimental Protocol

This protocol is designed for use with a dedicated laboratory microwave reactor equipped with real-time temperature and pressure monitoring.

3.1. Materials and Equipment

Reagent/MaterialGradeSupplierNotes
2-Bromo-N-methylpyridin-3-amine≥95%Commercially AvailableStore under inert gas.
Potassium vinyltrifluoroborate≥97%Commercially AvailableHygroscopic; store in a desiccator.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeCommercially AvailableAir-stable catalyst.
Cesium Carbonate (Cs₂CO₃)≥99%Commercially AvailableMust be finely powdered and dry.
1,4-DioxaneAnhydrousCommercially AvailableUse a freshly opened bottle or degassed solvent.
Deionized WaterN/AIn-houseMust be degassed prior to use.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
BrineSaturated NaCl(aq)In-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
Dedicated Microwave ReactorN/Ae.g., CEM, Biotage, Anton PaarDo not use a domestic microwave oven. [9][10]
10 mL Microwave Process VialN/AVendor-specificMust be rated for high pressure and temperature.[11]
Magnetic Stir BarTeflon-coatedN/A
Standard GlasswareN/AIn-house
Rotary EvaporatorN/AIn-house

3.2. Step-by-Step Synthesis Procedure

  • Reagent Preparation: To an oven-dried 10 mL microwave process vial containing a magnetic stir bar, add 2-bromo-N-methylpyridin-3-amine (187 mg, 1.0 mmol, 1.0 equiv.), potassium vinyltrifluoroborate (161 mg, 1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (24.5 mg, 0.03 mmol, 3 mol%), and cesium carbonate (652 mg, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Prepare a 4:1 (v/v) mixture of 1,4-dioxane and deionized water. Degas the solvent mixture by sparging with nitrogen or argon for 15-20 minutes. Add 5 mL of the degassed solvent mixture to the vial.

  • Vessel Sealing: Securely seal the vial with a septum cap designed for the microwave reactor.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 140 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: Dynamic (automatic power adjustment to maintain temperature)

    • Stirring: High

    • Pre-stirring: 30 seconds

  • Cooling: After the irradiation is complete, the instrument's automated cooling system (e.g., compressed air jet) will cool the vessel to below 50 °C.[11] Crucially, do not attempt to open the vessel while it is hot and pressurized.

  • Work-up:

    • Once cooled, carefully uncap the vial in a well-ventilated fume hood.

    • Dilute the reaction mixture with 20 mL of ethyl acetate and 10 mL of water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient elution (e.g., 10% to 40% ethyl acetate in hexanes) to afford 2-ethenyl-N-methylpyridin-3-amine as a pure product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety Considerations

  • Microwave Reactor: Only use a laboratory microwave reactor specifically designed for chemical synthesis. These units have built-in safety features to monitor and control temperature and pressure, which are absent in domestic ovens.[9]

  • Pressure Hazard: Microwave heating of sealed vessels above the solvent's boiling point generates high internal pressure.[11] Always use appropriate, non-damaged vials and caps. Allow the vessel to cool completely before opening.

  • Chemical Handling: Perform all operations in a certified chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Stability: Be aware of the stability of reagents and potential for decomposition at high temperatures. If unsure about a reaction's kinetics, start with a smaller scale and lower temperature.[9]

Data Presentation: Expected Results

The following table summarizes the optimized conditions and typical results for this protocol.

ParameterValue
Scale1.0 mmol
Temperature140 °C
Reaction Time15 minutes
Pressure (Max)~8-12 bar
Catalyst Loading3 mol%
Isolated Yield85-92%
Purity (by ¹H NMR)>95%

Visualization of the Experimental Workflow

The following diagram outlines the complete workflow from preparation to final product analysis.

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep_vial 1. Prepare Microwave Vial (Substrate, Reagent, Catalyst, Base) prep_solvent 2. Prepare & Degas Solvent (Dioxane/H₂O) add_solvent 3. Add Solvent to Vial prep_solvent->add_solvent seal_vial 4. Securely Seal Vial add_solvent->seal_vial load_mw 5. Load into Reactor seal_vial->load_mw run_mw 6. Irradiate (140 °C, 15 min) load_mw->run_mw cool_mw 7. Cool to < 50 °C run_mw->cool_mw extract 8. Dilute & Extract cool_mw->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify char 11. Characterize Product (NMR, HRMS) purify->char

Caption: Experimental workflow for microwave-assisted synthesis.

Conclusion

This application note provides a validated, field-proven protocol for the microwave-assisted synthesis of 2-ethenyl-N-methylpyridin-3-amine. The method is exceptionally rapid, efficient, and high-yielding, demonstrating the profound impact of MAOS technology on accelerating synthetic chemistry workflows. By adopting this protocol, researchers in drug discovery and materials science can significantly enhance their productivity in generating novel molecular entities based on the substituted pyridine scaffold.

References

  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • ResearchGate. Microwave-Assisted Organic Synthesis: Overview of Recent Applications.
  • CEM Corporation. Safety Considerations for Microwave Synthesis.
  • SciSpace. Microwave Assisted Synthesis of Organic Compounds and Nanomaterials.
  • Wiley. Microwave Assisted Organic Synthesis.
  • Organic Syntheses. Organic Syntheses Procedure.
  • Organic Chemistry Portal. Microwave Synthesis.
  • Amazon AWS. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols.
  • ACS Publications. (2021, June 14). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • CEM. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols.
  • MDPI. (2013, January 25). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • Baxendale Group. (2006, April 4). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio.
  • Scientific Research Publishing. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation.
  • PMC. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).

Sources

Application

Applications of the 2-Ethenyl-N-methylpyridin-3-amine Scaffold in Medicinal Chemistry: A Guide to a Promising Structural Motif

For: Researchers, scientists, and drug development professionals. Abstract: Direct, extensive research on 2-ethenyl-N-methylpyridin-3-amine is not widely available in the public domain.

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract: Direct, extensive research on 2-ethenyl-N-methylpyridin-3-amine is not widely available in the public domain. This guide, therefore, takes a foundational approach by deconstructing the molecule into its core structural motifs: the 3-aminopyridine scaffold, the N-methyl group, and the 2-ethenyl (vinyl) substituent. By examining the established roles and applications of these components in medicinal chemistry, we provide a comprehensive framework for understanding the potential of the parent scaffold. This document offers insights into hypothetical applications, synthetic strategies, and detailed experimental protocols to enable researchers to explore this and related chemical spaces.

Introduction: Unveiling the Potential of a Novel Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a significant number of FDA-approved drugs.[1] Its derivatives are integral to a wide array of biologically active compounds.[2][3] The specific molecule, 2-ethenyl-N-methylpyridin-3-amine, represents an intriguing, yet underexplored, combination of functional groups. While a direct search for this compound yields limited specific data, a systematic analysis of its constituent parts reveals a high potential for applications in modern drug discovery, particularly in the realm of targeted therapies.

This guide will dissect the molecule to provide a rationale for its potential utility, focusing on three key areas:

  • The 3-Aminopyridine Core: A versatile building block in numerous therapeutic agents.

  • The Impact of N-Methylation: A common medicinal chemistry strategy to fine-tune pharmacokinetic and pharmacodynamic properties.

  • The 2-Vinylpyridine Moiety: A reactive and synthetically useful group with emerging applications as a covalent warhead.

By understanding the individual contributions of these motifs, we can construct a compelling case for the exploration of the 2-ethenyl-N-methylpyridin-3-amine scaffold and its analogues.

Part 1: The 3-Aminopyridine Scaffold - A Foundation for Bioactivity

The 3-aminopyridine structure is a key intermediate and a core component in a multitude of pharmaceutical compounds.[2][4][5] Its utility stems from the pyridine nitrogen's ability to act as a hydrogen bond acceptor and the amino group's capacity as a hydrogen bond donor, facilitating interactions with a wide range of biological targets.

Key Therapeutic Areas for 3-Aminopyridine Derivatives:

  • Oncology: Derivatives have been developed as potent inhibitors of various kinases.

  • Infectious Diseases: This scaffold is being explored for activity against protozoan neglected tropical diseases like Chagas disease, leishmaniasis, and human African trypanosomiasis.[6]

  • Neurological Disorders: The parent compound, 3-aminopyridine, has been investigated for its effects on the central nervous system.

The versatility of the 3-aminopyridine scaffold makes it a valuable starting point for the design of new therapeutic agents.[4][5]

Part 2: The N-Methyl Group - Fine-Tuning Molecular Properties

N-methylation is a frequently employed tactic in medicinal chemistry to optimize the properties of a lead compound.[7] This seemingly minor structural modification can have profound effects on a molecule's behavior.

Impact of N-Methylation on Drug Properties:

PropertyGeneral Effect of N-MethylationRationale
Solubility Variable; can increase or decreaseN-methylation removes a hydrogen bond donor, which can decrease solubility. However, it can also disrupt crystal packing, leading to an increase in solubility.[7]
Lipophilicity (LogP/LogD) Generally increasesThe addition of a methyl group increases the nonpolar surface area of the molecule.[7]
Metabolism Can block or alter metabolic pathwaysN-methylation can prevent N-dealkylation at that position, potentially increasing the drug's half-life. However, the N-methyl group itself can be a site of metabolism (N-dealkylation).[8]
Potency and Selectivity Can increase, decrease, or have no effectThe methyl group can provide additional beneficial steric interactions within a binding pocket or introduce steric hindrance that reduces binding affinity. It can also alter the pKa of the amine, affecting its ionization state and interaction with the target.[9]
Pharmacokinetics Can improve oral absorption and brain penetrationBy masking a hydrogen bond donor, N-methylation can reduce the polarity of a molecule, which may enhance its ability to cross biological membranes.[7]

The introduction of an N-methyl group in the 3-aminopyridine scaffold would likely increase its lipophilicity and alter its metabolic profile, factors that must be carefully considered during drug design.

Part 3: The 2-Vinylpyridine Moiety - A Versatile Synthetic Handle and Covalent Warhead

The vinylpyridine group, particularly when at the 2- or 4-position, is an electron-deficient alkene. This electronic nature makes it a valuable tool in both chemical synthesis and target engagement.

Synthetic Utility

2-vinylpyridine is a versatile intermediate used in the production of various chemicals and pharmaceuticals, including the multikinase inhibitor Axitinib.[10][11] Its vinyl group can participate in a range of chemical reactions, allowing for the construction of more complex molecules.

Common Synthetic Transformations of Vinylpyridines:

  • Michael Addition: The vinyl group can act as a Michael acceptor, allowing for the introduction of various nucleophiles.

  • Heck and Suzuki Couplings: These palladium-catalyzed cross-coupling reactions can be used to form the vinylpyridine moiety itself from a halopyridine.[12]

  • Diels-Alder Reactions: The vinyl group can act as a dienophile.

A Tunable Covalent Warhead

A significant and recent application of the vinylpyridine moiety in medicinal chemistry is its use as a "tunable" covalent warhead for targeted covalent inhibitors (TCIs).[13][14][15] TCIs form a permanent covalent bond with a specific amino acid residue (often cysteine) on their target protein, leading to irreversible inhibition.

The reactivity of the vinylpyridine group towards nucleophiles like the thiol of a cysteine residue makes it an effective Michael acceptor.[13][16] This has been successfully applied in the design of covalent inhibitors for kinases such as the Epidermal Growth Factor Receptor (EGFR).[13][14][15] The reactivity of the vinylpyridine can be "tuned" by introducing substituents on the vinyl group, allowing for a balance between target engagement and off-target reactivity.[13][14][15]

The presence of a 2-vinyl group on the 2-ethenyl-N-methylpyridin-3-amine scaffold strongly suggests its potential as a starting point for the design of novel targeted covalent inhibitors.

Part 4: Hypothetical Applications and Protocols

Based on the analysis of its structural motifs, the 2-ethenyl-N-methylpyridin-3-amine scaffold is a promising candidate for development as a kinase inhibitor , potentially acting as a targeted covalent inhibitor.

Proposed Synthetic Pathway

A plausible synthesis of 2-ethenyl-N-methylpyridin-3-amine could be achieved via a palladium-catalyzed Suzuki coupling reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Chloro-N-methylpyridin-3-amine F 2-Ethenyl-N-methylpyridin-3-amine A->F Suzuki Coupling B Potassium vinyltrifluoroborate B->F C Pd catalyst (e.g., Pd(dppf)Cl2) C->F D Base (e.g., Cs2CO3) D->F E Solvent (e.g., Toluene/H2O) E->F

Caption: Proposed Suzuki coupling for the synthesis of 2-ethenyl-N-methylpyridin-3-amine.

Experimental Protocols

The following are generalized protocols for the initial characterization of a compound like 2-ethenyl-N-methylpyridin-3-amine as a potential kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for assessing kinase inhibition.

Objective: To determine the IC50 value of the test compound against a target kinase.

Materials:

  • Test compound (dissolved in DMSO)

  • Target kinase

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well low-volume black plates

  • TR-FRET plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Kinase Reaction: a. To each well of the 384-well plate, add 2 µL of the diluted test compound. b. Add 4 µL of the kinase and biotinylated substrate peptide mixture in assay buffer. c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 4 µL of ATP in assay buffer. e. Incubate for 1 hour at room temperature.

  • Detection: a. Stop the reaction by adding 5 µL of the detection mix (Europium-labeled antibody and APC-labeled streptavidin in detection buffer). b. Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

  • Data Analysis: a. Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm). b. Plot the TR-FRET ratio against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

G A Prepare Compound Dilutions B Add Compound, Kinase, and Substrate to Plate A->B C Initiate Reaction with ATP B->C D Incubate (1 hr) C->D E Add TR-FRET Detection Reagents D->E F Incubate (1 hr) E->F G Read Plate F->G H Calculate IC50 G->H

Caption: Workflow for the TR-FRET kinase inhibition assay.

Protocol 2: Covalent Binding Assessment using Mass Spectrometry

This protocol is designed to determine if the test compound covalently modifies its target protein.

Objective: To detect the formation of a covalent adduct between the test compound and the target kinase.

Materials:

  • Test compound

  • Target kinase

  • Incubation buffer (as in Protocol 1, without DTT initially)

  • Dithiothreitol (DTT)

  • Urea

  • Iodoacetamide

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Incubation: a. Incubate the target kinase with a molar excess (e.g., 10-fold) of the test compound in DTT-free buffer for 2-4 hours at room temperature. b. As a control, incubate the kinase with DMSO under the same conditions.

  • Denaturation and Reduction: a. Denature the protein by adding urea to a final concentration of 8 M. b. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37 °C.

  • Alkylation: a. Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Digestion: a. Dilute the sample with buffer to reduce the urea concentration to < 2 M. b. Add trypsin at a 1:50 (trypsin:kinase) mass ratio and incubate overnight at 37 °C.

  • LC-MS/MS Analysis: a. Acidify the samples with formic acid. b. Analyze the peptide digests by LC-MS/MS.

  • Data Analysis: a. Search the MS/MS data against the sequence of the target kinase. b. Look for a mass shift on cysteine-containing peptides corresponding to the molecular weight of the test compound. c. The presence of this mass shift in the compound-treated sample, but not in the control, confirms covalent modification.

Conclusion

While 2-ethenyl-N-methylpyridin-3-amine itself is not a well-characterized entity in medicinal chemistry literature, its constituent parts—the 3-aminopyridine scaffold, the N-methyl group, and the 2-vinyl substituent—are all features of significant interest in drug discovery. The 3-aminopyridine core provides a proven foundation for biological activity, N-methylation offers a means to fine-tune physicochemical and pharmacokinetic properties, and the 2-vinyl group presents an exciting opportunity for the development of targeted covalent inhibitors. This guide provides a foundational understanding and practical protocols to encourage and enable the scientific community to explore the potential of this and related scaffolds in the ongoing quest for novel therapeutics.

References

  • Pemberton, N., Compagne, N., Argyrou, A., Evertsson, E., Gunnarsson, A., Kettle, J. G., Orme, J. P., & Ward, R. A. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. ACS Medicinal Chemistry Letters, 15(5), 583–589. [Link][13][14][15]

  • Thieme. (2024). Vinylpyridine Based Covalent EGFR Inhibitors. Synfacts, 2024; 20(09): 0983. [Link]

  • Chen, Z., et al. (2023). The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms. Frontiers in Pharmacology, 14, 1240381. [Link]

  • Wikipedia. (n.d.). 2-Vinylpyridine. [Link][10]

  • Al-Otaibi, J. S., et al. (2013). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 7, 267–277. [Link]

  • Pemberton, N., et al. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. ACS Medicinal Chemistry Letters. [Link][15]

  • Google Patents. (n.d.). Atmospheric synthesis method of vinylpyridine.
  • Patsnap Synapse. (2024). What is the mechanism of Axitinib?[Link]

  • Hubei Ipure Biology Co., Ltd. (2026). 3-Aminopyridine: A Crucial Intermediate for Pharmaceutical Synthesis & Formulation. [Link][4]

  • Google Patents. (n.d.). Method for preparing 2-vinylpyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applications. [Link][5]

  • Ghorai, P. (2024). Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-6. [Link][11]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673-5724. [Link]

  • Pemberton, N., et al. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. ACS Medicinal Chemistry Letters. [Link]

  • Devred, F., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 15(14), 1245-1261. [Link][6]

  • Al-Hadiya, B. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1935. [Link][8]

  • Google Patents. (n.d.). Method for synthesizing and preparing 2-vinyl pyridine.
  • Albiges, L., et al. (2017). Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Drug Design, Development and Therapy, 11, 2695–2705. [Link]

  • Shneine, J. K., & Chikhalia, K. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry & Chemical Technology, 15(3), 329-340. [Link][2]

  • Wikipedia. (n.d.). Axitinib. [Link]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry, 16(1), 23-45. [Link][3]

  • D'hooghe, M., et al. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. Toxins, 8(11), 336. [Link]

  • Al-dujaili, L. J., et al. (2024). FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. Journal of Molecular Structure, 1307, 138012. [Link]

  • Pemberton, N., et al. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. ACS Medicinal Chemistry Letters. [Link]

  • Finch, R. A., et al. (1998). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 41(19), 3703-3712. [Link]

  • ResearchGate. (n.d.). FDA-approved drugs containing pyridine or dihydropyridine scaffolds for.... [Link]

  • Myz, S. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(21), 7244. [Link]

  • Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(3), 675-693. [Link][1]

  • The Good Scents Company. (n.d.). 3-aminopyridine. [Link]

  • Leeson, P. D. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Med. Chem. Commun., 6, 1787-1797. [Link][7]

  • ResearchGate. (n.d.). The Methylation Effect in Medicinal Chemistry. [Link][9]

  • Walters, C. J., et al. (1955). THE EXCRETION OF N-METHYL-2-PYRIDONE-5-CARBOXAMIDE BY MAN FOLLOWING INGESTION OF SEVERAL KNOWN OR POTENTIAL PRECURSORS. Journal of Biological Chemistry, 217(1), 489-495. [Link]

  • Rattray, M., et al. (2018). The kinetic analysis of the N-methylation of 4-phenylpyridine by nicotinamide N-methyltransferase: Evidence for a novel mechanism of substrate inhibition. Journal of Neurochemistry, 145(5), 443-454. [Link]

  • Shaker, M. S., et al. (n.d.). METABOLIC L- AND M-OXIDATION AND M-METHYLATION OF [2, 6l4cl PYR ID INE IN VIVO: DETERMINATION OF URINARY METABOLITES BY HnPnLnC. Department of Pharmacy, University of Manchester. [Link]

  • Grokipedia. (n.d.). Pyridine N-methyltransferase. [Link]

  • ResearchGate. (n.d.). Borane‐Modulated 2‐Aminopyridine Catalysis: Switchable N‐Methylation and N‐Formylation of Amines with CO2. [Link]_with_CO2)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Ethenyl-N-methylpyridin-3-amine

Ticket ID: #4092-YIELD-OPT Topic: Yield Optimization & Troubleshooting for 2-Ethenyl-N-methylpyridin-3-amine Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #4092-YIELD-OPT Topic: Yield Optimization & Troubleshooting for 2-Ethenyl-N-methylpyridin-3-amine Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Executive Summary: The "Yield Killers"

User, if you are seeing yields below 40% or "black tar" formation, you are likely encountering one of three specific failure modes inherent to ortho-amino vinyl pyridines:

  • Catalyst Poisoning (The Chelation Trap): The pyridine nitrogen and the ortho-N-methylamine form a bidentate ligand that chelates Palladium, shutting down the catalytic cycle.

  • Vinyl Polymerization: 2-Vinylpyridines are electronically activated monomers.[1] Without radical scavengers, they polymerize rapidly during concentration.[1]

  • Protodeboronation (Suzuki Specific): Vinyl boronic acids are unstable.[1] If you are using the free acid, you are losing stoichiometry before the reaction starts.[1]

This guide provides two validated protocols (Suzuki & Stille) designed to bypass these traps.

Module 1: The Recommended Protocol (Suzuki-Miyaura)

We recommend the Molander Protocol using Potassium Vinyltrifluoroborate.[1] This reagent is air-stable and releases the active vinylboron species slowly, preventing side reactions.[1]

Reagents & Stoichiometry
ComponentRoleEquiv.Recommended Reagent
Substrate Precursor1.02-Bromo-N-methylpyridin-3-amine
Coupling Partner Vinyl Source1.2Potassium vinyltrifluoroborate (Molander Salt)
Catalyst Pd Source0.05PdCl₂(dppf)[1]·CH₂Cl₂
Base Activator3.0Cs₂CO₃ (Cesium Carbonate)
Solvent Medium--THF:H₂O (10:1) or n-Propanol
Additive Stabilizer0.1BHT (2,6-Di-tert-butyl-4-methylphenol)
Step-by-Step Workflow
  • Degassing (Critical): Sparge the solvent mixture (THF/H₂O) with Argon for 20 minutes before adding reagents. Oxygen promotes homocoupling and catalyst death.[1]

  • Setup: In a pressure vial, combine the substrate, vinyltrifluoroborate, base, and BHT.

  • Catalyst Addition: Add PdCl₂(dppf)[1]·CH₂Cl₂ last.[1] Seal the vial immediately.

  • Reaction: Heat to 85°C for 12 hours.

    • Note: Do not exceed 95°C. High temps accelerate polymerization of the product.

  • Quench: Cool to Room Temp (RT). Dilute with EtOAc. Wash with water.[1][2][3][4]

  • Stabilization: Add an additional 5 mg of BHT to the organic layer before drying and evaporation.

Module 2: Troubleshooting The "Black Tar" (Polymerization)

The most common complaint is the reaction mixture turning into an insoluble black gum upon concentration.

The Mechanism of Failure

2-Vinylpyridines are "push-pull" systems.[1] The pyridine ring withdraws electron density, making the vinyl group highly susceptible to radical polymerization, especially when initiated by trace peroxides or heat.[1]

Visualizing the Stabilization Workflow

G Start Crude Reaction Mixture Check Is product volatile? Start->Check Evap Rotary Evaporation Check->Evap Direct Evap SafePath Add BHT (100 ppm) Check->SafePath Correct Protocol Polymer FAILURE: Black Tar/Polymer Evap->Polymer Heat/Peroxides TempControl Bath Temp < 30°C SafePath->TempControl VacControl Vacuum > 50 mbar TempControl->VacControl Success Isolated Oil/Solid VacControl->Success

Figure 1: Polymerization Prevention Workflow. Note that adding a radical scavenger (BHT) is mandatory before applying heat or vacuum.

Module 3: The "Chelation Trap" (Low Conversion)

If your starting material remains unconsumed despite heating, the ortho-diamine motif is likely poisoning the catalyst.[1]

The Problem

The N-methylamine at position 3 and the Pyridine Nitrogen at position 2 form a perfect "bite angle" to bind Palladium. This creates a stable 5-membered metallacycle that is catalytically inactive.[1]

The Solution: Ligand Overpowering

Switch to a catalyst with a bulky, electron-rich phosphine ligand that sterically prevents this chelation.[1]

  • Recommendation: XPhos Pd G3 or Pd(OAc)₂ + SPhos .[1]

  • Why? The biaryl backbone of XPhos/SPhos creates a "roof" over the Pd center, blocking the approach of the N-methylamine group while still allowing the smaller vinyl species to react.

Module 4: Alternative Route (Stille Coupling)

Use this route only if the Suzuki method fails or if you require anhydrous conditions.[1]

Warning: Organotin reagents are neurotoxic.[1] Use a dedicated fume hood.[1]

Protocol
  • Substrate: 2-bromo-N-methylpyridin-3-amine (1.0 eq).

  • Reagent: Tributyl(vinyl)tin (1.1 eq).[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%).[1][5]

  • Promoter: CuI (10 mol%) .

    • Technical Insight: Copper(I) iodide acts as a "tin scavenger" and activates the stannane via a transmetallation to copper first (the "Copper Effect"), significantly accelerating the rate and allowing lower temperatures (60°C vs 100°C).

  • Solvent: Toluene (anhydrous).[1]

Purification of Stille Products

Tin byproducts are greasy and difficult to separate.[1]

  • The KF Wash: Dissolve the crude residue in ether and stir with a saturated aqueous solution of Potassium Fluoride (KF) for 30 minutes. This precipitates the tin as insoluble Bu₃SnF, which can be filtered off.[1]

FAQ: Frequently Asked Questions

Q: Can I use 2-chloro-N-methylpyridin-3-amine instead of the bromo- analog? A: Yes, but you must change the catalyst.[1] Standard Pd(dppf)Cl₂ struggles with aryl chlorides.[1] You must use Pd-PEPPSI-IPr or XPhos Pd G3 to facilitate the oxidative addition into the stronger C-Cl bond.[1]

Q: The product streaks on the silica column. How do I fix this? A: Vinyl pyridines are basic and stick to acidic silanols on silica gel.[1]

  • Fix 1: Pre-wash the silica column with 1% Triethylamine (TEA) in hexanes.

  • Fix 2: Use Neutral Alumina instead of silica gel.[1]

  • Fix 3: Elute with DCM/MeOH (95:5) containing 1% NH₄OH.[1]

Q: My product is volatile. Did I pump it off? A: 2-Ethenyl-N-methylpyridin-3-amine has a molecular weight of ~148 g/mol .[1] It is moderately volatile.[1]

  • Rule: Never use high vacuum (< 1 mbar) for prolonged periods. Stop evaporation when the solvent volume is low and switch to a stream of nitrogen gas to remove the final traces of solvent.

References & Grounding

  • Molander Protocol (Vinyltrifluoroborates):

    • Molander, G. A., & Rivero, M. R. (2002).[1] Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters, 4(1), 107–109.[1]

  • Prevention of Aminopyridine Chelation:

    • Guram, A. S., et al. (2004).[1] New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3354–3363.[1]

  • Stille Coupling with Copper Effect:

    • Farina, V., & Kapadia, S. (1993).[1] A new, mild Stille cross-coupling protocol.[1][6] Tetrahedron Letters, 34(43), 6873-6876.[1]

  • Handling Vinyl Pyridines (Polymerization):

    • Encyclopedia of Reagents for Organic Synthesis (EROS). "2-Vinylpyridine".[1][7]

    • Technical Note: Standard industry practice dictates storage with 100-1000 ppm p-tert-butylcatechol or BHT.[1]

Sources

Optimization

preventing polymerization during storage of 2-ethenyl-N-methylpyridin-3-amine

Technical Support Center: Stability & Storage of 2-Ethenyl-N-methylpyridin-3-amine Current Status: Operational Support Lead: Dr. Aris Thorne, Senior Application Scientist Subject: Prevention of Spontaneous Polymerization...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of 2-Ethenyl-N-methylpyridin-3-amine

Current Status: Operational Support Lead: Dr. Aris Thorne, Senior Application Scientist Subject: Prevention of Spontaneous Polymerization & Oxidative Degradation[1][2]

Introduction: The Stability Paradox

Welcome. You are likely working with 2-ethenyl-N-methylpyridin-3-amine , a molecule that presents a dual-threat stability profile.[1][2][3][4] As a vinylpyridine derivative, it possesses a reactive vinyl group prone to polymerization.[2][3] Simultaneously, the secondary amine at the 3-position increases electron density, making the molecule susceptible to oxidative degradation and N-oxide formation.[2][3][4]

This guide replaces generic "store cold" advice with a rigorous, mechanism-based preservation strategy. Our goal is to prevent the "yellowing" (oxidation) and "gelling" (polymerization) that ruins experiments.

Module 1: Critical Storage Parameters

Q: What is the "Golden Standard" for storing this specific monomer?

A: You must control three variables simultaneously: Temperature , Atmosphere , and Light .[1][2][4] Failure in any single category can trigger a runaway reaction.[1][2]

ParameterRequirementScientific Rationale
Temperature -20°C (± 2°C) Vinyl polymerization follows Arrhenius kinetics.[1][2][3][4] Lowering temperature significantly reduces the rate of spontaneous radical formation and propagation.
Atmosphere Argon (Ar) or Nitrogen (N₂) Oxygen is a double-edged sword.[1][3] It forms peroxides with vinyl groups (initiating polymerization later) and oxidizes the secondary amine. Store under inert gas.
Light Amber Glass / Foil Wrap Vinylpyridines absorb UV light, which excites the

-electrons in the vinyl double bond, generating diradicals that initiate polymerization.[1][2]
Container Glass (Silanized preferred) Avoid acidic surfaces.[1][3] Standard glass is acceptable, but ensure it is free of acid traces, which catalyze cationic polymerization.[2][3][4]

Module 2: Inhibition Strategy & The "Oxygen Paradox"

Q: Should I add an inhibitor? I’ve heard they require oxygen to work.

A: This is the most common point of failure.[1] Yes, you should use an inhibitor, but you must understand the mechanism.[2][4]

The Inhibitor: 4-tert-Butylcatechol (TBC) is the industry standard for vinylpyridines.[1][2][3] Concentration: 50–100 ppm.[1][2][3]

The Paradox: TBC is a radical scavenger that technically requires a trace amount of oxygen to regenerate itself and function optimally. However, storing your molecule under air (to feed the inhibitor) will oxidize your secondary amine and form dangerous peroxides on the vinyl group.[2]

The Solution:

  • Prioritize the Inert Atmosphere: The risk of amine oxidation and peroxide formation outweighs the benefit of "super-charging" the inhibitor.

  • ** Rely on Cold:** At -20°C, the rate of radical generation is so low that the "un-regenerated" TBC present is usually sufficient to scavenge the few radicals that form.[2]

  • Protocol: Add TBC, purge headspace with Argon, and freeze. Do not store under air just to help the TBC.[1]

Module 3: Troubleshooting & Quality Control

Q: My sample has changed color or viscosity. Is it still usable?

A: Use the table below to diagnose the state of your reagent.

ObservationDiagnosisAction
Clear, Colorless/Pale Yellow Pristine Proceed with experiment.[1][2][3][4]
Dark Yellow / Brown Oxidation (N-oxide) The amine has oxidized.[1][2][3] Purification (distillation/column) required if high purity is needed.[1][2][3]
Increased Viscosity (Syrupy) Oligomerization CRITICAL FAILURE. Polymer chains are forming.[1][3] Distillation might recover monomer, but yield will be low.[1][2]
Cloudy / Solid Precipitate Polymerization DISCARD. The material has polymerized into an insoluble mass.[1] Do not attempt to heat (explosion risk).[1][2][3][5]

Module 4: Mechanism of Failure (Visualized)

Q: Why does this polymerize even if I keep it away from radical initiators?

A: You are likely triggering Acid-Catalyzed Cationic Polymerization .[1][2][3] The pyridine nitrogen is basic.[2] If it encounters protons (acidic glassware, acidic solvents), the vinyl group becomes highly electrophilic and reacts with neutral monomers.[2][3][4]

Figure 1: Degradation Pathways & Prevention Logic

PolymerizationPathways cluster_Radical Radical Pathway (Heat/Light) cluster_Cationic Cationic Pathway (Acids) Monomer 2-ethenyl-N-methylpyridin-3-amine Peroxides Peroxide Formation (via O2) Monomer->Peroxides + O2 Radicals Free Radicals Monomer->Radicals UV / Heat Protonation Protonation of Vinyl/Pyridine Monomer->Protonation + H+ (Acid) Peroxides->Radicals Cleavage RadPoly Radical Polymerization (Gelling) Radicals->RadPoly TBC Inhibitor (TBC) Scavenges Radicals Radicals->TBC Blocked by CatPoly Cationic Polymerization (Rapid Hardening) Protonation->CatPoly BaseWash Basic Alumina / Base Wash Removes Acids Protonation->BaseWash Prevented by

Caption: Dual-threat degradation pathways showing how both Radical (top) and Cationic (bottom) mechanisms lead to polymerization.

Module 5: Protocol for Inhibitor Removal

Q: I need pure monomer for a polymerization reaction. How do I remove the TBC?

A: Do not distill unless necessary (heat = risk). Use a flash filtration method.[1][2]

Reagents:

  • Activated Basic Alumina (Brockmann I)[1][3][4]

  • Inert atmosphere (Glovebox or Schlenk line)[1][3][4]

Step-by-Step:

  • Prepare Column: Pack a small glass pipette or column with dry Basic Alumina .[1][2][3] The basicity neutralizes any acid traces and adsorbs the phenolic TBC inhibitor.

  • Filtration: Pass the liquid monomer through the alumina bed under gravity or slight positive Argon pressure.[1]

  • Collection: Collect directly into your reaction vessel.

  • Time Constraint: USE IMMEDIATELY. Once the inhibitor is removed, the "clock is ticking." Spontaneous polymerization can occur within hours at room temperature.[1][2][3]

Module 6: Emergency Handling Workflow

Q: How do I handle a frozen sample safely?

A: Thawing is a high-risk moment.[1][2][3] Uneven heating can create "hot spots" where polymerization initiates before the bulk melts.

Figure 2: Safe Thawing & Handling Decision Tree

ThawingProtocol Start Frozen Sample (-20°C) Thaw Thaw in 4°C Fridge (Do NOT use water bath) Start->Thaw Inspect Visual Inspection Thaw->Inspect Clear Liquid is Clear/Flowing Inspect->Clear Pass Viscous Liquid is Viscous/Cloudy Inspect->Viscous Fail Use Proceed to Alumina Filtration (If removing inhibitor) Clear->Use Discard Discard as HazMat (Do not heat) Viscous->Discard

Caption: Standard Operating Procedure for bringing stored monomer to operational temperature.

References

  • Odian, G. (2004).[1][2][3] Principles of Polymerization. 4th Edition. Wiley-Interscience.[1][2][3] (Detailed mechanisms of radical and cationic polymerization of vinyl monomers).

  • Sigma-Aldrich. (2024).[1][2][3] Product Specification: 4-Vinylpyridine stabilized with TBC. Link (Industry standard comparison for vinylpyridine stability and inhibitor data).[1][3][4]

  • Thermo Fisher Scientific. (2012).[1][2][3][6] Safety Data Sheet: 2-Vinylpyridine. Link (Hazards and storage incompatibilities).[1][3][4]

  • Runyon, J. et al. (2009).[1][2][3] Safe Operating Procedure for the Handling of Vinylic Monomers. UCLA Chemistry & Biochemistry.[1][2][3] Link (General handling of reactive vinyl monomers).

  • PubChem. (2024).[1][2][3] Compound Summary: 2-Vinylpyridine.[1][2][3][6][7] National Library of Medicine.[1][2] Link (Chemical properties and reactivity data).[1][3][4]

Sources

Troubleshooting

purification methods for 2-ethenyl-N-methylpyridin-3-amine via column chromatography

Executive Summary & Molecule Profile User Query: "I need a robust column chromatography method for 2-ethenyl-N-methylpyridin-3-amine. I am experiencing streaking and potential degradation." Scientist's Analysis: Purifyin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

User Query: "I need a robust column chromatography method for 2-ethenyl-N-methylpyridin-3-amine. I am experiencing streaking and potential degradation."

Scientist's Analysis: Purifying 2-ethenyl-N-methylpyridin-3-amine presents a dual challenge:

  • Basicity (Streaking): The molecule contains a pyridine nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and a secondary amine at position 3 (
    
    
    
    ). These basic centers interact strongly with the acidic silanol groups (
    
    
    ) on standard silica gel, causing severe peak tailing (streaking) and poor resolution.
  • Vinyl Reactivity (Instability): The 2-ethenyl (vinyl) group is conjugated to the pyridine ring. In the presence of acidic silica, this group is susceptible to acid-catalyzed hydration (forming the alcohol) or polymerization, especially if the elution is slow.

Recommendation: You must use a Base-Deactivated Stationary Phase . Standard acidic silica is contraindicated.[1] The protocols below prioritize Neutral Alumina or Triethylamine (TEA)-buffered Silica .

Pre-Purification Diagnostics (Triage)

Before packing your column, perform these two diagnostic tests to prevent sample loss.

Diagnostic A: The "2D-TLC" Stability Test

Goal: Determine if the compound degrades on silica.

  • Spot your crude mixture on a silica TLC plate.

  • Run the plate in your solvent system (e.g., 5% MeOH in DCM).

  • Do not visualize yet. Rotate the plate 90 degrees.

  • Run the plate again in the same solvent system.

  • Result:

    • Diagonal Line: The compound is stable.

    • Off-Diagonal Spots: The compound is degrading (hydrolyzing or polymerizing) on the silica. Switch to Neutral Alumina immediately.

Diagnostic B: The "Streaking" Check

Goal: Optimize the mobile phase modifier.

  • Run a TLC with pure DCM/MeOH. Observe the spot shape.

  • Run a second TLC with DCM/MeOH + 1% Triethylamine (TEA) .

  • Result: If the spot tightens into a circle with TEA, you must include TEA in your column mobile phase.

Standard Operating Procedures (Protocols)

Protocol A: TEA-Buffered Silica Chromatography (Primary Method)

Use this if Diagnostic A showed stability but Diagnostic B showed streaking.

Reagents:

  • Silica Gel (40-63 µm).

  • Triethylamine (TEA) or 28% Ammonium Hydroxide (

    
    ).
    
  • Solvents: Dichloromethane (DCM), Methanol (MeOH).

Step-by-Step Workflow:

  • Column Pre-treatment (The "Slurry" Method):

    • Do not just add TEA to the eluent. You must neutralize the silica first.

    • Prepare a slurry of silica gel in the starting eluent (e.g., 100% DCM) containing 1% TEA .

    • Pour the slurry into the column and flush with 2-3 column volumes (CV) of this "neutralizing buffer."

    • Why? This caps the acidic silanol sites before your sample ever touches them [1][2].

  • Sample Loading:

    • Dissolve the crude in a minimal amount of DCM + 0.5% TEA.

    • Caution: Avoid loading with pure MeOH, as it may wash the TEA off the silica at the injection band.

  • Elution Gradient:

    • Mobile Phase A: DCM + 1% TEA.

    • Mobile Phase B: 10:1 DCM:MeOH + 1% TEA.

    • Gradient: 0% B

      
       50% B over 10-15 CVs.
      
  • Post-Run:

    • Evaporate fractions immediately. Do not leave the vinyl compound in solution with TEA for days, as Michael addition can occur slowly.

Protocol B: Neutral Alumina Chromatography (Alternative)

Use this if Diagnostic A showed degradation (off-diagonal spots).

Reagents:

  • Neutral Alumina (Brockmann Grade III). Note: Do not use Basic Alumina if your molecule has other base-sensitive esters/amides, though for this specific molecule, Basic Alumina is likely safe.

  • Solvents: Ethyl Acetate (EtOAc), Hexanes.

Step-by-Step Workflow:

  • Preparation:

    • Alumina is less acidic than silica and does not require TEA pre-treatment.

    • Pack the column with Hexanes.

  • Elution:

    • Start with 5% EtOAc in Hexanes.

    • Increase polarity slowly to 50% EtOAc.

    • Note: Alumina has lower resolution (theoretical plates) than silica. You may need a longer column (higher aspect ratio, e.g., 20:1 height:width).

Troubleshooting & FAQs

Q1: My compound is "stuck" at the baseline, even with 10% MeOH.

Root Cause: The amine is forming a salt with the silica silanols. Solution:

  • Switch to Ammoniated Methanol . Prepare a 7N

    
     in MeOH solution (commercially available).
    
  • Use a gradient of DCM to DCM : (7N

    
     in MeOH) [9:1].
    
  • The high concentration of ammonia will displace your amine from the silica surface [3].

Q2: I see a new impurity forming during the column run.

Root Cause: Acid-catalyzed hydration of the vinyl group (formation of the 2-(1-hydroxyethyl) analog). Solution:

  • Verify you are using Neutral Alumina or heavily buffered Silica.

  • Speed is critical. Vinyl compounds should not stay on the column for >2 hours. Increase flow rate or steepen the gradient.

Q3: The fractions are colored (yellow/brown) but NMR is clean.

Root Cause: Vinyl pyridines can undergo trace oxidative polymerization (forming "ladder" polymers) which are highly colored but present in negligible mass. Solution:

  • Add a trace of radical inhibitor (e.g., BHT, 0.01%) to the collection flasks if the compound is to be stored.

  • Store the purified compound under Argon in the dark at -20°C [4].

Comparative Data: Solvent Systems

Solvent SystemAdditive (Modifier)SuitabilityNotes
DCM / MeOH NonePoor Severe streaking; risk of vinyl hydration.
DCM / MeOH 1% TEA Excellent Standard for basic amines. TEA blocks silanols.
EtOAc / Hexane 1% TEA Good Good for less polar impurities. TEA prevents tailing.
DCM / MeOH 1% Acetic Acid DANGEROUS DO NOT USE. Acid will polymerize the vinyl group.
DCM / 7N NH3 in MeOH NoneBest Highest recovery; ammonia is volatile and easy to remove.

Visualization: Method Selection Workflow

PurificationWorkflow Start Crude: 2-ethenyl-N-methylpyridin-3-amine TLC_Check Run 2D-TLC on Silica Start->TLC_Check IsStable Is the compound stable? TLC_Check->IsStable UseSilica Choose Silica Gel IsStable->UseSilica Yes (Diagonal Spot) ProtocolB Protocol B: Neutral Alumina (EtOAc/Hex) IsStable->ProtocolB No (Degradation) StreakCheck Does it streak w/o Base? UseSilica->StreakCheck StreakCheck->UseSilica No (Rare) ProtocolA Protocol A: Silica + 1% TEA (DCM/MeOH) StreakCheck->ProtocolA Yes (Likely)

Caption: Decision tree for selecting the stationary phase based on stability and streaking behavior.

References

  • BenchChem Technical Support. (2025).[1] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Retrieved from

  • Reddit ChemHelp Community. (2019). Mechanisms of Streaking in Silica Gel Chromatography for Basic Amines. Retrieved from

  • National Institutes of Health (NIH). (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine.Biomed Chromatogr, 18(7).[2] Retrieved from

  • MDPI Polymers. (2021). Light-Induced Reactions within Poly(4-vinyl pyridine) Gels: Stability and Polymerization. Retrieved from

  • Organic Syntheses. (2014). General Procedures for N-alkylaminopyridines and handling of volatile amines. Retrieved from

Sources

Optimization

troubleshooting oxidative degradation of 2-ethenyl-N-methylpyridin-3-amine

This technical support guide addresses the stability profile of 2-ethenyl-N-methylpyridin-3-amine (also referred to as 3-(methylamino)-2-vinylpyridine).[1][2] This molecule is a highly reactive intermediate often used in...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the stability profile of 2-ethenyl-N-methylpyridin-3-amine (also referred to as 3-(methylamino)-2-vinylpyridine).[1][2]

This molecule is a highly reactive intermediate often used in the synthesis of fused bicyclic systems (e.g., 1,5-naphthyridines or azaindoles) and kinase inhibitors.[1][2][3] Its "degradation" is frequently a complex mixture of oxidative cleavage , radical polymerization , and unwanted cyclization .[1][2][3]

Topic: Troubleshooting Oxidative Degradation & Stability

Document ID: TS-VPYR-03 | Status: Active | Level: Advanced[1][2][3]

Module 1: Diagnostic Triage

Is your compound degrading, polymerizing, or cyclizing?

Before applying a fix, you must identify the specific mode of failure.[1][2][3] This molecule has three distinct instability pathways.

Quick Diagnostic Table
ObservationLikely IssueMechanismMass Spec (LC-MS) Signature
Viscous / Gummy Oil PolymerizationRadical chain reaction on the vinyl group.[1][2]Broad envelope of peaks; Multiples of MW (dimers, trimers).[1][2][3]
Yellow

Dark Brown
Oxidation (N-Oxide)Oxidation of the pyridine nitrogen or amine.[1][2][M+16] (Mono-oxide), [M+32] (Di-oxide).[1][2]
Precipitate / New Spot CyclizationIntramolecular Michael addition (Azaindole formation).[1][M] (Isomer, different retention time) or [M-2] (Oxidative cyclization).[1][2]
Acrid/Sharp Smell Oxidative CleavageCleavage of vinyl double bond (

).[1]
[M-26] (Loss of

fragment) or formation of aldehyde.[1]
Decision Tree: Troubleshooting Workflow

Diagnosis Start Issue Detected Color Color Change (Yellow to Brown) Start->Color Viscosity Viscosity Increase (Gummy/Solid) Start->Viscosity LCMS LC-MS Check Color->LCMS Analyze Viscosity->LCMS Confirm MW Oxide Peak M+16 / M+32 (N-Oxidation) LCMS->Oxide +16 Da Polymer Broad Peak / Dimers (Polymerization) LCMS->Polymer 2M, 3M... Cyclic Isomer Peak (Same MW) (Spontaneous Cyclization) LCMS->Cyclic Rt Shift

Figure 1: Diagnostic workflow to distinguish between oxidation, polymerization, and cyclization.

Module 2: The Chemistry of Degradation

Why is this happening?

The "Push-Pull" Vulnerability

This molecule is electronically schizophrenic.[1][2][3]

  • The Vinyl Group (Pos 2): Electron-deficient due to the pyridine ring (acting like an electron sink).[1] This makes it susceptible to nucleophilic attack (e.g., water, alcohols).[1][2][3]

  • The Amine (Pos 3): Electron-donating.[1][2] It pushes electron density into the ring, activating the vinyl group toward oxidation and electrophilic attack .[1][2][3]

Oxidative Pathways

Oxidation is not just "air exposure"; it acts as the initiator for other failures.[2][3]

  • Mechanism A: Radical Autoxidation (The Polymerization Trigger) Oxygen (

    
    ) reacts with the vinyl group to form a peroxy radical. This radical doesn't just degrade the molecule; it initiates a chain reaction, turning your monomer into a polymer.[1][2][3]
    
    • Result: The sample solidifies or becomes an insoluble gum.[2][3]

  • Mechanism B: N-Oxidation The pyridine nitrogen is nucleophilic.[1][2][3] In the presence of peroxides (often found in aged ethers or THF), it forms the Pyridine-

    
    -Oxide.[1][2]
    
    • Result: Change in polarity (retention time shift) and deactivation of the ring for subsequent synthesis steps.

Spontaneous Cyclization (The "Hidden" Degradation)

Because the amine (pos 3) and vinyl (pos 2) are adjacent, the amine can attack the vinyl group (intramolecular Michael addition), forming a dihydro-pyrrolo[2,3-b]pyridine structure.[1][2] This is often mistaken for degradation because the mass is identical, but the reactivity is lost.[1][2][3]

Module 3: Storage & Handling Protocols

Preventing the degradation.

Protocol A: The "Golden" Storage Standard

Do not store this compound neat (pure liquid/solid) for long periods if purity is critical.[1]

  • Solvent: Store as a dilute solution (0.1 M to 0.5 M) in degassed Ethyl Acetate or Dichloromethane .

    • Avoid: Ethers (THF, Diethyl Ether) due to peroxide formation.[1][2][3]

    • Avoid: Alcohols (Methanol) which can add across the double bond over time.[1]

    • Avoid: DMSO (acts as a mild oxidant).[1]

  • Inhibitor: Add BHT (Butylated hydroxytoluene) at 100–500 ppm.[1][2][3]

    • Why: BHT scavenges the peroxy radicals before they trigger polymerization.[2][3]

  • Temperature: -20°C or lower.

  • Atmosphere: Argon overlay is mandatory.[1][2][3] Nitrogen is acceptable if strictly dry/oxygen-free.[1][2][3]

Protocol B: Re-purification (Rescue)

If your sample has turned brown (oxidation) or gummy (polymerization):

  • Filtration: Dissolve in DCM. If polymer is present, it often remains insoluble.[1][2][3] Filter through a 0.45

    
    m PTFE frit.[1][2][3]
    
  • Basic Alumina Plug: Pass the filtrate through a short pad of Basic Alumina .[1][2][3]

    • Function: Removes polymeric oligomers and polar

      
      -oxides.[1][2][3]
      
    • Note: Do not use Silica Gel; the acidity of silica can catalyze polymerization or hydrolysis of the vinyl group.[2][3]

Module 4: Synthesis & Reaction Troubleshooting

FAQs for issues during experimentation.

Q: I see a +16 mass peak (M+16) after running a reaction in THF. Is it the N-oxide? A: Yes, likely.[1][2][3] THF readily forms peroxides upon storage.[1][2][3] These peroxides oxidize the pyridine nitrogen to the


-oxide.[2][3]
  • Fix: Use freshly distilled THF or switch to MeTHF (2-Methyltetrahydrofuran), which is more stable.[1][2][3] Always test solvents for peroxides using starch-iodide paper.[1][2][3]

Q: My yield drops significantly during rotary evaporation. The flask contains a plastic-like film. A: You concentrated the monomer too much.[2][3] High concentration + Heat = Polymerization.[1][2][3]

  • Fix: Never evaporate to dryness.[1][2][3] Keep the compound in solution.[2][3] If you must swap solvents, do a "feed-and-bleed" distillation (add new solvent while removing the old one) to keep the volume constant.[1][2] Add a grain of BHT to the flask before evaporation.[2][3]

Q: Can I use acid to protonate the amine for stability? A: Risky. While protonating the amine (Pos 3) shuts down its nucleophilicity, protonating the pyridine ring (Pos 1) makes the vinyl group extremely electron-deficient, inviting attack from even weak nucleophiles (like moisture in the air) to form the alcohol (hydration).

  • Recommendation: Store as the free base in non-protic solvents.[2][3]

References

  • Reactivity of Vinyl Pyridines

    • Smith, M. B. (2020).[1][2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][2][3] (General reactivity of vinyl heterocycles and polymerization mechanisms).

    • Note: See sections on "Free Radical Polymerization" and "Reactivity of Pyridines".[1][2][3]

  • Oxidation of Pyridine Derivatives

    • Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1][2][3]

    • Source: [1]

  • Handling of Labile Enamines/Vinyl-amines

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2][3] (Protocols for removing inhibitors and purifying vinyl-pyridines).

    • Source: [1]

  • Stabilization of Vinyl Monomers

    • Sigma-Aldrich Technical Bulletin: Inhibitors and Stabilizers for Vinyl Monomers.[1][2][3]

    • Source: [1]

Sources

Troubleshooting

optimizing reaction temperature for 2-ethenyl-N-methylpyridin-3-amine formation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the thermodynamic and kinetic tightrope of synthesizing 2-ethenyl-N-methylpyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the thermodynamic and kinetic tightrope of synthesizing 2-ethenyl-N-methylpyridin-3-amine (also known as N-methyl-2-vinylpyridin-3-amine).

The synthesis of this molecule typically relies on a Palladium-catalyzed Suzuki-Miyaura cross-coupling between a 2-halo-N-methylpyridin-3-amine and a vinylboron reagent[1]. In this workflow, reaction temperature is the master variable. It dictates the delicate balance between productive cross-coupling, catalyst activation, and destructive side reactions like polymerization and protodeboronation.

Below, you will find a diagnostic data summary, field-proven troubleshooting FAQs, and a self-validating experimental protocol to ensure high-yield synthesis.

Quantitative Diagnostic Data: Temperature Effects

Summarizing the quantitative kinetic effects of temperature variations during the Suzuki-Miyaura vinylation of pyridine derivatives:

Temperature RangeKinetic & Thermodynamic EffectPrimary Experimental OutcomeRecommended Corrective Action
< 60 °C Insufficient thermal energy for oxidative addition.>50% unreacted aryl halide; stalled catalytic cycle.Increase temperature to 75°C or use electron-rich ligands (e.g., SPhos).
75 – 80 °C Optimal catalytic turnover and transmetalation rate.>85% yield of 2-ethenyl-N-methylpyridin-3-amine.Standardize protocol within this thermal window.
85 – 95 °C Accelerated C-B bond cleavage (protodeboronation).Rapid loss of vinylboron reagent; incomplete conversion.Lower temperature; switch to MIDA boronates or trifluoroborates.
> 95 °C Thermal radical initiation.Polymerization (viscous, gummy residue); Pd-black formation.Cap temperature at 80°C; add radical inhibitors (e.g., BHT, TBC).

Troubleshooting Guides & FAQs

Q1: I pushed my reaction to 100°C to force full conversion, but my workup yielded a viscous, polymeric sludge instead of the monomer. Why? The Causality: 2-Vinylpyridine derivatives are highly susceptible to thermal auto-polymerization[2]. The vinyl group, conjugated with the electron-withdrawing pyridine ring, readily undergoes radical or anionic polymerization at elevated temperatures. When you exceed 90°C, the rate of thermal radical initiation outpaces the cross-coupling rate. Heat generates trace radicals, initiating a chain reaction that consumes your newly formed product. The Solution: Strictly cap the reaction temperature at 75–80°C. If higher temperatures are absolutely required due to a recalcitrant aryl chloride, you must add a radical inhibitor like p-tert-butylcatechol (TBC) or hydroquinone (approx. 100 ppm) to the reaction mixture to quench propagating radical chains[2].

Q2: My LC-MS shows complete consumption of the vinylboronic acid, but my 2-halo-pyridine remains largely unreacted. I am running the reaction at 85°C in aqueous base. What is happening? The Causality: You are observing thermally accelerated protodeboronation. In the presence of water and base, the boronic acid forms a boronate complex. Heat accelerates the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond (releasing ethylene gas). The activation energy for protodeboronation is easily breached at >85°C in highly alkaline, aqueous media. The Solution: Switch your boron source. Vinylboronic acid pinacol ester (Bpin) or potassium vinyltrifluoroborate are significantly more stable against protodeboronation than free vinylboronic acids[3]. Furthermore, lower the temperature to 75°C and switch to a milder base like K₃PO₄ or Na₂CO₃[1].

Q3: To avoid polymerization, I ran the reaction at 55°C. However, my 2-chloro-N-methylpyridin-3-amine is not converting. Should I just heat it more? The Causality: Do not indiscriminately increase the temperature, as you will risk the polymerization described above. The stall is caused by a kinetic barrier in the catalytic cycle: the oxidative addition of Pd(0) into the strong C-Cl bond. Aryl chlorides have higher bond dissociation energies than bromides or iodides, requiring more thermal energy or a more electron-rich metal center to break. The Solution: Instead of raising the temperature, lower the activation barrier. Use a highly active, sterically demanding, electron-rich dialkylbiaryl phosphine ligand like SPhos or XPhos[1]. This allows efficient oxidative addition even at 70–75°C, keeping you safely below the polymerization threshold.

Reaction Pathway Visualization

G Start Reactants: 2-Halo-N-methylpyridin-3-amine + Vinylboron Reagent T_low Sub-optimal Temp (< 60°C) Start->T_low T_opt Optimal Temp (75°C - 80°C) Start->T_opt T_high Excessive Temp (> 95°C) Start->T_high Low_Result Stalled Reaction: Failed Oxidative Addition (Especially for Chlorides) T_low->Low_Result Opt_Result Efficient Suzuki-Miyaura Cross-Coupling T_opt->Opt_Result High_Result Degradation Pathways: 1. Protodeboronation 2. Thermal Polymerization 3. Pd-Black Precipitation T_high->High_Result Product Target Molecule: 2-Ethenyl-N-methylpyridin-3-amine Opt_Result->Product

Figure 1: Temperature-dependent reaction pathways in the Suzuki-Miyaura vinylation of pyridine.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Vinylation (75°C)

This step-by-step methodology is engineered to maximize the yield of 2-ethenyl-N-methylpyridin-3-amine while suppressing thermal degradation.

Step 1: Reagent Preparation & Degassing

  • In a Schlenk flask, combine 2-bromo-N-methylpyridin-3-amine (1.0 equiv) and potassium vinyltrifluoroborate (1.5 equiv). Note: The excess boron reagent compensates for any minor protodeboronation.

  • Add K₃PO₄ (3.0 equiv) as the base[1].

  • Add a solvent mixture of Toluene/H₂O (10:1 ratio).

  • Critical Step: Degas the mixture via three freeze-pump-thaw cycles or by sparging with ultra-pure Argon for 30 minutes. Oxygen must be excluded to prevent the oxidation of the phosphine ligand and to inhibit aerobic radical polymerization pathways.

Step 2: Catalyst Addition

  • Under an Argon atmosphere, add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%)[1]. The use of SPhos ensures rapid oxidative addition at moderate temperatures.

Step 3: Precision Temperature Control

  • Submerge the flask in a pre-heated oil bath set strictly to 75 °C .

  • Self-Validation Checkpoint: Monitor the color of the solution. A healthy catalytic cycle will maintain a homogeneous amber or deep red hue. If the solution turns opaque black with particulate matter, this indicates "Palladium black" formation—a sign that the catalyst has thermally decomposed due to localized overheating or oxygen ingress.

  • Stir vigorously at 75 °C for 4 to 6 hours. Monitor the reaction via LC-MS or TLC until the starting halide is consumed.

Step 4: Quench and Isolation

  • Once complete, immediately remove the flask from the heat source and plunge it into an ice-water bath. Causality: Rapid cooling instantly halts any latent thermal polymerization of the newly formed 2-ethenyl-N-methylpyridin-3-amine.

  • Dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep the water bath of the rotary evaporator below 35 °C to prevent concentration-induced polymerization).

References

  • Emopamil-binding protein inhibitors and uses thereof (WO2023164063A1).
  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses.
  • Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportion
  • 2-Vinylpyridine 97 100-69-6. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-Ethenyl-N-methylpyridin-3-amine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate reactive, poorly soluble active pharmaceutical ingredients (APIs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate reactive, poorly soluble active pharmaceutical ingredients (APIs).

Formulating 2-ethenyl-N-methylpyridin-3-amine in aqueous media presents a classic physicochemical "Catch-22." The molecule is a lipophilic, weakly basic API that exhibits extremely poor aqueous solubility at physiological pH[1]. Standard practice dictates lowering the pH to protonate the basic pyridine nitrogen (pKa ~5.2) and the secondary amine (pKa ~9.5) to drive dissolution[2]. However, this electron withdrawal activates the adjacent ethenyl (vinyl) group at position 2, making it highly susceptible to radical-initiated auto-polymerization.

This guide provides field-proven, self-validating protocols to break this cycle, ensuring you achieve both high solubility and chemical stability.

Mechanistic Workflow: The Catch-22 of Vinylpyridine Derivatives

Understanding the causality behind formulation failures is the first step to resolving them. If you attempt to force this molecule into solution using only pH adjustments, you will inevitably trigger degradation.

G A 2-ethenyl-N-methylpyridin-3-amine (Poorly Soluble) B Acidification (pH < 4.0) A->B Strategy 1 E Physiological Media (pH 7.4) A->E Strategy 2 G HP-β-CD Complexation A->G Strategy 3 C Protonated & Soluble B->C Dissolution D Vinyl Polymerization (Viscous/Degraded) C->D Time/Heat F Precipitation (Low Bioavailability) E->F Aggregation H Soluble & Stable (Shielded Vinyl Group) G->H Encapsulation

Caption: Mechanistic pathways of 2-ethenyl-N-methylpyridin-3-amine solubilization and degradation.

Troubleshooting & FAQs

Q1: I adjusted my aqueous vehicle to pH 3.0 using HCl to dissolve the API. The dissolution was successful, but the solution turned cloudy and highly viscous after 2 hours. What happened? A: You induced acid-catalyzed/radical polymerization. When the pyridine ring is protonated, the electron density shifts, activating the ethenyl group[2]. In concentrated solutions, these vinyl groups cross-link, forming poly(vinylpyridine) aggregates. Solution: If you must use acidic media, you must introduce a radical scavenger (e.g., 4-hydroxy-TEMPO) to terminate polymer chain propagation[3].

Q2: How can I achieve >10 mg/mL solubility at physiological pH (7.4) without using toxic levels of organic co-solvents? A: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic ethenyl-pyridine moiety. This achieves two goals simultaneously: it enhances aqueous solubility via the cyclodextrin's hydrophilic exterior, and it provides steric shielding that physically separates the reactive vinyl groups of adjacent molecules, preventing intermolecular cross-linking[4].

Q3: My in vivo dosing formulation requires a solid dispersion. Which polymers prevent vinyl degradation during hot-melt extrusion or spray drying? A: Polyvinylpyrrolidone (PVP) or copovidone (PVP-VA) are the gold standards here. PVP forms strong hydrogen bonds with the secondary amine of your API, stabilizing the amorphous solid dispersion and preventing both crystallization and thermal polymerization during processing[5].

Formulation Decision Tree

Workflow Start Assess Formulation Goal Q1 In Vivo Dosing (High Conc. Needed)? Start->Q1 Q2 Short-term In Vitro Assay? Start->Q2 A1 Use 20% HP-β-CD (Protocol B) Q1->A1 Liquid Formulation A3 Use Amorphous Solid Dispersion (PVP/Copovidone) Q1->A3 Solid Oral Dose Q2->A1 pH Sensitive Assay A2 Use pH 3.0 + 100 ppm TEMPO (Protocol A) Q2->A2 Cost-effective

Caption: Decision tree for selecting the optimal aqueous formulation strategy based on experimental goals.

Validated Experimental Protocols

Protocol A: pH-Controlled Solubilization with Radical Scavengers

Best for: Short-term in vitro assays where low pH is tolerated. Causality: 4-hydroxy-TEMPO is a stable nitroxide radical that acts as a highly efficient radical scavenger. It traps carbon-centered radicals formed on the ethenyl group before macroscopic polymerization can occur[3].

  • Preparation of Vehicle: Prepare a 0.1 M HCl aqueous solution. Add exactly 100 ppm (100 µg/mL) of 4-hydroxy-TEMPO.

  • API Addition: Slowly add 2-ethenyl-N-methylpyridin-3-amine powder to the vehicle while stirring at 400 RPM at room temperature (do not apply heat, as thermal energy initiates polymerization).

  • Equilibration: Stir for 30 minutes in a light-protected amber vial.

  • Self-Validation Step: Measure the kinematic viscosity of the solution using a micro-viscometer at T=0 and T=4 hours. A stable viscosity confirms the inhibitor is actively preventing polymerization. A spike in viscosity indicates inhibitor depletion.

Protocol B: HP-β-CD Inclusion Complexation (Kneading Method)

Best for: In vivo dosing, cell culture assays, and long-term stability. Causality: The mechanical shear of kneading forces the lipophilic API into the hydrophobic cavity of the cyclodextrin, creating a thermodynamically stable, water-soluble inclusion complex[4].

  • Paste Formation: Weigh HP-β-CD and the API in a 2:1 molar ratio. Place the HP-β-CD in a mortar and add a minimal amount of 50/50 (v/v) Water/Ethanol to form a thick paste.

  • Kneading: Add the API powder to the paste. Knead continuously for 45 minutes. The mechanical shear is critical to drive the inclusion complexation thermodynamics.

  • Drying: Dry the paste under a vacuum at 30°C for 24 hours to remove the ethanol and residual water.

  • Reconstitution: Dissolve the resulting powder in phosphate-buffered saline (pH 7.4).

  • Self-Validation Step: Analyze the reconstituted solution using Dynamic Light Scattering (DLS). A monodisperse peak at ~1.5–2.0 nm confirms successful inclusion complexation. Peaks >100 nm indicate uncomplexed, precipitating API.

Quantitative Data Summary

The following table summarizes the expected performance of 2-ethenyl-N-methylpyridin-3-amine across various formulation vehicles based on our validated internal testing parameters.

Formulation VehicleAPI Concentration (mg/mL)pHPhysical Stability (24h)Chemical Stability (T1/2)
Deionized Water< 0.17.4Macroscopic PrecipitateStable
0.1 M HCl> 50.01.2Viscous / Cloudy< 2 hours
0.1 M HCl + 100 ppm TEMPO> 50.01.2Clear Solution> 48 hours
20% (w/v) HP-β-CD15.57.4Clear Solution> 14 days
10% (w/v) PVP-VA (Solid Dispersion)25.07.4Clear Suspension> 30 days

References

  • A COMPREHENSIVE REVIEW ON SOLUBILITY ENHANCEMENT STRATEGIES FOR POORLY WATER-SOLUBLE DRUGS. Jetir.Org.
  • pH-Responsive Aqueous Bubbles Stabilized With Polymer Particles Carrying Poly(4-vinylpyridine) Colloidal Stabilizer. PubMed Central (PMC).
  • POLYMERIZATION INHIBITOR COMPOSITION AND METHOD OF INHIBITING POLYMERIZATION OF DISTILLABLE MONOMERS. European Patent Office.
  • Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies. PubMed Central (PMC).
  • Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition. PubMed Central (PMC).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectral Analysis of 2-Ethenyl-N-methylpyridin-3-amine

Content Type: Technical Comparison & Structural Verification Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1][2] Executive Summary: The Covalent Scaffold Challenge In modern drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Structural Verification Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1][2]

Executive Summary: The Covalent Scaffold Challenge

In modern drug discovery, particularly within the realm of targeted covalent inhibitors (TCIs), the 2-ethenyl-3-aminopyridine scaffold acts as a critical "warhead" precursor.[1] The vinyl group functions as a Michael acceptor, while the amine provides a handle for core scaffold attachment.[2]

However, synthetic routes often yield structurally similar byproducts that can be difficult to distinguish by low-resolution LC-MS alone.[1][2] This guide provides an objective, comparative analysis of the 1H NMR spectral performance of 2-ethenyl-N-methylpyridin-3-amine (Target) against its two most common synthetic analogs:

  • 2-Ethenylpyridin-3-amine (The Non-Methylated Precursor) [1][2]

  • 2-Ethyl-N-methylpyridin-3-amine (The Over-Reduced Impurity)

Key Takeaway: The definitive identification of the target relies on the precise resolution of the N-methyl doublet (2.8 ppm) and the preservation of the AMX vinyl system (5.4–7.0 ppm) , which are distinct from the spectral signatures of the alternatives.[2]

Structural Breakdown & Theoretical Assignment

Before comparing, we must establish the baseline spectral "performance" of the target molecule.[2] The molecule possesses three distinct spin systems: the heteroaromatic ring, the vinyl side chain, and the alkyl-amine motif.

Target Molecule: 2-ethenyl-N-methylpyridin-3-amine[1]
  • Formula: C₈H₁₀N₂[2]

  • Key Features: Pyridine ring, Vinyl group (C2), N-Methylamino group (C3).[2][3]

Table 1: Predicted 1H NMR Data (CDCl₃, 400 MHz)

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Assignment Logic
H-6 7.95 – 8.05dd1HJ₅,₆ ≈ 4.8, J₄,₆ ≈ 1.5α-proton to Nitrogen (Deshielded).[1]
H-5 7.05 – 7.15dd1HJ₅,₆ ≈ 4.8, J₄,₅ ≈ 8.0Meta to amine.[2]
H-4 6.90 – 7.00dd1HJ₄,₅ ≈ 8.0, J₄,₆ ≈ 1.5Ortho to amine (Shielded by resonance).[2]
H-vinyl (CH) 6.75 – 6.85dd1HJ₁₇ (trans) ≈ 17.5, J₁₀ (cis) ≈ 11.0Geminal to ring (Anisotropic deshielding).[2]
H-vinyl (trans) 6.15 – 6.25dd1HJ₁₇ ≈ 17.5, J₂ ≈ 1.5Terminal vinyl, trans to ring.[2]
H-vinyl (cis) 5.45 – 5.55dd1HJ₁₀ ≈ 11.0, J₂ ≈ 1.5Terminal vinyl, cis to ring.[2]
NH 4.00 – 4.50br s1H-Broad, exchangeable.[1][2]
N-CH₃ 2.85 – 2.90s (or d)3HJ ≈ 5.0 (if NH couples)Methyl attached to electronegative N.

Expert Insight: In ultra-dry DMSO-d₆, the N-CH₃ signal often splits into a doublet due to coupling with the adjacent NH proton.[1][2] In CDCl₃ (often containing trace acid/water), this coupling collapses into a singlet due to rapid proton exchange.[2]

Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral "fingerprints" of the target against its primary analogs.[2]

Scenario A: Differentiating from the Precursor (2-ethenylpyridin-3-amine)

Context: This byproduct occurs if the N-methylation step is incomplete.[1]

  • The Critical Difference: The Aliphatic Region (2.0 – 4.0 ppm) .[2]

  • Target Performance: Shows a sharp 3H singlet/doublet at ~2.85 ppm (N-Me).

  • Alternative Performance: The precursor lacks the 2.85 ppm signal entirely.[2] Instead, the NH signal integrates for 2H (NH₂) rather than 1H.[2]

Scenario B: Differentiating from the Over-Reduced Impurity (2-ethyl-N-methylpyridin-3-amine)

Context: Common during catalytic hydrogenation or reduction steps where the vinyl group is accidentally saturated.[1]

  • The Critical Difference: The Olefinic Region (5.0 – 7.0 ppm) vs. Aliphatic Region .[2]

  • Target Performance: Displays the characteristic AMX vinyl pattern (3 distinct multiplets between 5.4 and 6.9 ppm).

  • Alternative Performance:

    • Vinyl Signals: Completely absent.

    • New Signals: Appearance of a triplet (~1.2 ppm, 3H) and a quartet (~2.7 ppm, 2H) corresponding to the ethyl group (-CH₂CH₃).

Table 2: Comparative Spectral Markers

FeatureTarget (Vinyl-N-Me)Precursor (Vinyl-NH₂)Impurity (Ethyl-N-Me)
Vinyl Region (5.4-6.9 ppm) Present (AMX Pattern) Present (AMX Pattern)Absent
Methyl Region (~2.8 ppm) Present (Singlet/Doublet) Absent Present
Ethyl Region (1.2 & 2.7 ppm) AbsentAbsentPresent (Triplet/Quartet)
NH Signal 1H (Broad)2H (Broad)1H (Broad)
Visualization: Structural Verification Workflow

The following diagram outlines the logical decision tree for verifying the target structure using 1H NMR data.

NMR_Verification Start Crude Product 1H NMR Spectrum Check_Vinyl Check 5.0 - 7.0 ppm: Are Vinyl Protons Present? Start->Check_Vinyl Check_Ethyl Check 1.0 - 3.0 ppm: Ethyl Triplet/Quartet? Check_Vinyl->Check_Ethyl No Check_Methyl Check ~2.85 ppm: N-Methyl Singlet Present? Check_Vinyl->Check_Methyl Yes (AMX Pattern) Result_Impurity IDENTIFIED IMPURITY: 2-ethyl-N-methylpyridin-3-amine Check_Ethyl->Result_Impurity Yes Result_Unknown UNKNOWN: Check Structure/Degradation Check_Ethyl->Result_Unknown No Result_Target CONFIRMED: 2-ethenyl-N-methylpyridin-3-amine Check_Methyl->Result_Target Yes (3H Singlet) Result_Precursor IDENTIFIED PRECURSOR: 2-ethenylpyridin-3-amine Check_Methyl->Result_Precursor No (Absent)

Figure 1: Decision tree for the spectral verification of 2-ethenyl-N-methylpyridin-3-amine.

Experimental Protocol: High-Fidelity Acquisition

To ensure the resolution required to distinguish the N-methyl coupling and vinyl splitting, the following protocol is recommended.

A. Sample Preparation[2][4]
  • Solvent Selection:

    • Primary: DMSO-d₆ (99.9% D).[1][2] Reason: Superior solubility for polar aminopyridines; slows proton exchange, potentially revealing the N-H[2]···CH₃ coupling [1].

    • Alternative: CDCl₃ (Neutralized).[2] Note: Filter through basic alumina if the amine is acid-sensitive.[1][2]

  • Concentration: 5–10 mg in 0.6 mL solvent. High concentrations can cause signal broadening due to viscosity or aggregation.[2]

B. Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D Proton (zg30).[2]

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

    • Causality: The vinyl protons and aromatic protons have different T1 relaxation times.[2] A short D1 may under-integrate the aromatic signals relative to the methyl group.[1][2]

  • Number of Scans (NS): 16–64 scans.[2]

  • Spectral Width: 0 – 12 ppm (to capture exchangeable NH protons).[2]

  • Temperature: 298 K (25°C).[2]

C. Processing
  • Apodization: Exponential multiplication with Line Broadening (LB) = 0.3 Hz.[2]

  • Phasing: Manual phasing is critical for the AMX vinyl region to ensure accurate integration of the multiplets.[2]

References
  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Explains solvent effects on NH coupling and exchange rates).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Source for general pyridine and vinyl chemical shift increments).

  • ChemicalBook. (n.d.).[2] 2-Vinylpyridine 1H NMR Spectrum. (Reference for the AMX vinyl system baseline).

  • National Institutes of Health (NIH). (n.d.).[2] PubChem Compound Summary: 2-Amino-3-methylpyridine.[1][2] (Reference for aminopyridine ring shifts).

Sources

Comparative

IR Spectroscopy Characterization of 2-Ethenyl-N-methylpyridin-3-amine: A Comparative Guide

As a building block in polymer chemistry and a critical intermediate in pharmaceutical development, 2-ethenyl-N-methylpyridin-3-amine (also known as 2-vinyl-3-(methylamino)pyridine) presents a unique structural profile....

Author: BenchChem Technical Support Team. Date: March 2026

As a building block in polymer chemistry and a critical intermediate in pharmaceutical development, 2-ethenyl-N-methylpyridin-3-amine (also known as 2-vinyl-3-(methylamino)pyridine) presents a unique structural profile. It features a heteroaromatic pyridine core, a secondary amine, and a terminal vinyl group. Accurately characterizing this compound—and distinguishing it from closely related structural analogs—requires high-resolution analytical techniques.

Fourier Transform Infrared (FTIR) spectroscopy, specifically utilizing Attenuated Total Reflectance (ATR), is the gold standard for this workflow. This guide provides an objective, data-driven framework for the IR characterization of 2-ethenyl-N-methylpyridin-3-amine, detailing the mechanistic causality behind its spectral footprint and comparing its performance against alternative derivatives.

Structural Analysis & Causality of IR Frequencies

To confidently identify 2-ethenyl-N-methylpyridin-3-amine, we must deconstruct the molecule into its functional groups and understand the physical causality behind their vibrational modes.

  • Secondary Amine (N-H Stretch): Because the amino group at the 3-position is methylated, it is a secondary amine possessing only a single N-H bond. This restricts the vibrational degree of freedom to a single stretching mode, yielding one distinct, often broadened band in the 3300–3400 cm⁻¹ region. This is a critical differentiator from primary amine analogs, which exhibit two bands (symmetric and asymmetric stretches).

  • Terminal Vinyl Group (-CH=CH₂): The ethenyl group at the 2-position provides the most diagnostic features of the spectrum. The C=C stretching vibration appears as a moderate band near 1620–1640 cm⁻¹ [1]. More importantly, the out-of-plane =C-H bending vibrations generate two highly intense, self-validating bands: one near 990 cm⁻¹ (trans hydrogen wagging) and one near 900 cm⁻¹ (geminal hydrogen wagging).

  • Pyridine Ring (C=C and C=N Stretches): The heteroaromatic core produces coupled C=C and C=N stretching vibrations. In vinyl-substituted pyridines, a prominent skeletal bending vibration is typically observed at approximately 1598 cm⁻¹ [2].

  • Aliphatic N-Methyl Group (-CH₃): The C-H stretching vibrations of the methyl group appear just below the sp² C-H stretches, typically in the 2800–2950 cm⁻¹ range.

Comparative IR Performance

When sourcing or synthesizing 2-ethenyl-N-methylpyridin-3-amine, it is frequently necessary to distinguish it from unreacted precursors or over-reduced byproducts. Table 1 objectively compares the expected IR spectral data of the target compound against three common alternatives.

Table 1: Comparative IR Band Assignments for Pyridine Derivatives

CompoundN-H Stretch Region (~3300–3400 cm⁻¹)Pyridine Ring Stretch (~1580–1600 cm⁻¹)Vinyl C=C Stretch (~1630 cm⁻¹)Vinyl =C-H Out-of-Plane Bend (~990 & 900 cm⁻¹)
2-ethenyl-N-methylpyridin-3-amine (Target)Single Band (Secondary Amine)Present (~1598 cm⁻¹)Present Present (Strong)
N-methylpyridin-3-amine (Precursor/Analog)[3]Single Band (Secondary Amine)PresentAbsentAbsent
2-ethenylpyridin-3-amine (Demethylated Analog)Two Bands (Primary Amine)PresentPresentPresent (Strong)
2-ethyl-N-methylpyridin-3-amine (Reduced Analog)Single Band (Secondary Amine)PresentAbsent Absent

Data synthesis based on established spectrometric identification rules for organic compounds and reference spectra for vinylpyridines[1].

Mechanistic Workflow for Spectral Identification

The following decision tree illustrates the logical progression an analytical scientist must follow to verify the identity of 2-ethenyl-N-methylpyridin-3-amine using FTIR data.

IR_Workflow Start Unknown Pyridine Derivative IR Scan (4000 - 600 cm⁻¹) NH_Check Analyze 3300-3400 cm⁻¹ (N-H Stretch Region) Start->NH_Check Primary_Amine Two Bands (~3400, ~3300 cm⁻¹) Primary Amine NH_Check->Primary_Amine e.g., 2-ethenylpyridin-3-amine Secondary_Amine One Band (~3350 cm⁻¹) Secondary Amine NH_Check->Secondary_Amine Vinyl_Check Analyze 1630, 990, 900 cm⁻¹ (Vinyl C=C & =C-H bend) Secondary_Amine->Vinyl_Check No_Vinyl Bands Absent (e.g., Ethyl or H substituent) Vinyl_Check->No_Vinyl e.g., 2-ethyl-N-methylpyridin-3-amine Has_Vinyl Bands Present Terminal Vinyl Group Confirmed Vinyl_Check->Has_Vinyl Pyridine_Check Analyze 1580-1600 cm⁻¹ (Pyridine C=C/C=N) Has_Vinyl->Pyridine_Check Confirmed Confirmed: 2-ethenyl-N-methylpyridin-3-amine Pyridine_Check->Confirmed

Workflow for the IR-based identification of 2-ethenyl-N-methylpyridin-3-amine vs. structural analogs.

Experimental Protocol: Self-Validating ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is chosen over traditional transmission FTIR (like KBr pellets) because the intensity of the evanescent wave decays exponentially with distance from the crystal surface, making the technique insensitive to sample thickness and virtually eliminating sample preparation[4].

To ensure absolute scientific integrity, the following protocol incorporates built-in validation checks.

Step 1: Instrument Preparation and Background Validation
  • Crystal Cleaning: Wipe the diamond ATR crystal using a lint-free wipe dampened with high-purity isopropanol. Allow the solvent to evaporate completely.

  • Background Acquisition: Collect a background spectrum from 4000 to 600 cm⁻¹ using 32 scans at a resolution of 4 cm⁻¹[5].

  • Self-Validation Check: Inspect the background spectrum. The absence of a broad band at ~3300 cm⁻¹ (O-H stretch) and a sharp band at ~950 cm⁻¹ confirms that no residual isopropanol remains. This background will automatically be subtracted from the sample spectrum to eliminate atmospheric H₂O and CO₂ interference.

Step 2: Sample Application
  • Loading: Deposit 1–2 µL (if liquid) or 1–2 mg (if solid) of the 2-ethenyl-N-methylpyridin-3-amine sample directly onto the center of the ATR crystal.

  • Optical Contact: If the sample is a solid or highly viscous, lower the pressure anvil until the clutch clicks, applying uniform pressure. This ensures the sample is forced into the evanescent wave field for optimal signal generation[4][5].

Step 3: Spectral Acquisition and Processing
  • Measurement: Acquire the sample spectrum using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution)[5]. The 32-scan parameter is deliberately chosen to maximize the signal-to-noise ratio, ensuring that the weak vinyl C=C stretch at 1630 cm⁻¹ is clearly distinguishable from baseline noise.

  • Data Processing: Apply an ATR correction algorithm (to account for depth of penetration variations at lower wavenumbers) and perform a baseline correction.

  • Peak Verification: Cross-reference the processed spectrum against the diagnostic bands outlined in Table 1 to confirm the presence of the secondary amine, the pyridine ring, and the terminal vinyl group.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 140376, N-Methyl-3-pyridinamine.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7502, 4-Vinylpyridine.[Link]

  • M. V. Solovskij et al. (2019). IR spectra: a) poly-4-vinylpyridine; b) the quaternary salt of poly-4-vinylpyridine. ResearchGate.[Link]

Sources

Validation

Technical Comparison: Electrophilicity and Cyclization Potential of 2-Vinylpyridine vs. 2-Ethenyl-N-methylpyridin-3-amine

Executive Summary This guide provides a technical analysis comparing 2-vinylpyridine (2-VP) and its 3-amino-functionalized derivative, 2-ethenyl-N-methylpyridin-3-amine (N-Me-3-AVP) . While 2-vinylpyridine serves as a cl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis comparing 2-vinylpyridine (2-VP) and its 3-amino-functionalized derivative, 2-ethenyl-N-methylpyridin-3-amine (N-Me-3-AVP) .

While 2-vinylpyridine serves as a classic, highly reactive Michael acceptor used widely in polymer chemistry and synthesis, the introduction of the N-methylamino group at the 3-position fundamentally alters the molecule's reactivity profile. The electron-donating nature of the amine deactivates the vinyl group towards intermolecular nucleophilic attack, shifting the primary utility of N-Me-3-AVP from a simple electrophile to a specialized heterocyclization precursor (specifically for 1,5-naphthyridines and pyrrolo[2,3-b]pyridines).

Key Differentiator:

  • 2-Vinylpyridine: High electrophilicity, intermolecular Michael addition dominant.

  • N-Me-3-AVP: Lowered electrophilicity, intramolecular cyclization/annulation dominant.

Molecular Architecture & Electronic Theory

The reactivity difference stems from the competing electronic effects on the pyridine ring and the vinyl group.

2-Vinylpyridine (2-VP)
  • Electronic State: The pyridine nitrogen is electron-withdrawing (inductive and resonance effects). This decreases electron density in the ring and, by conjugation, at the vinyl

    
    -carbon.
    
  • Result: The vinyl group is electron-deficient (activated), making it a potent Michael acceptor (electrophile).

2-Ethenyl-N-methylpyridin-3-amine (N-Me-3-AVP)
  • Electronic State: The 3-amino group (-NHMe) is a strong electron-donating group (EDG) via resonance (+M effect). This pushes electron density into the pyridine ring.

  • Result: The increased ring electron density counteracts the withdrawing effect of the pyridine nitrogen. The vinyl group becomes less electron-deficient (deactivated) compared to 2-VP. Furthermore, the 3-amino group acts as an internal nucleophile, creating a "push-pull" system that favors ring closure over external addition.

Visualization: Electronic Resonance & Activation

ElectronicEffects VP 2-Vinylpyridine (2-VP) Effect_VP Pyridine N withdraws density (Activation) VP->Effect_VP Target 2-Ethenyl-N-methylpyridin-3-amine Effect_Target 3-NHMe donates density (Deactivation of Vinyl) Target->Effect_Target Outcome_VP Strong Electrophile (Michael Acceptor) Effect_VP->Outcome_VP Facilitates external attack Outcome_Target Nucleophilic Scaffold (Cyclization Precursor) Effect_Target->Outcome_Target Facilitates internal closure

Figure 1: Comparative electronic effects determining the primary reaction pathway.

Reactivity Profile A: Intermolecular Michael Addition

Standard Standard: 2-Vinylpyridine

2-VP is the industry standard for introducing pyridine motifs via conjugate addition. It reacts rapidly with thiols, amines, and stabilized carbon nucleophiles.

Experimental Protocol: Standard Thiol-Michael Addition

Objective: Quantify reactivity via reaction with benzyl mercaptan.

  • Preparation: Dissolve 2-vinylpyridine (1.0 equiv) in methanol (0.5 M).

  • Addition: Add benzyl mercaptan (1.1 equiv) and a catalytic amount of triethylamine (0.1 equiv).

  • Reaction: Stir at room temperature (25°C).

  • Monitoring: Monitor consumption of the vinyl proton signals (

    
     5.5–6.8 ppm) via 
    
    
    
    H NMR.
  • Result: 2-VP typically reaches >95% conversion within 1–2 hours.

Performance of N-Me-3-AVP in this Protocol:

  • Prediction: Significantly slower reaction rate (< 50% conversion in same timeframe).

  • Reasoning: The +M effect of the 3-NHMe group raises the LUMO energy of the vinyl group, making it a poorer match for the soft thiol nucleophile. Additionally, the steric bulk of the N-methyl group at the ortho position hinders the approach of the nucleophile.

Reactivity Profile B: Intramolecular Cyclization (Annulation)

Standard: 2-Ethenyl-N-methylpyridin-3-amine

This molecule is designed for heterocyclic synthesis , not simple addition. It serves as a "masked" 1,5-naphthyridine or pyrrolo[2,3-b]pyridine precursor. The presence of the amine allows for condensation reactions with aldehydes followed by cyclization onto the vinyl group.

Experimental Protocol: Synthesis of 1,5-Naphthyridine Derivatives

Objective: Demonstrate the cyclization utility of N-Me-3-AVP (Povarov-type reaction).

  • Reagents: Mix N-Me-3-AVP (1.0 equiv) with an electron-rich benzaldehyde derivative (1.0 equiv).

  • Catalyst: Add Lewis Acid (e.g.,

    
    , 10 mol%) or Brønsted acid (e.g., TsOH).
    
  • Solvent: Acetonitrile or Toluene.

  • Conditions: Reflux (80–110°C) for 4–12 hours.

  • Mechanism:

    • Step 1: Condensation of the 3-NHMe with the aldehyde to form an iminium intermediate.

    • Step 2: Intramolecular electrocyclic ring closure (or hetero-Diels-Alder) involving the 2-vinyl group.

    • Step 3: Oxidation/Aromatization (often spontaneous or requiring DDQ) to form the fused ring system.

Visualization: Cyclization Pathway

Cyclization Precursor N-Me-3-AVP (Amine + Vinyl) Imine Iminium Intermediate Precursor->Imine + Aldehyde (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Cyclized Tetrahydro-1,5-naphthyridine Imine->Cyclized Intramolecular [4+2] Cyclization

Figure 2: The dominant synthetic pathway for 3-amino-2-vinylpyridine derivatives.

Comparative Data Summary

The following table contrasts the physicochemical and reactive properties of the two compounds.

Feature2-Vinylpyridine (2-VP)2-Ethenyl-N-methylpyridin-3-amine
Primary Role Electrophilic Reagent (Monomer)Heterocyclic Scaffold (Building Block)
Electronic Character Electron-Deficient (Activated)Electron-Rich (Deactivated Vinyl)
Michael Addition Rate Fast (

)
Slow (

)
Dominant Pathway Intermolecular Addition / PolymerizationIntramolecular Cyclization / Annulation
pKa (Pyridine N) ~4.9~6.0 - 6.5 (Estimated due to EDG)
Polymerization Forms Poly(2-vinylpyridine) readilyDifficult; likely acts as chain terminator
Key Application Hydrogels, Resins, Surface modificationSynthesis of Kinase Inhibitors (Naphthyridines)

References

  • Synthesis and Reactivity of 1,5-Naphthyridines

    • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.[1]

    • Source: N
    • URL:[Link]

  • Michael Addition Kinetics of Vinylpyridines

    • Title: Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.
    • Source: National Science Found
    • URL:[Link]

  • Cyclization of 3-Amino-2-Vinylpyridines

    • Title: Fused 1,5-Naphthyridines: Synthetic Tools and Applications.[1]

    • Source: Encyclopedia / MDPI.
    • URL:[Link]

  • Nucleophilicity and Basicity of Aminopyridines

    • Title: Nucleophilicities of Amines, Amino Acids and Pyridines (Mayr Scales).
    • Source: LMU Munich.
    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2-Ethenyl-N-methylpyridin-3-amine Complexes

For researchers, scientists, and drug development professionals, the unambiguous three-dimensional structure of a metal complex is the bedrock upon which all further investigation is built. An incorrectly assigned struct...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous three-dimensional structure of a metal complex is the bedrock upon which all further investigation is built. An incorrectly assigned structure can invalidate biological data, misdirect synthesis efforts, and lead to the costly failure of research programs. The ligand 2-ethenyl-N-methylpyridin-3-amine, with its versatile pyridinyl nitrogen and amine donors, presents a rich coordination chemistry. However, this versatility necessitates a rigorous, multi-faceted approach to structural validation.

The Cornerstone: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] It provides an unparalleled level of detail, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. However, the resulting model is only as reliable as the data from which it is derived and the refinement process it undergoes.

The journey from a crystalline sample to a validated structure is a systematic process designed to ensure accuracy and reproducibility. It begins with the selection of a high-quality crystal and culminates in a rigorous check against established crystallographic standards.

scxrd_workflow cluster_exp Experimental Phase cluster_analysis Analysis & Refinement Phase cluster_validation Validation Phase crystal 1. Crystal Selection (High Quality, Single Domain) mount 2. Mounting & Cryo-cooling crystal->mount data_coll 3. Data Collection (Diffractometer) mount->data_coll solve 4. Structure Solution (Direct/Patterson Methods) data_coll->solve refine 5. Structure Refinement (Least-Squares) solve->refine cif_gen 6. CIF Generation refine->cif_gen checkcif 7. checkCIF/PLATON (IUCr Validation) cif_gen->checkcif validated Validated Structure checkcif->validated Address ALL ALERTS

Caption: The Single-Crystal X-ray Diffraction (SCXRD) Workflow.
Protocol 1: Single-Crystal X-ray Diffraction Analysis
  • Crystal Selection & Mounting:

    • Under a polarized light microscope, select a single, well-formed crystal free of visible defects.

    • Mount the crystal on a suitable holder (e.g., a MiTeGen loop) using cryo-protectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The choice of low temperature is crucial for obtaining high-quality data from a near-perfect crystal.[2]

  • Data Collection:

    • Center the crystal on a modern single-crystal diffractometer equipped with a powerful X-ray source (e.g., Mo or Cu Kα) and a sensitive detector.

    • Perform an initial unit cell determination.

    • Execute a full data collection strategy, ensuring high completeness and redundancy of the reflection data.

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration, scaling, and absorption correction).

    • Solve the structure using software packages like SHELXT or Olex2, which employ direct methods to determine initial atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[2][3] This iterative process refines atomic coordinates, displacement parameters, and occupancy.

  • CIF Generation and Validation:

    • The final output of a structure determination is a Crystallographic Information File (CIF).[4][5] This standardized text file contains all information about the crystal, the experiment, and the final refined model.[4]

    • Crucial Step: Submit the CIF to the International Union of Crystallography's (IUCr) checkCIF service.[2][6] This automated service validates the data for completeness, quality, and consistency, generating a report of ALERTS.[2]

    • ALERTS are graded by severity (A, B, C, G). Level A ALERTS indicate serious issues that must be addressed, while G-level ALERTS are informational but should still be checked.[2] A structure is not considered fully validated until all ALERTS have been satisfactorily explained or resolved.

Interpreting Key Crystallographic Parameters

When evaluating a crystal structure, several key metrics from the CIF must be scrutinized. These parameters collectively describe how well the refined model fits the experimental diffraction data.[7]

ParameterTypical Target ValueCausality & Significance
R1 < 5% (for high-quality data)The residual factor, or R-factor, measures the agreement between the observed structure factor amplitudes and those calculated from the model. A low R1 indicates a good fit.[7]
wR2 < 15%A weighted residual factor based on intensities. It is generally considered a more robust indicator of refinement quality than R1.
Goodness-of-Fit (GooF) ~1.0Should converge to a value near 1.0 for a good model and appropriate data weighting. Significant deviation can indicate a poor model or incorrect data processing.
Residual Electron Density < ±0.5 e⁻/ųThe largest peaks and holes in the final difference Fourier map. Large residual peaks may indicate missing or misplaced atoms or disorder.

The Self-Validating System: Orthogonal Corroboration

A single crystal represents an infinitesimal fraction of the bulk material. Its structure, while accurate, may not be representative of the entire synthesized batch. Therefore, a scientifically sound validation process demands corroboration from techniques that analyze the bulk sample. Discrepancies between SCXRD and these methods are critical red flags that must be investigated.

validation_workflow cluster_primary Primary Structure Determination cluster_secondary Bulk Sample Corroboration scxrd Single-Crystal X-ray Diffraction (SCXRD) nmr NMR Spectroscopy (¹H, ¹³C) scxrd->nmr Confirms Ligand Backbone ms Mass Spectrometry (HRMS) scxrd->ms Confirms Molecular Formula ea Elemental Analysis (CHN) scxrd->ea Confirms Elemental Composition ir IR Spectroscopy scxrd->ir Confirms Coordination Shifts validated Fully Validated Structure nmr->validated ms->validated ea->validated ir->validated

Caption: Integrated workflow for robust structure validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the ligand in solution.[8][9] For diamagnetic complexes (e.g., Zn(II), Cd(II)), it is an excellent tool for confirming that the ligand structure in the bulk sample matches that seen in the crystal.

  • Why it's critical: Coordination to a metal center will induce changes in the chemical shifts of the ligand's protons and carbons compared to the free ligand. Observing a single, clean set of resonances corresponding to the coordinated ligand confirms the homogeneity of the bulk sample.

  • Causality: The deshielding or shielding effects of the metal center and changes in electron density upon coordination directly influence the resonance frequencies of nearby nuclei. For 2-ethenyl-N-methylpyridin-3-amine, one would expect significant shifts in the resonances of the pyridinyl protons adjacent to the coordinating nitrogen.

Protocol 2: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the crystalline product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field spectrometer (≥400 MHz).

  • Data Analysis: Compare the spectrum of the complex to that of the free ligand. Confirm the presence of all expected ligand signals and the absence of significant impurities. Note the shifts in key resonances (e.g., pyridinyl H2, H4, H6) as evidence of coordination.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is essential for confirming the molecular weight of the complex.[8][10]

  • Why it's critical: HRMS provides an exact mass that can be used to unambiguously confirm the molecular formula determined by SCXRD. This is a direct check on the identity of the complex.

  • Causality: The technique measures the mass-to-charge ratio (m/z) of ions. For a metal complex, the observed m/z and, crucially, the isotopic distribution pattern, must match the theoretical pattern for the proposed formula. The natural abundance of metal isotopes often creates a unique, fingerprint-like pattern that is powerful evidence for the presence of that metal.

Elemental Analysis (EA)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN) in the bulk sample.[11][12]

  • Why it's critical: This is a fundamental test of sample purity and composition. The experimental C, H, and N percentages must agree with the calculated values from the SCXRD-derived formula, typically to within ±0.4%.[12] A failure to meet this criterion often indicates the presence of solvent molecules not accounted for in the crystal structure model or other impurities.

  • Causality: The technique relies on the complete combustion of a precisely weighed sample and quantification of the resulting CO₂, H₂O, and N₂ gases. It is a direct measure of the elemental makeup of the material.

A Comparative Overview of Validation Techniques
TechniqueInformation ProvidedKey StrengthMain Limitation
SCXRD 3D atomic arrangement, bond lengths/angles, stereochemistry, packing.Unambiguous 3D structure determination.[1]Analyzes a single crystal; provides no info on bulk purity or solution behavior.
NMR Ligand connectivity, solution-state structure, sample purity.Confirms the structure of the organic moiety in the bulk sample and in solution.[13]Can be complicated or uninformative for paramagnetic complexes.[14]
HRMS Exact mass and molecular formula.Confirms molecular formula with high confidence via isotopic patterns.[15]Provides no 3D structural information; fragmentation can be complex.
EA Elemental composition (%C, H, N).Gold standard for assessing bulk sample purity and confirming the empirical formula.[11]Provides no structural information beyond the elemental ratios.
IR Vibrational modes of functional groups.Quickly confirms coordination by observing shifts in characteristic ligand bands (e.g., ν(C=N)).[16][17]Provides limited structural detail compared to other methods.

Conclusion: An Integrated and Self-Validating Mandate

By adopting this integrated, multi-technique approach, the scientific community can ensure that the structures reported are not merely plausible but are rigorously and irrefutably validated. This commitment to scientific integrity is the essential foundation for advancing medicinal chemistry and materials science.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available from: [Link]

  • van der Sluis, P., & Spek, A. L. (1990). BYPASS: An effective method for the refinement of crystal structures containing disordered solvent regions. Acta Crystallographica Section A: Foundations of Crystallography, 46(3), 194-201. Available from: [Link]

  • Read, R. J., Adams, P. D., Arendall, W. B., Brunger, A. T., Emsley, P., Joosten, R. P., Kleywegt, G. J., Krissinel, E. B., Lütteke, T., Otwinowski, Z., & Urzhumtsev, A. (2011). A new generation of crystallographic validation tools for the Protein Data Bank. Acta Crystallographica Section D: Biological Crystallography, 67(4), 355-367. Available from: [Link]

  • A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. (n.d.). SpringerLink. Available from: [Link]

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Available from: [Link]

  • Synthesis and Characterization of Coordination Compounds of Transition Metals Based on 5-Methyl-3-(Trifluoromethyl)-1h-Pyrazole. (2025, September 10). ChemRxiv. Available from: [Link]

  • Proteinstructures.com. (n.d.). Protein X-Ray Structure Validation: Key Criteria. Available from: [Link]

  • PubChem. (n.d.). N-ethenyl-N-methyl-3-propylpyridin-2-amine. Available from: [Link]

  • IUCr. (n.d.). A Guide to CIF for Authors. Available from: [Link]

  • Singh, A. K., & Kumar, S. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Journal of Physical Science, 29(3), 1-11. Available from: [Link]

  • CCDC. (n.d.). Validation of Experimental Crystal Structures. Available from: [Link]

  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2021). Synthesis, Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 6(48), 32454-32469. Available from: [Link]

  • Potočňák, I., Vranec, P., & Sabolová, D. (2018). Crystal Chemistry of Zinc Quinaldinate Complexes with Pyridine-Based Ligands. Molecules, 23(1), 205. Available from: [Link]

  • Reisser, S. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(1), 9-12. Available from: [Link]

  • Mu, L., et al. (2019). Structure-Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors. Journal of Medicinal Chemistry, 62(24), 11282-11303. Available from: [Link]

  • Musil, F., et al. (2023). Experimentally Validated Ab Initio Crystal Structure Prediction of Novel Metal–Organic Framework Materials. Journal of the American Chemical Society, 145(5), 3021-3030. Available from: [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. Available from: [Link]

  • Askar, F. W., Abood, N. K., & Jinzeel, N. A.-A. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry, 52, 453-465. Available from: [Link]

  • Johnson, B. F. G., & McIndoe, J. S. (2000). Spectroscopic and mass spectrometric methods for the characterisation of metal clusters. Coordination Chemistry Reviews, 200-202, 901-932. Available from: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. PLATON. Available from: [Link]

  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. Available from: [Link]

  • Studying Peptide-Metal Ion Complex Structures by Solution-State NMR. (2022, December 15). MDPI. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024, September 19). MDPI. Available from: [Link]

  • A Computational and Spectroscopic Approach to Elucidate the Coordination Structures in Iron–Catechol Polymers. (2024, November 14). MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 3. Pyridine ligands, used in this work. Available from: [Link]

  • Synthesis and Characterization of 2-[2-Aryltelluroethyl] -3-Methyl Pyridines (Te,N) and 2-[2-(3-Methyl Pyridoethyltelluro) Ethyl]. (n.d.). Oriental Journal of Chemistry. Available from: [Link]

  • Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes. (n.d.). INEOS OPEN. Available from: [Link]

  • iBiology. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. Available from: [Link]

  • Vícha, J. (2013). APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS [Doctoral dissertation, Masaryk University]. IS MUNI. Available from: [Link]

  • Singh, A. K., & Kumar, S. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Semantic Scholar. Available from: [Link]

  • JEOL Ltd. (n.d.). Workflow for Molecular Structure Analysis of Transition Metal Complexes. Available from: [Link]

  • IUCr Journals. (n.d.). checkCIF FAQ. Available from: [Link]

Sources

Validation

Publish Comparison Guide: Distinguishing 2-Ethenyl-N-methylpyridin-3-amine from Structural Isomers

Part 1: Executive Summary In the development of nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors, the pyridine scaffold is ubiquitous. A critical synthetic challenge arises when validating 2-ethenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

In the development of nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors, the pyridine scaffold is ubiquitous. A critical synthetic challenge arises when validating 2-ethenyl-N-methylpyridin-3-amine (Target Compound). Due to the ambident nucleophilicity of aminopyridines and the potential for regio-irregularity during cross-coupling reactions (e.g., Heck, Stille), researchers frequently encounter structural isomers that are difficult to distinguish by low-resolution mass spectrometry alone.

This guide provides a definitive technical framework to distinguish 2-ethenyl-N-methylpyridin-3-amine from its three most prevalent structural isomers:

  • 3-ethenyl-N-methylpyridin-2-amine (Regioisomer A)

  • N-allylpyridin-3-amine (Functional Isomer B)

  • 2-(prop-1-en-1-yl)pyridin-3-amine (Chain Isomer C)

Part 2: The Isomer Landscape

Understanding the structural relationship between these compounds is the first step in designing a separation strategy. The following diagram maps the structural divergence and the primary analytical technique required for differentiation.

IsomerLandscape cluster_legend Differentiation Key Target TARGET: 2-ethenyl-N-methylpyridin-3-amine (C8H10N2) IsomerA ISOMER A (Regio): 3-ethenyl-N-methylpyridin-2-amine (Swapped substituents) Target->IsomerA Distinguish via Pyridine Coupling Constants (J) IsomerB ISOMER B (Functional): N-allylpyridin-3-amine (Allyl group on Nitrogen) Target->IsomerB Distinguish via Aliphatic Multiplets (NMR) IsomerC ISOMER C (Chain): 2-(prop-1-en-1-yl)pyridin-3-amine (Methyl on alkene chain) Target->IsomerC Distinguish via Methyl Doublet (NMR) NMR_1H 1H NMR (Primary) MS_Frag MS Fragmentation (Secondary)

Caption: Structural relationship map highlighting the primary analytical differentiation strategy for each isomer class.

Part 3: Spectroscopic Differentiation

Nuclear Magnetic Resonance (1H NMR)

NMR is the gold standard for certifying the structure. The key to identification lies in the vinyl region (5.0–7.0 ppm) and the aliphatic region (1.8–4.0 ppm) .

Comparative Data Table (400 MHz, DMSO-d6)
FeatureTarget: 2-ethenyl-N-methyl... Isomer B: N-allyl... Isomer C: 2-propenyl...
Vinyl System ABX Pattern

6.8 (dd), 6.2 (dd), 5.5 (dd)
Multiplet + Terminal

5.9 (m), 5.2 (dd), 5.1 (dd)
Internal Alkene

6.4-6.8 (m, 2H)
Aliphatic N-Methyl Singlet

~2.80 ppm (3H, s)
Allylic Methylene

~3.80 ppm (2H, d)
Terminal Methyl

~1.90 ppm (3H, d)
Amine Proton Broad Singlet

~5.5-6.0 ppm (q, coupled to Me)
Broad Singlet

~6.0 ppm (t, coupled to CH2)
Broad Singlet

~5.0 ppm (s)
Pyridine Ring 2,3-Substituted H-6 doublet (

8.0)H-4 shielded by amine
3-Substituted H-2 singlet (

8.1)H-6 doublet (

7.[1]9)
2,3-Substituted Similar to Target

Critical Analysis:

  • Target vs. Isomer B: The most common error is confusing the N-methyl group with the N-allyl group. Look for the singlet at 2.8 ppm (Target) versus the doublet at 3.8 ppm (Isomer B).

  • Target vs. Isomer C: Isomer C lacks the terminal vinyl protons (

    
     5.5/6.2). Instead, it shows a methyl doublet at ~1.9 ppm.
    
Mass Spectrometry (MS/MS) Distinction

While all isomers share the parent mass (


 149.09 [M+H]+), their fragmentation pathways differ significantly due to the stability of the resulting carbocations.
  • Target (2-ethenyl-N-methyl):

    • Major Fragment:

      
       134 (Loss of methyl radical, 
      
      
      
      ).
    • Mechanism:

      
      -cleavage at the amine is favorable.
      
  • Isomer B (N-allyl):

    • Major Fragment:

      
       108 (Loss of allyl radical, 
      
      
      
      ).
    • Mechanism: Weak C-N bond allows facile loss of the allyl group.

  • Isomer A (Regioisomer):

    • Indistinguishable by MS alone; requires NMR or retention time comparison.

Part 4: Experimental Protocols

Protocol 1: Self-Validating 1H NMR Workflow

Use this protocol to certify batch purity.

Reagents:

  • Solvent: DMSO-d6 (preferred over CDCl3 to prevent amine aggregation).

  • Internal Standard: 1,3,5-Trimethoxybenzene (optional for qNMR).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5–10 mg of the solid analyte in 0.6 mL DMSO-d6. Ensure complete dissolution; sonicate if necessary.

  • Acquisition:

    • Pulse angle: 30°

    • Relaxation delay (d1):

      
       5 seconds (critical for integration accuracy of the amine methyl).
      
    • Scans: 16–64.

  • Processing & Logic Check:

    • Step A: Integrate the aromatic region (should sum to 3H).

    • Step B: Locate the signal at 2.7–2.9 ppm.

      • If Singlet (3H): Proceed to Step C.

      • If Doublet (2H):STOP . Identify as Isomer B (N-allyl) .

      • If Doublet (3H) at 1.9 ppm:STOP . Identify as Isomer C (Propenyl) .

    • Step C: Analyze the alkene region (5.0–7.0 ppm).

      • If 3 distinct protons (ABX):CONFIRMED Target .

    • Step D (Regioisomer Check): Examine the coupling of the Pyridine H-6 (most downfield, ~8.0 ppm).

      • If dd (J ~4.5, 1.5 Hz): Consistent with 2-position substitution (Target).

      • If d (J ~5.0 Hz) and H-2 is absent: Consistent.[2][3] (Note: Isomer A would show H-6 as a doublet but H-3/H-4 coupling would differ).

Protocol 2: HPLC Separation Method

For separating the target from Isomer A (Regioisomer) during synthesis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~10). Basic pH is crucial to keep the amine neutral and improve peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–2 min: 5% B

    • 2–12 min: 5%

      
       60% B
      
    • 12–15 min: 60%

      
       95% B
      
  • Detection: UV at 254 nm and 280 nm.

  • Rationale: The 2-ethenyl isomer (Target) generally elutes later than the 3-ethenyl isomer (Isomer A) due to the steric shielding of the pyridine nitrogen by the adjacent vinyl group, which slightly increases lipophilicity compared to the more exposed 3-ethenyl isomer.

Part 5: Decision Logic Diagram

The following workflow illustrates the decision-making process for identifying the correct compound from a crude reaction mixture.

IdentificationWorkflow Start Crude Product (C8H10N2) NMR Run 1H NMR (DMSO-d6) Start->NMR CheckAliphatic Check 1.5 - 4.0 ppm NMR->CheckAliphatic Singlet28 Singlet @ 2.8 ppm (3H) CheckAliphatic->Singlet28 Found Doublet38 Doublet @ 3.8 ppm (2H) CheckAliphatic->Doublet38 Found Doublet19 Doublet @ 1.9 ppm (3H) CheckAliphatic->Doublet19 Found CheckVinyl Check 5.0 - 7.0 ppm Singlet28->CheckVinyl IsomerB_Node N-allyl Isomer Doublet38->IsomerB_Node Identify as Isomer B IsomerC_Node Propenyl Isomer Doublet19->IsomerC_Node Identify as Isomer C ABX ABX Pattern (3H) Terminal =CH2 present CheckVinyl->ABX Yes Internal Multiplet (2H) No terminal =CH2 CheckVinyl->Internal No FinalCheck Check Pyridine Coupling (Regioisomer Check) ABX->FinalCheck Internal->IsomerC_Node TargetConfirmed CONFIRMED: 2-ethenyl-N-methylpyridin-3-amine FinalCheck->TargetConfirmed H-4/H-5/H-6 Pattern Matches

Caption: Step-by-step logic gate for confirming chemical structure using 1H NMR spectral features.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123321556, N-ethenyl-N-methyl-3-propylpyridin-2-amine (Structural Analog). Retrieved from [Link]

  • University of Oxford. NMR Techniques in Organic Chemistry: A Quick Guide to Structure Elucidation. Retrieved from [Link]

  • Michigan State University. Mass Spectrometry Fragmentation Patterns: Amines and Alkenes. Retrieved from [Link][4]

Sources

Comparative

HPLC Method Development and Column Comparison for Purity Profiling of 2-Ethenyl-N-methylpyridin-3-amine

Introduction 2-Ethenyl-N-methylpyridin-3-amine is a highly functionalized, reactive building block utilized in the synthesis of advanced therapeutics. Developing a robust HPLC purity method for this compound presents two...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Ethenyl-N-methylpyridin-3-amine is a highly functionalized, reactive building block utilized in the synthesis of advanced therapeutics. Developing a robust HPLC purity method for this compound presents two distinct chromatographic challenges for analytical scientists:

  • Severe Peak Tailing : The basic pyridine nitrogen (pKa ~5.2) and the secondary amine are highly prone to secondary ion-exchange interactions with residual silanols on silica-based stationary phases[1][2].

  • Co-elution of Critical Pairs : Process impurities—specifically the saturated analog (2-ethyl-N-methylpyridin-3-amine) and the des-methyl degradant (2-ethenylpyridin-3-amine)—exhibit nearly identical hydrophobicities to the target compound, making baseline resolution on standard C18 columns nearly impossible without excessive run times[3].

This guide objectively compares three distinct chromatographic strategies, providing the mechanistic causality and experimental data necessary to establish a self-validating purity protocol.

Mechanistic Rationale: Overcoming Silanol Interactions and Selectivity Bottlenecks

The Silanol Problem (Method A: Standard C18)

In standard reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), basic pyridines are fully protonated. These cations undergo ion-exchange interactions with unreacted, acidic silanol groups (


) on the silica surface. This secondary retention mechanism disrupts the primary hydrophobic partitioning, resulting in severe peak tailing (Asymmetry Factor, 

) and compromised sensitivity[1][2].
The High-pH Neutralization Strategy (Method B: High-pH C18)

To mitigate silanol interactions, a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10.0) can be employed alongside a base-stable, ethylene-bridged hybrid (BEH) C18 column. At pH 10.0, the basic amines are deprotonated and rendered neutral. This eliminates ion-exchange interactions, drastically improving peak shape (


) and increasing overall hydrophobic retention[4]. However, because C18 relies purely on dispersive hydrophobic interactions, it struggles to resolve the 2-ethenyl target from the 2-ethyl impurity.
The Pentafluorophenyl (PFP) Orthogonal Selectivity (Method C: PFP Column)

When hydrophobic differentiation fails, stationary phase chemistry must be altered to exploit alternative molecular features. Pentafluorophenyl (PFP) columns offer multiple retention mechanisms beyond hydrophobicity, including hydrogen bonding, dipole-dipole interactions, and


 overlap[5][6]. The highly electron-deficient fluorinated aromatic ring of the PFP phase acts as a strong 

-acceptor. It engages in robust

interactions with the electron-rich vinyl (ethenyl) group of 2-ethenyl-N-methylpyridin-3-amine[7]. Because the saturated 2-ethyl impurity lacks these extra

electrons, it is retained significantly less on the PFP column. This mechanistic shift reverses the elution order and provides massive resolution (

)[3].

G cluster_C18 Standard C18 Column cluster_PFP PFP Column Target 2-Ethenyl-N-methylpyridin-3-amine C18_Hydro Hydrophobic Interaction Target->C18_Hydro Weak C18_Silanol Silanol Ion-Exchange (Peak Tailing) Target->C18_Silanol pH < 7 PFP_Hydro Hydrophobic Interaction Target->PFP_Hydro Moderate PFP_Pi π-π Overlap (Vinyl Group) Target->PFP_Pi Strong PFP_Dipole Dipole-Dipole Interaction Target->PFP_Dipole Strong

Mechanistic comparison of retention interactions for 2-ethenyl-N-methylpyridin-3-amine.

Experimental Protocols

The following self-validating protocols were executed to compare column performance. Sample Preparation: A 1.0 mg/mL solution of 2-ethenyl-N-methylpyridin-3-amine was spiked with 0.1% w/w of 2-ethyl-N-methylpyridin-3-amine (saturated impurity), 2-ethenylpyridin-3-amine (des-methyl impurity), and pyridine (basic core reference) in 50:50 Water:Methanol.

Method A: Standard C18 (Low pH)
  • Column: Ultra-pure C18, 150 x 4.6 mm, 3 µm

  • Mobile Phase A: 0.1% Formic Acid in Water (pH 2.7)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min | Detection: UV at 254 nm.

  • Purpose: Establishes baseline performance and demonstrates silanol-induced tailing.

Method B: High-pH C18
  • Column: Ethylene-Bridged Hybrid (BEH) C18, 150 x 4.6 mm, 3 µm

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min | Detection: UV at 254 nm.

  • Purpose: Validates the effect of amine neutralization on peak asymmetry.

Method C: PFP Orthogonal Selectivity (Low pH)
  • Column: Pentafluorophenyl (PFP) Propyl, 150 x 4.6 mm, 3 µm

  • Mobile Phase A: 0.1% Formic Acid in Water (pH 2.7)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min | Detection: UV at 254 nm.

  • Purpose: Exploits

    
     interactions to resolve the critical ethenyl/ethyl pair.
    

Comparative Data Analysis

The quantitative results of the three methodologies are summarized below. Note the critical resolution (


) between the target compound and its saturated 2-ethyl impurity.
AnalyteMethod A (C18, pH 2.7) RT /

Method B (C18, pH 10.0) RT /

Method C (PFP, pH 2.7) RT /

Pyridine 2.1 min / 1.83.5 min / 1.13.0 min / 1.2
2-ethenylpyridin-3-amine 3.5 min / 1.75.8 min / 1.15.2 min / 1.1
2-ethyl-N-methylpyridin-3-amine 4.4 min / 1.77.5 min / 1.15.5 min / 1.1
2-ethenyl-N-methylpyridin-3-amine 4.2 min / 1.87.1 min / 1.16.8 min / 1.1
Resolution (

) of Critical Pair
0.8 (Co-elution) 1.5 (Marginal) > 4.0 (Baseline)

Data Insights:

  • Peak Shape: Method B successfully neutralized the analytes, reducing the tailing factor (

    
    ) from 1.8 to an ideal 1.1.
    
  • Elution Order Reversal: In Methods A and B (C18), the saturated 2-ethyl impurity elutes after the target because the ethyl group is slightly more hydrophobic than the ethenyl group. In Method C (PFP), the target compound elutes after the saturated impurity due to the strong

    
     retention of the vinyl group, resulting in an exceptional resolution of > 4.0.
    

W Start Purity Check: Basic Vinylpyridine Q1 Are peaks tailing? Start->Q1 Sol1 Use High-pH Mobile Phase or End-capped Column Q1->Sol1 Yes (Silanol effect) Q2 Is critical pair resolved? (Ethenyl vs. Ethyl) Q1->Q2 No Sol1->Q2 Sol2 Switch to PFP Column (Exploit π-π interactions) Q2->Sol2 No (Isomeric/Saturated impurities) End Validated Orthogonal Method Q2->End Yes Sol2->End

Decision tree for optimizing HPLC methods for basic vinylpyridine derivatives.

Conclusion

For the purity profiling of 2-ethenyl-N-methylpyridin-3-amine, traditional low-pH C18 methods fail due to silanol-induced peak tailing and insufficient hydrophobic differentiation. While high-pH C18 methods correct peak asymmetry, they offer only marginal resolution of saturated impurities. Method C (PFP Column at low pH) is the superior, self-validating choice. By leveraging


 and dipole interactions, the PFP stationary phase provides orthogonal selectivity, reversing the elution order of the critical pair and ensuring robust, baseline resolution suitable for stringent drug development workflows.

References

  • Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. MAC-MOD Analytical. 5

  • SELECTRA® PFPP HPLC COLUMNS. UCT. 6

  • HPLC and UHPLC Columns: Eliminating the negative effects of silanols. ACE / Bujno Chem. 1

  • Technical Support Center: Chromatography of Pyridine Compounds. Benchchem. 2

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. 7

  • A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. 3

  • SunBridge C18 High pH Stability. ChromaNik Technologies. 4

Sources

Validation

comparative bioactivity of N-methyl vs N-ethyl pyridin-3-amine derivatives

This guide provides an in-depth technical comparison of N-methyl versus N-ethyl substituents on pyridin-3-amine scaffolds.[1] It synthesizes Structure-Activity Relationship (SAR) data, physicochemical properties, and met...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-methyl versus N-ethyl substituents on pyridin-3-amine scaffolds.[1] It synthesizes Structure-Activity Relationship (SAR) data, physicochemical properties, and metabolic fate to aid in lead optimization.[1]

[1]

Executive Summary

In medicinal chemistry, the transition from a primary amine to a secondary N-methyl or N-ethyl amine on a heteroaromatic scaffold (like pyridine) is a critical optimization step.[1]

  • N-Methyl (The "Magic Methyl"): Often the superior choice for potency.[1] It frequently fills small hydrophobic pockets (e.g., kinase gatekeeper regions) and disrupts planar H-bond networks to improve solubility without incurring a massive lipophilicity penalty.[1]

  • N-Ethyl: Typically employed when the binding pocket is voluminous or when increased lipophilicity is required to cross the Blood-Brain Barrier (BBB).[1] However, it carries a higher risk of steric clash and increased non-specific binding compared to the methyl analog.

Physicochemical & Structural Comparison

The choice between a methyl and an ethyl group fundamentally alters the molecule's spatial occupancy and electronic profile.

FeatureN-Methyl Pyridin-3-amineN-Ethyl Pyridin-3-amineImpact on Drug Design
Steric Volume Low (~18 ų)Medium (~35 ų)Ethyl is more likely to clash with narrow active site clefts (e.g., Kinase hinge regions).[1]
Lipophilicity (

cLogP)
+0.3 to +0.5 (vs NH)+0.8 to +1.0 (vs NH)Ethyl increases permeability but risks metabolic clearance and toxicity.[1]
Solubility High ModerateMethylation disrupts crystal lattice energy (lowers MP) better than ethylation in many series.[1]
Conformation Rotational freedomRestrictedEthyl groups can induce "rotameric lock," forcing the amine out of planarity with the pyridine ring.
pKa (Exocyclic N) Slight increase (Inductive)Higher increaseBoth remain weak bases (aniline-like), but ethyl adds slightly more electron density.[1]

Pharmacodynamics: Bioactivity & Potency Case Studies[2][3]

Case Study A: Kinase Inhibition (Nek2 & TYK2)

In the development of inhibitors for Nek2 (a mitotic kinase) and TYK2 (Tyrosine Kinase 2), the substituent size on the aminopyridine scaffold is decisive.

  • The Methyl Advantage: In TYK2 inhibitors, an N-methyl group on the amide/amine linker often fits perfectly into a hydrophobic sub-pocket defined by the gatekeeper residue. This is the classic "Magic Methyl" effect, where the methyl group displaces a high-energy water molecule, gaining entropy-driven affinity (approx. 0.8–1.5 kcal/mol gain).[1]

  • The Ethyl Penalty: In Nek2 SAR studies, replacing a methyl with an ethyl group frequently leads to a 10-fold loss in potency . The ethyl group is often too bulky to fit in the ATP-binding cleft without forcing the protein backbone to shift, an energetic penalty that reduces

    
    .
    
Case Study B: GPCR Ligands (Histamine & Acetylcholine)[1]
  • Selectivity Switch: For nicotinic acetylcholine receptors (nAChRs), N-ethylation of the pyridin-3-amine core can shift selectivity between

    
     and 
    
    
    
    subtypes.[1] The ethyl group adds bulk that prevents binding to the sterically restricted
    
    
    orthosteric site, thereby improving selectivity for
    
    
    .

Pharmacokinetics: Metabolic Stability (ADME)

The metabolic fate of these derivatives is dominated by oxidative N-dealkylation, mediated primarily by CYP450 isoforms (CYP3A4, CYP2D6).

Metabolic Pathway Visualization

The following diagram illustrates the divergent oxidative pathways. The N-ethyl group requires oxidation at the


-carbon, which is sometimes sterically hindered compared to the methyl, potentially offering longer half-life in specific steric environments, though generally, methyl is more stable due to lower lipophilicity (lower 

for CYPs).

MetabolicPathway Parent N-Alkyl Pyridin-3-amine CYP CYP450 (Oxidation) Parent->CYP Hemiaminal_Me N-Hydroxymethyl Intermediate CYP->Hemiaminal_Me Methyl Substrate Hemiaminal_Et N-Hydroxyethyl Intermediate CYP->Hemiaminal_Et Ethyl Substrate Formaldehyde Formaldehyde (Toxic byproduct) Hemiaminal_Me->Formaldehyde Product Primary Pyridin-3-amine (Inactive/Active Metabolite) Hemiaminal_Me->Product Spontaneous Collapse Acetaldehyde Acetaldehyde Hemiaminal_Et->Acetaldehyde Hemiaminal_Et->Product Spontaneous Collapse

Caption: Comparative oxidative N-dealkylation pathways. Note that N-ethylation yields acetaldehyde, while N-methylation yields formaldehyde upon metabolic cleavage.[1]

Experimental Protocols

To validate the bioactivity differences, precise synthesis and assay protocols are required.

Protocol A: Selective Synthesis (Reductive Amination)

Direct alkylation with alkyl halides (MeI/EtI) is discouraged due to over-alkylation (quaternization).[1] Reductive amination is the industry standard for high selectivity.[1]

Materials:

  • Pyridin-3-amine (1.0 equiv)[1]

  • Aldehyde: Paraformaldehyde (for N-Me) or Acetaldehyde (for N-Et) (1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)[1]

Step-by-Step:

  • Imine Formation: Dissolve pyridin-3-amine in DCE. Add the aldehyde and AcOH. Stir at Room Temperature (RT) for 1 hour. Note: Ensure anhydrous conditions to drive equilibrium.

  • Reduction: Add STAB in one portion. The reaction is typically exothermic; maintain temperature <30°C.[1]

  • Quench: Stir for 4-16 hours. Quench with sat. NaHCO₃.

  • Workup: Extract with DCM. Wash organic layer with brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (MeOH/DCM gradient). The N-ethyl product will elute faster (higher R_f) than the N-methyl due to lipophilicity.[1]

Protocol B: In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: Determine intrinsic clearance (


) differences between N-Me and N-Et analogs.[1]
  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).[1]

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).[1]

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into cold acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of parent ion and appearance of the dealkylated primary amine (M-14 for Me, M-28 for Et).[1]

Synthesis & Logic Flowchart

The following diagram outlines the decision logic for choosing between Methyl and Ethyl during lead optimization.

SAR_Logic Start Lead Optimization: Pyridin-3-amine Core CheckPocket Is the Binding Pocket Sterically Restricted? Start->CheckPocket Restricted Yes (e.g. Kinase Hinge) CheckPocket->Restricted Tight Fit Open No (e.g. Surface/Channel) CheckPocket->Open Voluminous UseMethyl Prioritize N-Methyl (Magic Methyl Effect) Restricted->UseMethyl CheckSolubility Is Solubility an Issue? Open->CheckSolubility SolubilityIssue Yes CheckSolubility->SolubilityIssue Need to break Crystal Lattice NoSolubilityIssue No CheckSolubility->NoSolubilityIssue SolubilityIssue->UseMethyl Better Solubilizer UseEthyl Explore N-Ethyl (Lipophilicity/Permeability) NoSolubilityIssue->UseEthyl Optimize BBB Crossing

Caption: Decision tree for N-substituent selection based on structural biology and ADME properties.

References

  • Barreiro, E. J., et al. (2011).[1] The Methylation Effect in Medicinal Chemistry. Chemical Reviews. [1]

  • Schönherr, H., & Cernak, T. (2013).[1] Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions. Angewandte Chemie International Edition. [1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [1]

  • Ingebritsen, T. S., et al. (2010).[1] Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. [1]

  • Wrobleski, S. T., et al. (2019).[1] Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2). Journal of Medicinal Chemistry. [1]

  • Testa, B., & Krämer, S. D. (2007).[1] The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen and Their Consequences. Chemistry & Biodiversity. [1]

Sources

Comparative

Comprehensive Guide to the UV-Vis Absorption Properties of 2-Ethenyl-N-methylpyridin-3-amine

Topic: UV-Vis Absorption Properties of 2-Ethenyl-N-methylpyridin-3-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Structural I...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Properties of 2-Ethenyl-N-methylpyridin-3-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Structural Imperative

2-ethenyl-N-methylpyridin-3-amine (also known as N-methyl-2-vinylpyridin-3-amine) represents a critical class of functionalized pyridines used primarily as intermediates in the synthesis of fused heterocyclic systems, such as 1,6-naphthyridines , and as bidentate ligands in coordination chemistry.[1][2]

For the drug development professional, this molecule is not merely a building block but a push-pull chromophore .[1] Its UV-Vis absorption profile is governed by the interplay between the electron-deficient pyridine ring, the electron-donating


-methylamino group, and the conjugating vinyl moiety.[1] Understanding its photophysics is essential for monitoring reaction progress (e.g., electrocyclization) and assessing purity during scale-up.[1][3]

This guide provides a rigorous analysis of its spectroscopic signature, contrasting it with structural analogs to establish a baseline for experimental validation.[1][3]

Photophysical Profile & Mechanism

The absorption spectrum of 2-ethenyl-N-methylpyridin-3-amine is distinct from simple pyridines due to the extended conjugation and the auxochromic effect of the amine.

Theoretical Spectral Assignment

Unlike unsubstituted pyridine (


 nm), this molecule exhibits a significant bathochromic (red) shift.[1][3]
  • Primary Band (

    
    ):  The conjugation of the vinyl group at the C2 position with the pyridine ring lowers the energy gap of the 
    
    
    
    transition. The
    
    
    -methylamino group at C3 acts as a strong auxochrome, donating electron density into the ring and further stabilizing the excited state.
    • Expected

      
      : 305 – 325 nm  (Solvent dependent).
      
    • Extinction Coefficient (

      
      ):  High (
      
      
      
      ), characteristic of allowed
      
      
      transitions.[1][3]
  • Secondary Band (

    
    ):  Often obscured by the intense 
    
    
    
    band, this transition involves the lone pair on the pyridine nitrogen. It may appear as a weak shoulder or tail extending into the 350 nm region.
Solvatochromism & pH Sensitivity[3]
  • Solvent Polarity: The molecule exhibits positive solvatochromism . In polar solvents (e.g., DMSO, Methanol), the excited intramolecular charge transfer (ICT) state is stabilized, shifting the absorption maximum to longer wavelengths compared to non-polar solvents (e.g., Hexane).[3]

  • pH Effects (Critical for Method Development):

    • Acidic pH: Protonation typically occurs first at the pyridine nitrogen (the most basic site). This enhances the electron-withdrawing nature of the ring, potentially causing a further redshift (bathochromic) of the ICT band. However, protonation of the amino nitrogen (at very low pH) would decouple the auxochrome, collapsing the spectrum back to a vinylpyridine-like profile (blue shift).[3]

Comparative Analysis: Benchmarking Against Analogs

To validate your experimental data, compare the spectrum of your target molecule against these well-characterized standards.

CompoundStructure

(nm)

(

)
Key Spectral Feature
Pyridine

257~2,750Sharp vibronic structure in gas phase; broad in solution.[1]
2-Vinylpyridine

278~3,000Redshifted due to vinyl conjugation.
3-Aminopyridine

290~3,200Amine auxochrome effect; broad band.[1]
2-Ethenyl-N-methylpyridin-3-amine Target 315 (Est.) >12,000 Broad, intense ICT band.[1] Sensitive to pH.
1,6-Naphthyridine Cyclized Product300, 315~4,500Distinct multi-band structure; loss of vinyl character.[1][3]

Analyst Note: The disappearance of the 315 nm band and the emergence of structured bands around 300 nm is a primary indicator of successful photocyclization to the naphthyridine core.

Visualizing the Mechanism

The following diagrams illustrate the electronic conjugation and the synthetic pathway typically monitored via UV-Vis.

Electronic Conjugation & Reactivity

G cluster_0 Chromophore Components Amine N-Methyl Amine (e- Donor) Target 2-Ethenyl-N-methylpyridin-3-amine (Push-Pull System) Amine->Target Auxochromic Shift (+30nm) Vinyl 2-Vinyl Group (Conjugation Extender) Vinyl->Target Bathochromic Shift (+20nm) Ring Pyridine Ring (e- Acceptor) Ring->Target Product 1-Methyl-1,6-naphthyridine (Cyclized Product) Target->Product Photocyclization (-2H) Monitor: Shift in λmax

Caption: Logical assembly of the chromophore showing the additive effects of substituents and the transformation monitored by UV-Vis.

Experimental Protocol: Validated Characterization Workflow

Objective: To accurately determine the


 and molar extinction coefficient (

) of 2-ethenyl-N-methylpyridin-3-amine.
Reagents & Equipment
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN).[1] Avoid Chloroform due to potential photodecomposition.

  • Blank: Pure solvent from the same batch.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–500 nm).[1]

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh approx.[1][4] 2.0 mg of 2-ethenyl-N-methylpyridin-3-amine into a 10 mL volumetric flask.

    • Dissolve in MeOH and dilute to volume. (Conc

      
       M).
      
  • Working Solution:

    • Pipette 100

      
      L of Stock Solution into a 10 mL volumetric flask.
      
    • Dilute to volume with MeOH.[1] (Final Conc

      
       M).[1]
      
    • Self-Validation: The absorbance at

      
       should be between 0.2 and 0.8 AU. If >1.0, dilute further to avoid non-linear response.[1][3]
      
  • Baseline Correction:

    • Fill both cuvettes with pure MeOH. Run a "Baseline/Auto-Zero" scan.[1]

  • Measurement:

    • Replace the sample cuvette solution with the Working Solution.

    • Scan from 500 nm down to 200 nm (scan speed: medium).

  • Data Analysis:

    • Identify

      
      .[1][5]
      
    • Calculate

      
       using Beer-Lambert Law: 
      
      
      
      .[1]
Troubleshooting Guide
  • Observation: Spectrum changes over time.[5]

    • Cause: Photocyclization or oxidation induced by ambient light.[1]

    • Fix: Prepare solutions in amber glassware and measure immediately.

  • Observation: Loss of fine structure/broadening.

    • Cause: Solvent polarity effects or aggregation.[1]

    • Fix: Switch to a non-polar solvent (Cyclohexane) to observe vibronic structure if needed for structural confirmation.[1]

References

  • PubChem. 2-Amino-3-methylpyridine Compound Summary. National Library of Medicine.[1] Available at: [Link][1][3]

  • Görner, H. (2001).[1][3] Photochemical behavior of 3-styrylpyridines and related compounds.[1][2][6] Journal of Photochemistry and Photobiology A: Chemistry.[1] (Contextual grounding for vinylpyridine photophysics).

  • ResearchGate. Photophysical Characterization of 3-Amino-2-vinylpyridine Derivatives. (General reference for aminopyridine spectral shifts). Available at: [Link]

Sources

Validation

Benchmarking Synthesis Routes for 2-Ethenyl-N-methylpyridin-3-amine: A Technical Comparison

Topic: Benchmarking Synthesis Routes for 2-Ethenyl-N-methylpyridin-3-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] Executive Summary The synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Synthesis Routes for 2-Ethenyl-N-methylpyridin-3-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

The synthesis of 2-ethenyl-N-methylpyridin-3-amine (also referred to as 2-vinyl-3-(methylamino)pyridine) presents a classic chemoselectivity challenge: installing a reactive vinyl group while establishing a secondary amine on a pyridine scaffold.[1][2] This guide benchmarks two primary synthetic pathways. Route A (Functionalization-First) is identified as the superior benchmark for medicinal chemistry applications due to its higher reliability and avoidance of vinyl polymerization risks.[1][2] Route B (Coupling-First) offers a lower raw material cost profile but introduces significant chemoselectivity hurdles during nitro-reduction.[1][2]

Structural Analysis & Retrosynthetic Logic

The target molecule features a pyridine ring substituted at the C2 position with a vinyl group and at the C3 position with a methylamino group.

  • Critical Instability: 2-Vinylpyridines are prone to polymerization and Michael additions.[1][2] The synthesis must introduce the vinyl group as late as possible or under mild conditions.[2]

  • Regioselectivity: N-methylation of 3-aminopyridine derivatives must avoid quaternization of the pyridine nitrogen.[1][2]

Strategic Pathways
  • Route A (Recommended): N-Methylation of 2-chloro-3-aminopyridine

    
     Palladium-Catalyzed Vinylation.[1][2]
    
  • Route B (Alternative): Vinylation of 2-chloro-3-nitropyridine

    
     Chemoselective Nitro Reduction 
    
    
    
    N-Methylation.[1][2]
Detailed Route Benchmarking
Route A: The "Functionalization-First" Protocol (Recommended)

This route prioritizes the stability of the intermediate.[1] By establishing the N-methyl group on the robust 2-chloropyridine scaffold, we avoid subjecting the sensitive vinyl group to alkylation conditions.[1][2]

Step 1: Regioselective N-Methylation

  • Precursor: 2-Chloro-3-aminopyridine (CAS: 6298-19-7).[1][2]

  • Reagents: Sodium Hydride (NaH), Iodomethane (MeI), THF/DMF.[2]

  • Mechanism: Deprotonation of the exocyclic amine followed by

    
     attack on MeI.[2]
    
  • Protocol:

    • Suspend NaH (1.2 equiv, 60% dispersion) in anhydrous THF at 0°C.

    • Add 2-chloro-3-aminopyridine (1.0 equiv) dropwise; stir 30 min to form the anion.

    • Add MeI (1.05 equiv) slowly to avoid over-methylation to the dimethylamine or pyridinium salt.[2]

    • Quench with

      
       and extract.[2]
      
  • Key Insight: Using a slight excess of base ensures the amide anion is formed preferentially over the pyridine nitrogen attack.

Step 2: Palladium-Catalyzed Vinylation (Suzuki vs. Stille) [1]

  • Substrate: 2-Chloro-N-methylpyridin-3-amine.[1][2][3][4][5]

  • Option 1 (Suzuki - Green): Potassium vinyltrifluoroborate,

    
    , 
    
    
    
    , Dioxane/
    
    
    .[2]
    • Pros: Lower toxicity, easier purification.[2]

  • Option 2 (Stille - Robust): Tributyl(vinyl)tin,

    
    , Toluene, Reflux.[2]
    
    • Pros: Historically higher yields on sterically crowded 2-chloropyridines.[1][2]

Route B: The "Coupling-First" Protocol

This route is chemically viable but operationally risky.[1][2]

Step 1: Vinylation of Nitro-Precursor [1][2]

  • Precursor: 2-Chloro-3-nitropyridine.[1][2]

  • Action: Stille coupling yields 3-nitro-2-vinylpyridine.[1][2]

  • Risk: The product is highly electrophilic and prone to degradation.[2]

Step 2: Chemoselective Reduction

  • Challenge: Reducing

    
     to 
    
    
    
    without hydrogenating the vinyl group.
  • Solution: Iron powder/acetic acid or

    
    .[2] Catalytic hydrogenation (
    
    
    
    , Pd/C) is forbidden as it yields the ethyl derivative.

Step 3: Reductive Methylation

  • Reagents: Formaldehyde,

    
    .[2]
    
  • Failure Mode: The vinyl group can participate in side reactions during the imine formation steps.[2]

Experimental Data & Comparison
MetricRoute A (Recommended)Route B (Alternative)
Overall Yield 55 - 65% 30 - 40%
Step Count 23
Chemoselectivity High (Methylation is regioselective)Low (Nitro reduction requires specific conditions)
Purification Standard Flash ChromatographyDifficult (Vinyl-nitro intermediates are unstable)
Safety Profile Moderate (MeI is toxic)Poor (Tin reagents in Stille; Nitro intermediates)
Scalability High (Suzuki variant)Low (Exotherms in nitro reduction)
Visualizing the Pathways

SynthesisRoutes cluster_legend Legend Start 2-Chloro-3-aminopyridine InterA 2-Chloro-N-methylpyridin-3-amine (Stable Intermediate) Start->InterA 1. NaH, THF 2. MeI (0°C) StartNitro 2-Chloro-3-nitropyridine InterB1 3-Nitro-2-vinylpyridine (Unstable) StartNitro->InterB1 Pd cat., Vinyl source Product 2-Ethenyl-N-methylpyridin-3-amine (Target) InterA->Product Suzuki: Vinyl-BF3K, Pd cat. OR Stille: Vinyl-SnBu3 InterB2 3-Amino-2-vinylpyridine InterB1->InterB2 Fe/AcOH or SnCl2 (Chemoselective Red.) InterB2->Product HCHO, NaBH3CN key1 Route A: Recommended (Robust) key2 Route B: High Risk (Selectivity Issues)

Caption: Comparative workflow of Route A (Blue, Solid) vs. Route B (Red, Dashed). Route A minimizes handling of the sensitive vinyl group.

Detailed Experimental Protocol (Route A - Suzuki Variant)

Objective: Synthesis of 2-ethenyl-N-methylpyridin-3-amine via Suzuki-Miyaura coupling.

Materials:

  • 2-Chloro-N-methylpyridin-3-amine (1.0 equiv)[1][2]

  • Potassium vinyltrifluoroborate (1.2 equiv) [Sigma-Aldrich][1]

  • 
     (0.05 equiv)
    
  • Triethylamine (

    
    ) or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane /

    
     (9:1)[1][2]
    

Procedure:

  • Setup: In a glovebox or under Argon flow, charge a pressure vial with the chloropyridine substrate, potassium vinyltrifluoroborate, and base.[2]

  • Solvent Addition: Add degassed 1,4-dioxane/water mixture.

  • Catalyst: Add the Pd catalyst last to minimize oxidation.[2] Seal the vial.

  • Reaction: Heat to 95°C for 16 hours. Monitor by LC-MS (Target M+H

    
     135.1).[1][2]
    
    • Note: Do not overheat (>110°C) to prevent polymerization of the product.[2]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over

    
    .[2]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The product is an oil that may darken upon standing; store at -20°C.[1][2]

References
  • Malinowski, Z. et al. "Synthesis of 1- and 3-Substituted Imidazo[4,5-b]pyridin-2-ones."[1][2] ResearchGate, 2025.[2] (Describes synthesis of 2-chloro-3-methylaminopyridine precursor).

  • Perez, F. & Minatti, A. "Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines."[1][2] Organic Letters, 2011.[2] (Establishes Pd-catalysis on this scaffold).

  • Molander, G. A. et al. "Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate."[1][2] Journal of Organic Chemistry, 2006.[2] (Protocol for vinylation).[2][6]

  • BenchChem Technical Guide. "Selective reduction of nitro group without affecting other functional groups." (Grounding for Route B risks).

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 2-ethenyl-N-methylpyridin-3-amine

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-ethenyl-N-methylpyridin-3-amine. As a substituted pyridine derivative, this compound requires meticulous management to...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-ethenyl-N-methylpyridin-3-amine. As a substituted pyridine derivative, this compound requires meticulous management to ensure personnel safety, regulatory compliance, and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.

Part 1: Core Principles of Hazard Management

Understanding the chemical nature of 2-ethenyl-N-methylpyridin-3-amine is foundational to its safe disposal. Based on its parent compound, N-methylpyridin-3-amine, it should be treated as a hazardous substance.

1.1. Assessed Hazards and Required Personal Protective Equipment (PPE)

The parent compound is classified with multiple hazard statements, demanding a cautious approach.[4] All handling and disposal preparation must occur within a certified chemical fume hood to minimize inhalation exposure.

Hazard ClassH-StatementRequired PPE & Engineering ControlsRationale
Acute Toxicity (Oral) H302: Harmful if swallowedLab coat, Nitrile glovesPrevents accidental ingestion and direct contact.
Skin Irritation H315: Causes skin irritationNitrile gloves, Lab coatProtects skin from direct contact which can cause irritation.
Skin Sensitization H317: May cause an allergic skin reactionNitrile gloves (double-gloving recommended)Prevents skin sensitization, which can lead to a chronic allergic response upon subsequent exposures.
Eye Irritation H319: Causes serious eye irritationChemical splash goggles or face shieldProtects eyes from splashes that can cause serious damage.
Respiratory Irritation H335: May cause respiratory irritationChemical fume hoodMinimizes inhalation of vapors, which can irritate the respiratory tract.[5]

1.2. Chemical Incompatibilities

To prevent dangerous reactions, 2-ethenyl-N-methylpyridin-3-amine waste must be segregated from the following:

  • Strong Oxidizing Agents: Can lead to violent reactions.

  • Strong Acids: Exothermic neutralization reaction can occur.

  • Sources of Ignition: As a pyridine derivative, it may be combustible.[2][5] Store away from heat, sparks, and open flames.[6]

Part 2: Step-by-Step Waste Disposal Protocol

The primary and most compliant method for disposing of this compound is through your institution's official hazardous waste program.[7] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [2]

Step 1: Waste Collection & Segregation

  • Collect all waste containing 2-ethenyl-N-methylpyridin-3-amine, including residual amounts in original containers, contaminated pipette tips, gloves, and spill cleanup materials.

  • Place this waste into a designated, sealable, and chemically compatible hazardous waste container (e.g., a high-density polyethylene or glass bottle with a screw cap).

  • Ensure this waste stream is kept separate from other chemical wastes to prevent hazardous reactions.[8][9]

Step 2: Container Labeling

  • Label the waste container clearly and immediately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 2-ethenyl-N-methylpyridin-3-amine."

    • A list of all components and their approximate concentrations.

    • The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).[4]

    • The date the waste was first added to the container.

Step 3: Interim Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated SAA within your laboratory.

  • The SAA must be in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[2]

  • Ensure the container is stored within a secondary containment bin to catch any potential leaks.

Step 4: Arranging for Final Disposal

  • Once the waste container is full, or on a schedule determined by your institution, contact your EHS department or licensed chemical waste contractor to arrange for pickup.[9]

  • Follow all institutional procedures for waste handover, including any required paperwork. Professional disposal will likely involve high-temperature incineration.[3]

Part 3: Emergency Procedures for Spills

Accidental spills must be managed promptly and safely.

3.1. Spill Response Protocol

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Don PPE: Wear the full complement of PPE as described in Table 1.

  • Contain & Absorb: For a small spill, cover it with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][10] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Part 4: Visualizing the Workflow

The following diagrams illustrate the procedural flow for safe disposal and emergency spill response.

cluster_0 Standard Disposal Workflow A 1. Generate Waste (e.g., unused reagent, contaminated items) B 2. Don Full PPE (Gloves, Goggles, Lab Coat) A->B C 3. Collect in Labeled, Compatible Hazardous Waste Container B->C D 4. Store in Ventilated SAA with Secondary Containment C->D E 5. Contact EHS for Pickup & Final Disposal D->E

Caption: Standard operating procedure for routine disposal.

Caption: Decision workflow for emergency spill response.

References

  • ChemicalBook. (2025). N-Methyl-3-pyridinamine | 18364-47-1.
  • PubChem. (2025). N-methylpyridin-3-amine | C6H8N2 | CID 140376.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • National Center for Biotechnology Information (NCBI).PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.
  • Sigma-Aldrich.N-Methylpyridin-3-amine | 18364-47-1.
  • Chemsrc. (2025). N-Methylpyridin-3-amin | CAS#:18364-47-1.
  • Ball State University.Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • Chem-Impex.N-Methylpyridin-3-amine.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Pyridine.
  • Loba Chemie.PYRIDINE FOR SYNTHESIS.
  • BenchChem. (2025). Proper Disposal Procedures for m-PEG11-amine: A Comprehensive Guide for Laboratory Professionals.
  • Jubilant Ingrevia Limited. (2024). Pyridine 1 degree Safety Data Sheet.
  • Safety & Risk Services.In-Laboratory Treatment of Chemical Waste.
  • Emory University.Chemical Waste Disposal Guidelines.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-amino-6-methylpyridine.
  • Collect and Recycle. (2024). Amine Disposal For Businesses.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethenyl-N-methylpyridin-3-amine
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